molecular formula C11H12N2O3 B1314711 Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 290332-97-7

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1314711
CAS No.: 290332-97-7
M. Wt: 220.22 g/mol
InChI Key: GGNVDTAGTTUEME-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-9(15-2)4-5-12-10(7)13-8/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNVDTAGTTUEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471365
Record name Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290332-97-7
Record name Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis and Application of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, serving as a bioisostere for the indole and purine systems, have propelled its integration into a multitude of drug discovery programs.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will dissect the strategic considerations behind synthetic route selection, delve into state-of-the-art functionalization techniques, and illuminate the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the 7-azaindole core in their quest for next-generation therapeutics.

The Rationale for Embracing the 7-Azaindole Scaffold

The strategic decision to employ the 7-azaindole core in drug design is rooted in its proven ability to enhance pharmacological profiles. The substitution of a carbon atom in the indole's benzene ring with a nitrogen atom introduces a hydrogen bond acceptor, which can lead to novel or enhanced interactions with biological targets.[3][4] This subtle modification can profoundly influence a molecule's potency, selectivity, and physicochemical properties, such as solubility and metabolic stability.[1][2]

Notably, the 7-azaindole moiety is a key component in several FDA-approved drugs, including the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, underscoring its clinical significance.[1] Its structural resemblance to the adenine fragment of ATP makes it a particularly valuable scaffold for the design of kinase inhibitors.[1]

Strategic Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole nucleus is a critical first step, with numerous synthetic strategies developed to provide access to this versatile scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Methodologies

A variety of methods have been established for the synthesis of the 7-azaindole ring system.[5] These include, but are not limited to:

  • Hemetsberger Reaction: A classic method involving the thermal or base-catalyzed cyclization of an α-azido-α,β-unsaturated ester.

  • Fischer Indole Synthesis: While less common for azaindoles, variations of this reaction can be employed.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern approaches frequently utilize palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, to construct the bicyclic system from appropriately substituted pyridine and pyrrole precursors.[6][7] These methods offer high efficiency and functional group tolerance.[6][8]

A generalized workflow for the synthesis of the 7-azaindole core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.[9]

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Introduction of Pyrrole Precursor Moiety Start->Step1 e.g., Cross-coupling Step2 Intramolecular Cyclization Step1->Step2 e.g., Base or Metal-catalyzed End 1H-Pyrrolo[2,3-b]pyridine Core Step2->End

Caption: Generalized workflow for 7-azaindole core synthesis.

The Art of Functionalization: Tailoring Derivatives for Specific Targets

Once the 7-azaindole core is synthesized, its strategic functionalization is paramount to achieving the desired biological activity. Advances in metal-catalyzed chemistry have provided a robust toolbox for the precise modification of the 7-azaindole ring at various positions.[8]

Key Functionalization Strategies

The primary methods for modifying the 7-azaindole core include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are instrumental for introducing a wide array of substituents, including aryl, heteroaryl, and alkynyl groups.[10]

  • Direct C-H Bond Functionalization: This emerging area allows for the direct introduction of functional groups without the need for pre-halogenation, offering a more atom-economical approach.[8]

  • Halogenation: Introduction of halogens (I, Br) at specific positions, often at C3, serves as a versatile handle for subsequent cross-coupling reactions.[10]

  • Carbene Transfer Reactions: Recent studies have demonstrated the use of metal-carbene transfer for site-selective functionalization.[11]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the C3-arylation of a 3-bromo-7-azaindole derivative.

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent mixture (Dioxane/Water, 4:1).

  • Add the palladium catalyst (0.05 equiv).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.

Structure-Activity Relationship (SAR) Studies and Therapeutic Applications

The true power of the 7-azaindole scaffold is realized through systematic SAR studies that correlate structural modifications with biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

7-Azaindoles as Kinase Inhibitors

The 7-azaindole framework is a prolific source of kinase inhibitors.[12] The nitrogen at the 7-position can act as a crucial hydrogen bond acceptor, mimicking the interaction of ATP with the kinase hinge region.[1]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating anti-proliferative and pro-apoptotic effects in cancer cell lines.[13][14]

  • Rho Kinase (ROCK) Inhibitors: Substitution at the 3-position of the 7-azaindole scaffold has led to potent and selective ROCK inhibitors with potential applications in hypertension and glaucoma.[15][16][17]

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Optimization of an azabenzimidazole screening hit led to the discovery of highly potent and selective 7-azaindole-based CDK9 inhibitors for the treatment of hematological malignancies.[18]

  • Janus Kinase (JAK) Inhibitors: N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors for autoimmune diseases.[19][20]

Kinase_Inhibition cluster_0 7-Azaindole Core cluster_1 Kinase Target Core 1H-Pyrrolo[2,3-b]pyridine Kinase ATP Binding Site Core->Kinase H-bond interaction (N7 atom) Downstream Cellular Signaling Kinase->Downstream Inhibition of Phosphorylation

Caption: Interaction of the 7-azaindole core with a kinase active site.

Expanding Therapeutic Horizons

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a diverse range of therapeutic areas:

  • Anticancer Agents: The scaffold has been utilized to develop inhibitors of various targets implicated in cancer, such as phosphodiesterase 4B (PDE4B) and Ataxia Telangiectasia Mutated (ATM) kinase.[21][22] SAR studies have highlighted the importance of substitutions at the 1, 3, and 5 positions for anticancer activity.[23][24]

  • Immunomodulators: Derivatives have been explored as immunomodulators targeting Janus Kinase 3 (JAK3).[25]

  • Antiviral and Antibacterial Agents: The 7-azaindole nucleus is present in compounds with activity against various pathogens.

  • Central Nervous System (CNS) Disorders: The scaffold's ability to cross the blood-brain barrier has led to its investigation for neurological conditions.

Quantitative SAR Data Summary
Compound ClassTargetKey SubstitutionPotency (IC50)Reference
1H-pyrrolo[2,3-b]pyridinesFGFR1-4Varied C3 substituents7-712 nM[14]
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4B3,3-difluoroazetidine on amide0.14 µM[21]
7-AzaindolesROCKVaried C3 substituentsPotent nM range[15][17]
1H-pyrrolo[2,3-b]pyridinesc-MetSulfur-linked side chain22.8 nM[26]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK1(S,S)-enantiomer of piperidinePotent nM range[19][20]
1H-pyrrolo[2,3-b]pyridinesATMOptimized side chainsHighly selective[22]

Conclusion and Future Perspectives

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its versatility, born from a unique combination of structural and electronic features, continues to fuel the development of novel therapeutics against a wide array of diseases. The ongoing evolution of synthetic methodologies, particularly in the realm of C-H functionalization, promises to further expand the accessible chemical space for 7-azaindole derivatives. As our understanding of complex biological pathways deepens, the strategic deployment of this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02890k]
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Science. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0216]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra02890k]
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503460/]
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  • Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501923s]
  • Functionalization of the 1-Acetyl-7-azaindole Core. Benchchem. [URL: https://www.benchchem.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00227]
  • Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29929871/]
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38112108/]
  • Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27155359/]
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796032/]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26950400/]
  • Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01211]
  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00213h]
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2679]
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1H-pyrrolo-2-3-b-pyridine%3A-A-new-scaffold-for-Donarska-L%C4%85czkowski/f6312a0210217983c2714c330f606346b9d628d0]
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  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01026]
  • Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf00045a034]
  • 7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02890k]
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33428419/]
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Sources

An In-Depth Technical Guide to Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. As a derivative of 7-azaindole, it serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including potent anti-tumor and antiviral agents.[1] The strategic placement of the methoxy and ethyl carboxylate groups on the pyrrolopyridine scaffold offers synthetic handles for further molecular elaboration, making it a valuable precursor for the development of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃[1][2]
Molar Mass 220.22 g/mol [1]
Appearance Yellow to orange crystalline solid[1]
Density (calculated) 1.269 g/cm³[1]
Refractive Index (calculated) 1.604[1]

Solubility: While quantitative solubility data is not extensively reported in the literature, based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Its solubility in aqueous solutions is likely to be limited.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methoxy group protons, and a quartet and a triplet for the ethyl ester group protons. The NH proton of the pyrrole ring will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the heterocyclic core, the methoxy carbon, and the carbonyl and ethyl carbons of the ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrrole, C=O stretching of the ester, C-O stretching of the methoxy and ester groups, and C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 7-azaindole.

graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="7-Azaindole"]; B [label="4-Methoxy-7-azaindole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="1. Oxidation\n2. Halogenation\n3. Methoxylation"]; B -> C [label="Carboxylation"]; }

A high-level overview of the synthesis.
Step 1: Synthesis of 4-Methoxy-7-azaindole

The precursor, 4-methoxy-7-azaindole, is synthesized from 7-azaindole through a multi-step process involving N-oxidation, halogenation, and subsequent methoxylation. A detailed procedure is outlined in patent literature.[3]

Experimental Protocol:

  • N-Oxidation: 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide, in a suitable organic solvent to form N-oxide-7-azaindole.

  • Halogenation: The N-oxide is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, yielding 4-chloro-7-azaindole.

  • Methoxylation: The 4-chloro-7-azaindole is reacted with sodium methoxide in a solvent like DMF at elevated temperatures (110-130 °C) to yield 4-methoxy-7-azaindole.[3] The product is then purified by recrystallization.

Step 2: Synthesis of this compound

The final product is obtained by the introduction of an ethyl carboxylate group at the 2-position of the 4-methoxy-7-azaindole core. This is typically achieved through a reaction with ethyl formate.[1]

Conceptual Experimental Protocol:

  • Reaction Setup: In a reaction vessel, 4-methoxy-7-azaindole is dissolved in a suitable aprotic solvent.

  • Reagent Addition: Ethyl formate is added to the solution, often in the presence of a strong base (e.g., sodium hydride or a lithium amide) to facilitate the acylation reaction. The base deprotonates the pyrrole nitrogen, increasing its nucleophilicity.

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature for a specific duration to ensure complete conversion.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery: A Scaffold for Innovation

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine and indole systems and interact with various biological targets. This compound serves as a key starting material for the synthesis of a diverse range of pharmacologically active compounds.

graph Applications { rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Core [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Kinase Inhibitors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Agents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Drugs", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> Kinase [label="Scaffold for"]; Core -> Antiviral [label="Precursor to"]; Core -> Anticancer [label="Intermediate for"]; }

Key application areas in drug discovery.
  • Kinase Inhibitors: The 7-azaindole core is a common feature in many kinase inhibitors. The ester and methoxy functionalities of the title compound can be readily modified to introduce various side chains that can interact with the ATP-binding site of kinases, leading to the development of potent and selective inhibitors for cancer therapy and other diseases.

  • Antiviral and Anticancer Agents: This compound is a valuable intermediate for the synthesis of novel antiviral and anticancer drugs.[1] The pyrrolopyridine nucleus can be further functionalized to create molecules that interfere with viral replication or tumor growth.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may be irritating to the eyes, respiratory system, and skin.[1]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile chemical nature, coupled with the biological importance of the 7-azaindole scaffold, makes it a valuable tool for the synthesis of next-generation therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research in this exciting area of medicinal chemistry.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as Ethyl 4-methoxy-7-azaindole-2-carboxylate, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its core structure, the 7-azaindole scaffold, is a prevalent motif in numerous biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical Properties

A foundational aspect of any chemical characterization is the confirmation of its basic physical and chemical properties.

PropertyValueSource(s)
CAS Number 290332-97-7[2][3]
Molecular Formula C₁₁H₁₂N₂O₃[2][3]
Molecular Weight 220.22 g/mol [2][3]
IUPAC Name This compound
Synonym Ethyl 4-methoxy-7-azaindole-2-carboxylate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups generally shifting signals downfield (to a higher ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0br s1HN1-HThe pyrrole N-H proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature.
~8.10d1HH6As part of the pyridine ring, this proton is deshielded. It is expected to be a doublet due to coupling with H5.
~7.20s1HH3This proton on the pyrrole ring is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ester group.
~6.60d1HH5This proton is on the pyridine ring and will appear as a doublet due to coupling with H6.
4.45q2H-OCH₂CH₃The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group.
4.05s3H-OCH₃The methoxy protons appear as a sharp singlet as they have no adjacent protons.
1.45t3H-OCH₂CH₃The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~162.0C=OThe carbonyl carbon of the ester is significantly deshielded.
~160.0C4This carbon is attached to the electron-donating methoxy group, shifting it downfield.
~148.0C7aA quaternary carbon at the fusion of the two rings.
~145.0C6Aromatic CH carbon in the pyridine ring.
~130.0C2This carbon is attached to the ester group and is part of the pyrrole ring.
~115.0C3aAnother quaternary carbon at the ring fusion.
~105.0C3Aromatic CH carbon in the pyrrole ring.
~100.0C5Aromatic CH carbon in the pyridine ring.
61.5-OCH₂CH₃The methylene carbon of the ethyl ester.
55.5-OCH₃The methoxy carbon.
14.5-OCH₂CH₃The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The predicted key absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 3100Medium, BroadN-H Stretch (Pyrrole)
3050 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic - Ethyl & Methoxy)
~1710StrongC=O Stretch (Ester)
1620 - 1580Medium-StrongC=C and C=N Stretch (Aromatic Rings)
~1250StrongC-O Stretch (Aryl Ether)
~1100StrongC-O Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Predicted High-Resolution Mass Spectrum (HRMS)

  • [M+H]⁺ (Positive Ion Mode): Calculated for C₁₁H₁₃N₂O₃⁺: 221.0921. Finding a peak at or very near this m/z value would confirm the molecular formula.

  • [M]⁺˙ (Electron Ionization): The molecular ion peak would be observed at m/z = 220.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

G M [M]⁺˙ m/z = 220 M_minus_Et [M - C₂H₅]⁺ m/z = 191 M->M_minus_Et - •C₂H₅ M_minus_OEt [M - OC₂H₅]⁺ m/z = 175 M->M_minus_OEt - •OC₂H₅ M_minus_COOEt [M - COOC₂H₅]⁺ m/z = 147 M_minus_OEt->M_minus_COOEt - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete and unambiguous signal assignment.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the simplest and most common method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is suitable.

  • Data Acquisition: Collect the spectrum typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: For accurate mass determination, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended, using a soft ionization technique like Electrospray Ionization (ESI). For fragmentation analysis, Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be employed.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. While based on established principles and data from analogous structures, it is crucial for researchers to confirm these predictions with experimental data. The information and protocols outlined herein serve as a valuable resource for the synthesis, characterization, and application of this important heterocyclic compound in the field of drug discovery and development.

References

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An In-depth Technical Guide to Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS Number: 290332-97-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as Ethyl 4-methoxy-7-azaindole-2-carboxylate, is a heterocyclic building block belonging to the azaindole family. Azaindoles are recognized as "privileged structures" in medicinal chemistry due to their bioisosteric relationship with indoles, a core motif in numerous biologically active compounds. The substitution of a carbon atom in the benzene ring of indole with a nitrogen atom, as in the 7-azaindole scaffold of this compound, introduces significant changes to the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. These modifications are often leveraged by medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates. The 7-azaindole core, in particular, has garnered substantial interest for its role in the development of kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound as a key intermediate in drug discovery.

Physicochemical Properties and Characterization

This section details the key physicochemical properties of this compound and the analytical techniques for its characterization.

Core Properties
PropertyValueReference
CAS Number 290332-97-7[1]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms Ethyl 4-methoxy-7-azaindole-2-carboxylateN/A
Appearance Yellow to orange crystal[1]
Density 1.269 g/cm³[1]
Refractive Index 1.604[1]
Spectroscopic and Chromatographic Characterization

While specific spectra for CAS 290332-97-7 are not publicly available, this section provides representative analytical methodologies and expected spectral features based on closely related 7-azaindole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolopyridine core, a singlet for the methoxy group, and a quartet and triplet for the ethyl ester group. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbons of the heterocyclic core, the methoxy carbon, and the carbons of the ethyl ester.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 221.09. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester.[2]

High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid). Detection is commonly carried out using a UV detector at a wavelength where the chromophore absorbs significantly (e.g., 254 nm).

Synthesis and Purification

The synthesis of this compound is a multi-step process. A plausible synthetic route involves the initial preparation of the 4-methoxy-7-azaindole core, followed by esterification at the 2-position.

Synthesis of the 4-methoxy-7-azaindole Precursor

A general method for the synthesis of 4-substituted-7-azaindoles has been described in the patent literature.[3] This involves the N-oxidation of 7-azaindole, followed by halogenation at the 4-position, and subsequent nucleophilic substitution with a methoxide source.

Experimental Protocol: Synthesis of 4-methoxy-7-azaindole (Illustrative)

  • N-oxidation: 7-azaindole is dissolved in a suitable organic solvent (e.g., THF) and treated with hydrogen peroxide at a controlled temperature (5-15 °C) to yield N-oxide-7-azaindole.

  • Halogenation: The N-oxide-7-azaindole is reacted with a halogenating agent such as phosphorus oxychloride (POCl₃) in acetonitrile, with a catalyst like diisopropylethylamine (DIPEA), at elevated temperatures (80-100 °C) to produce 4-chloro-7-azaindole.

  • Methoxylation: The 4-chloro-7-azaindole is dissolved in a solvent like DMF and reacted with sodium methoxide at a high temperature (110-130 °C) to yield 4-methoxy-7-azaindole.[3]

Final Synthesis Step: Esterification

The final step involves the introduction of the ethyl carboxylate group at the 2-position of the 4-methoxy-7-azaindole core. A common method for this transformation is the reaction with an ethyl glyoxylate equivalent. A more general citation suggests reacting 4-methoxy-7-azaindole with ethyl formate.[1]

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reaction Setup: To a solution of 4-methoxy-7-azaindole in a suitable aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride or a Grignard reagent (e.g., ethylmagnesium bromide) is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen.

  • Acylation: Ethyl glyoxylate or a similar electrophilic source of the carboxylate group is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis A 7-Azaindole B N-oxide-7-azaindole A->B H₂O₂ C 4-Chloro-7-azaindole B->C POCl₃, DIPEA D 4-Methoxy-7-azaindole C->D NaOMe, DMF E This compound D->E 1. Base 2. Ethyl Glyoxylate

Caption: Synthetic pathway to the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors.[1]

Role as a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom at the 7-position can form a critical hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the adenine core of ATP.

The subject compound provides a versatile platform for the elaboration of kinase inhibitors. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and target specific regions of the kinase active site. The methoxy group at the 4-position can also be modified or used to influence the electronic properties and solubility of the final compounds.

Potential Therapeutic Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several kinases, including:

  • Salt Inducible Kinase 2 (SIK2): Inhibitors of SIK2 are being explored for the treatment of various cancers, stroke, obesity, and type II diabetes.[4]

  • Checkpoint Kinase 1 (Chk1): Chk1 inhibitors are being investigated as agents that can potentiate the effects of chemotherapy in cancer treatment.[5]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): SGK-1 inhibitors are of interest for various therapeutic applications.[6]

  • Phosphodiesterase 4B (PDE4B): Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have shown potential as selective PDE4B inhibitors for the treatment of central nervous system diseases.[7]

Signaling Pathway Context

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_inhibition Therapeutic Intervention GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellResponse Cell Proliferation, Survival Transcription->CellResponse AzaindoleInhibitor 7-Azaindole Derivative (e.g., from CAS 290332-97-7) AzaindoleInhibitor->RAF Inhibition

Caption: Role of 7-azaindole derivatives as kinase inhibitors.

Safety and Handling

Based on available information, this compound is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 290332-97-7) is a strategically important building block in medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for the design of potent and selective kinase inhibitors. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established methodologies in heterocyclic chemistry. The versatility of its functional groups allows for the generation of diverse libraries of compounds for screening against various therapeutic targets. As the demand for novel kinase inhibitors continues to grow, the utility of this and related azaindole intermediates in drug discovery programs is expected to increase.

References

  • Wiley-VCH. Supporting Information. 2007. Available from: [Link] (Note: A direct deep link was not available, the reference is to the publisher of the journal where similar compound characterizations are found).

  • MySkinRecipes. Ethyl 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Available from: [Link]

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  • Supporting Information for a relevant chemical synthesis publication.
  • Google Patents. SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
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  • Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron 65 (2009) 4814–4819. (Note: A direct link to the specific article was not available, the reference is to the journal, volume, year, and page numbers).
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  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. (Note: This is a general reference to a source of NMR spectra and not specific to the target compound).
  • Google Patents. HK1240217B - 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
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  • ACS Publications. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett. 2019, 10, 11, 1537–1543. Available from: [Link]

  • ResearchGate. Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O. Evidence for a non-concerted mechanism.
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  • RSC Publishing. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chem. Sci., 2022,13, 6387-6395. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules 2021, 26(11), 3192. Available from: [Link]

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The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines allow it to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This guide provides a comprehensive overview of the diverse biological activities of the pyrrolo[2,3-b]pyridine core, delving into its mechanistic underpinnings, key therapeutic applications, and the experimental methodologies employed to validate its activity.

I. The Pyrrolo[2,3-b]pyridine Scaffold as a Kinase Inhibitor: A Cornerstone of Targeted Therapy

The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors, leading to the development of numerous clinical candidates and approved drugs.

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Disrupting Angiogenesis

Mechanism of Action: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Pyrrolo[2,3-b]pyridine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR2 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Signaling Pathway: VEGFR2-Mediated Angiogenesis

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras BRAF_mut Mutant B-RAF (V600E) Ras->BRAF_mut MEK MEK1/2 BRAF_mut->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF_mut Inhibits

Caption: The constitutively active B-RAF signaling pathway in melanoma and its inhibition.

C. Janus Kinase (JAK) Inhibition: Modulating Immune Responses

Mechanism of Action: The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immunity. [1]Dysregulation of this pathway is implicated in autoimmune diseases and some cancers. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK1 inhibitors, which can modulate these immune responses. [1][2]

Signaling Pathway: The JAK-STAT Signaling Cascade

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression Regulates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT pathway and its therapeutic targeting by pyrrolo[2,3-b]pyridine inhibitors.

D. Other Notable Kinase Targets

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to a range of other clinically relevant kinases:

  • Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, CDK8 is an oncogene in colorectal cancer. Pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors that can downregulate the WNT/β-catenin signaling pathway. [3][4]* Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the pathogenesis of Alzheimer's disease through the hyperphosphorylation of tau protein. [5]Novel pyrrolo[2,3-b]pyridine derivatives have shown potent GSK-3β inhibitory activity, promoting neurite outgrowth and offering a potential therapeutic strategy for Alzheimer's. [5][6]* Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is a driver in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. [7] Table 1: Representative Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors and their Activities

Compound ClassTarget KinaseExample CompoundIC₅₀ (nM)Disease AreaReference
B-RAF InhibitorsB-RAF (V600E)Vemurafenib31Melanoma[8]
JAK1 InhibitorsJAK1Compound 31g2.8Autoimmune Diseases[2]
CDK8 InhibitorsCDK8Compound 2248.6Colorectal Cancer[3][4]
GSK-3β InhibitorsGSK-3βCompound 410.22Alzheimer's Disease[5]
FGFR InhibitorsFGFR1Compound 4h7Cancer[7]

II. Beyond Kinases: Expanding the Therapeutic Landscape

The biological activity of the pyrrolo[2,3-b]pyridine scaffold is not limited to kinase inhibition. Its unique structure has been successfully exploited to develop inhibitors of other enzyme families and agents with diverse pharmacological properties.

A. Phosphodiesterase 4B (PDE4B) Inhibition: A Novel Approach to Neuroinflammation

Mechanism of Action: PDE4B is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger involved in inflammatory processes. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors with potential applications in treating neuroinflammatory diseases. [9]

Experimental Workflow: In Vitro PDE4B Inhibition Assay

PDE4B_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound Pyrrolo[2,3-b]pyridine Compound (Test Inhibitor) Incubation Incubate Compound, Enzyme, and Substrate Compound->Incubation Enzyme Recombinant PDE4B Enzyme Enzyme->Incubation Substrate cAMP Substrate Substrate->Incubation Measure Measure remaining cAMP (e.g., using HTRF or FP) Incubation->Measure Calculate Calculate IC₅₀ Measure->Calculate

Caption: A generalized workflow for determining the in vitro inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against PDE4B.

B. Antimicrobial Activity: A Renewed Fight Against Resistance

The pyrrolo[2,3-b]pyridine scaffold has demonstrated significant potential as a source of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. [10]The mechanism of action is often multifaceted and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

C. Neuroprotective and Anti-inflammatory Properties

Recent studies have highlighted the neuroprotective effects of certain pyrrolo[2,3-b]pyridine derivatives, suggesting their potential in treating neurodegenerative diseases beyond Alzheimer's. [1][11]Additionally, the anti-inflammatory properties of this scaffold are being explored, with some derivatives showing promising activity in preclinical models. [12]

III. Experimental Protocols: A Guide to Biological Evaluation

Validating the biological activity of novel pyrrolo[2,3-b]pyridine derivatives requires a robust set of experimental protocols. This section provides an overview of key assays.

A. In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the diluted kinase to each well and incubate for a specified time to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Detection and Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

B. Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight. [13]2. Compound Treatment:

    • Treat the cells with serial dilutions of the pyrrolo[2,3-b]pyridine derivative for a specified duration (e.g., 48 or 72 hours). 3. MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [14]Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals. [13][14]4. Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [14] * Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow: MTT Assay for Cell Viability

MTT_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cancer cells in 96-well plate AddCompound Add compound to cells CellSeeding->AddCompound CompoundPrep Prepare serial dilutions of test compound CompoundPrep->AddCompound Incubate Incubate for 48-72 hours AddCompound->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Measure absorbance at ~570 nm Solubilize->ReadAbsorbance CalculateIC50 Calculate IC₅₀ ReadAbsorbance->CalculateIC50

Caption: Step-by-step workflow of the MTT assay for evaluating the anticancer activity of pyrrolo[2,3-b]pyridine compounds.

C. Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in a signaling pathway following treatment with a pyrrolo[2,3-b]pyridine derivative.

Methodology:

  • Protein Extraction:

    • Treat cells with the test compound and then lyse the cells to extract total protein.

  • SDS-PAGE:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [15]3. Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [15]4. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest. [16] * Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). [16]5. Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system. [15]6. Analysis:

    • Quantify the band intensities to determine the relative protein expression levels.

IV. Structure-Activity Relationship (SAR) and Future Directions

The extensive research into pyrrolo[2,3-b]pyridine derivatives has generated a wealth of structure-activity relationship (SAR) data. [9]Understanding how modifications to the core scaffold and its substituents affect potency, selectivity, and pharmacokinetic properties is crucial for the rational design of new and improved therapeutic agents.

Future research in this area will likely focus on:

  • Developing highly selective inhibitors: To minimize off-target effects and improve safety profiles.

  • Exploring novel biological targets: Expanding the therapeutic applications of the pyrrolo[2,3-b]pyridine scaffold.

  • Overcoming drug resistance: Designing next-generation inhibitors that are effective against resistant mutants.

  • Investigating synergistic combinations: Combining pyrrolo[2,3-b]pyridine-based drugs with other therapies to enhance efficacy.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value as a versatile and privileged structure in drug discovery. Its ability to potently and selectively modulate the activity of a wide range of biological targets has led to significant advances in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. As our understanding of the underlying biology of these diseases deepens and our synthetic chemistry capabilities expand, the pyrrolo[2,3-b]pyridine core is poised to remain a central focus of medicinal chemistry efforts for years to come.

References

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An In-Depth Technical Guide to Identifying Potential Biological Targets of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the 7-azaindole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The pyrrolo[2,3-b]pyridine core is a known pharmacophore that often interacts with a variety of protein targets, most notably protein kinases, by acting as an ATP bioisostere.[2] Derivatives of this scaffold have been identified as inhibitors of critical enzymes in oncology and neurobiology, including Fibroblast Growth Factor Receptor (FGFR), Phosphoinositide 3-kinase (PI3K), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5][6] This guide provides a comprehensive, multi-faceted strategy for the de-orphaning of this compound, outlining a logical progression from broad, computational predictions to specific, experimental validations to elucidate its biological targets and mechanism of action.

Introduction: The Significance of the 7-Azaindole Scaffold

The compound of interest, this compound, is built upon the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core structure. This scaffold is a bioisostere of both indole and purine systems, granting it privileged access to biological targets that recognize these motifs.[2] Its structural similarity to the adenine fragment of ATP is a key reason why many 7-azaindole derivatives function as kinase inhibitors.[2] The nitrogen atom in the pyridine ring can act as an additional hydrogen bond acceptor, potentially enhancing binding affinity and potency compared to indole-based analogs.[2]

Given the well-documented activity of this chemical family, a systematic investigation into the biological targets of this specific ester is warranted. The presence of the methoxy and ethyl carboxylate groups will modulate the physicochemical properties and target interaction profile compared to other published derivatives, necessitating a bespoke target identification campaign. This guide presents a workflow designed to efficiently navigate this process, maximizing the probability of success while conserving resources.

Phase 1: In Silico Target Prediction – A Hypothesis-Generating Approach

Before committing to resource-intensive wet lab experiments, computational methods serve as a powerful and cost-effective first step to generate testable hypotheses.[7][8] These approaches leverage vast databases of known drug-target interactions, chemical structures, and protein structures to predict potential binding partners for a novel compound.

Rationale for a Computational-First Strategy

Starting with in silico methods allows for the rapid screening of thousands of potential protein targets, narrowing the field to a manageable number for experimental validation.[9][10] This strategy is predicated on the principle of chemical similarity: molecules with similar structures often interact with similar targets. Methodologies can be broadly categorized as ligand-based or structure-based.

Recommended Computational Methodologies

A multi-pronged computational approach is recommended to increase the confidence of the predictions.

MethodPrincipleApplication & RationaleKey Tools/Platforms
Ligand-Based Similarity Searching Compares the 2D or 3D structure of the query compound to databases of molecules with known biological activities.[7]Identifies known targets of structurally similar compounds. This is a primary approach given the rich pharmacology of the 7-azaindole scaffold.ChEMBL, PubChem, SciFinder, Similarity Ensemble Approach (SEA)[11]
Reverse (or Inverse) Docking Docks the query molecule into the binding sites of a large collection of protein crystal structures.[7][10]Predicts binding affinity and poses across a wide range of potential targets, helping to identify both expected (e.g., kinases) and unexpected off-targets.idTarget, PharmMapper, TarFisDock
Machine Learning & AI Models Utilizes algorithms trained on vast datasets of drug-target interactions to predict novel connections based on learned features of both the compound and potential protein targets.[9][12][13]Offers a powerful, data-driven approach that can uncover non-obvious relationships that similarity-based methods might miss.Deep learning models (e.g., DeepPurpose, GraphDTA), Support Vector Machines (SVMs)[9][13]
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features (e.g., H-bond donors/acceptors, aromatic rings) required for binding to a specific target and screens the query molecule for a match.Can be used if a specific target family (e.g., a particular kinase subfamily) is hypothesized, to predict the likelihood of interaction.LigandScout, MOE, Discovery Studio

G cluster_0 Phase 1: In Silico Prediction Compound Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Similarity Ligand-Based Similarity Search Docking Reverse Docking ML Machine Learning Models Hypothesis Prioritized List of Potential Targets (e.g., Kinases, GPCRs)

Phase 2: Experimental Target Identification & Validation

Following the generation of a prioritized list of potential targets from computational analyses, the next phase involves direct experimental interrogation to identify and validate these interactions.

Broad Spectrum Screening: Kinome Profiling

Causality Behind This Choice: The 7-azaindole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2] Therefore, the most logical and highest-probability starting point for experimental work is a broad kinase panel screen. This unbiased approach tests the compound's activity against a large percentage of the human kinome, providing a comprehensive overview of its selectivity and identifying primary targets.[][15]

Experimental Protocol: Kinase Panel Screen (Biochemical Assay)

This protocol outlines a typical fee-for-service workflow provided by contract research organizations (CROs).[16][17][18]

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Primary Screen:

    • CRO personnel will perform a single-point screen at a high concentration (typically 1-10 µM) against a panel of hundreds of purified protein kinases (e.g., >400 kinases).[16]

    • Activity is measured by quantifying the phosphorylation of a substrate, often using technologies like TR-FRET, ADP-Glo™, or Mobility Shift Assays (MSA).[17][18]

    • The result is typically expressed as "% Inhibition" relative to a control.

  • Hit Confirmation & Dose-Response:

    • Targets showing significant inhibition (e.g., >50-70%) in the primary screen are selected for follow-up.

    • A dose-response curve is generated by testing the compound across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

    • This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Data Analysis:

    • Results are often visualized using kinome tree maps and waterfall plots to provide a clear picture of potency and selectivity.[16]

ParameterDescriptionTypical Value/Output
Primary Screen Concentration Single high dose to identify initial hits.1 µM or 10 µM
Primary Hit Criterion Threshold for selecting hits for follow-up.>50% Inhibition
Secondary Assay Confirms activity and determines potency.IC₅₀ determination (dose-response)
Deliverables Final data package from the CRO.IC₅₀ values, kinome tree plots, selectivity profile.[16]
Unbiased Target Discovery: Affinity Chromatography

Causality Behind This Choice: While kinome profiling is excellent for its intended target class, it will not identify non-kinase targets. If computational methods suggest other protein families, or if a completely unbiased approach is desired, affinity chromatography coupled with mass spectrometry (MS) is a classic and powerful technique.[19][20][21] This method uses an immobilized version of the compound to "fish" for its binding partners directly from a complex biological sample like a cell lysate.[21]

G

Experimental Protocol: Photo-Affinity Chromatography

This protocol incorporates a photo-reactive crosslinker, which strengthens the interaction between the probe and its target upon UV light exposure, improving the capture of even weak or transient binders.[22]

  • Probe Synthesis:

    • A crucial prerequisite is identifying a non-essential position on the compound for attaching a linker arm. Structure-activity relationship (SAR) data is invaluable here.[20] Assuming the ethyl ester can be modified, a linker terminating in a biotin tag and containing a photo-activatable group (e.g., a diazirine) is synthesized.

  • Bead Preparation:

    • The biotinylated affinity probe is incubated with streptavidin-coated agarose or magnetic beads to immobilize it.[22]

  • Protein Extraction:

    • Prepare a protein lysate from a relevant cell line or tissue. The choice of cell line should be guided by the therapeutic area of interest (e.g., a cancer cell line if antitumor activity is suspected).

  • Binding and Crosslinking:

    • Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads conjugated with a structurally similar but biologically inactive control molecule is critical to distinguish true targets from non-specific binders.

    • Expose the mixture to UV light (typically ~365 nm) to activate the photo-crosslinker, forming a covalent bond between the probe and its binding partners.[22]

  • Washing and Elution:

    • Perform extensive washes with stringent buffers to remove proteins that are non-covalently and non-specifically bound to the beads.[20]

    • Elute the covalently bound proteins using denaturing conditions (e.g., boiling in SDS-PAGE loading buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands that appear in the experimental lane but not the control lane.

    • Identify the proteins via in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

Cellular Target Engagement: Confirming Intracellular Activity

Causality Behind This Choice: Biochemical assays confirm a direct interaction with a purified protein, but they do not prove that the compound can enter a cell and engage its target in the complex intracellular environment.[17][23] Cellular target engagement assays are a vital validation step to bridge this gap.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: The binding of a ligand (your compound) to its target protein often increases the thermal stability of that protein. CETSA measures this stabilization.

  • Cell Treatment: Treat intact cells with the compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein-specific detection method like Western Blot or ELISA.

  • Analysis: A positive result is a "shift" in the melting curve to a higher temperature in the presence of the compound, confirming that the drug entered the cell and bound to its target.[23]

Potential Signaling Pathways and Downstream Effects

Based on the established targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, several key cancer-related signaling pathways are likely to be modulated by this compound.

G cluster_targets Potential Kinase Targets cluster_pathways Downstream Signaling Pathways Compound Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate FGFR FGFR Compound->FGFR Inhibits PI3K PI3K Compound->PI3K Inhibits ATM ATM Compound->ATM Inhibits GSK3B GSK-3β Compound->GSK3B Inhibits RAS_MAPK RAS-MEK-ERK (Proliferation, Survival) FGFR->RAS_MAPK PI3K_AKT PI3K-AKT-mTOR (Growth, Metabolism) FGFR->PI3K_AKT PI3K->PI3K_AKT DNA_REPAIR DNA Damage Response ATM->DNA_REPAIR TAU Tau Phosphorylation (Neurodegeneration) GSK3B->TAU

  • FGFR Signaling: Fibroblast Growth Factor Receptors are key drivers in many cancers.[3][24][25] Inhibition would block downstream pathways like RAS-MEK-ERK and PI3K-Akt, affecting cell proliferation and survival.[25]

  • PI3K/AKT/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer, controlling cell growth, metabolism, and survival.[4] PI3K inhibitors are a major class of targeted therapies.

  • ATM/DNA Damage Response: Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response.[26] Inhibitors can sensitize cancer cells to chemo- or radiotherapy.

  • GSK-3β and Tau Hyperphosphorylation: While also implicated in cancer, GSK-3β is a key target in Alzheimer's disease, where it is responsible for the hyperphosphorylation of the tau protein.[5]

Conclusion

The identification of biological targets for this compound is a critical step in unlocking its therapeutic potential. The strategy outlined in this guide provides a robust and logical framework for this endeavor. By beginning with a broad, multi-modal computational analysis, researchers can formulate high-probability hypotheses that can then be systematically tested and validated through a tiered experimental approach. Prioritizing kinome screening is a logical first step based on the compound's scaffold, while unbiased techniques like affinity chromatography provide a safety net for discovering novel or unexpected targets. Finally, confirming target engagement within the native cellular environment ensures physiological relevance, paving the way for further preclinical development.

References

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Structure-Activity Relationship of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Analogs: A Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subset of these compounds: the 4-methoxy-1H-pyrrolo[2,3-b]pyridine analogs. We will dissect the critical role of the 4-methoxy group and explore the impact of substitutions at various positions on the core scaffold. This analysis is grounded in recent findings and aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design novel kinase inhibitors based on this privileged scaffold. We will cover key biological targets, present quantitative data, detail essential experimental protocols, and visualize complex relationships to accelerate discovery efforts.

The 1H-pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold for Kinase Inhibition

The 7-azaindole ring system is a bioisostere of indole, which is present in numerous biologically active molecules. Its unique electronic properties and ability to form critical hydrogen bonds make it an ideal anchor for binding to the ATP pocket of various kinases.[1] This scaffold is a key component in several FDA-approved drugs and clinical candidates, demonstrating its clinical and therapeutic relevance.[1][3] Kinases such as Fibroblast Growth Factor Receptors (FGFRs), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and Cell Division Cycle 7 (Cdc7) kinase have been successfully targeted using this core structure.[4][5][6] The versatility of the 7-azaindole scaffold allows for chemical modifications at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Strategic Importance of the 4-Methoxy Substitution

The introduction of a methoxy group at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine core is a key strategic decision in the design of kinase inhibitors. This small, electron-donating group can profoundly influence the molecule's biological profile.

Causality Behind the 4-Methoxy Group's Influence:

  • Modulation of Kinase Selectivity: The 4-methoxy group can act as a selectivity switch. For instance, its presence has been shown to confer potent inhibitory activity against DYRK1A.[4] This is likely due to specific steric and electronic interactions within the DYRK1A active site that are favorable for the methoxy substituent compared to other kinases.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can serve as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase ATP-binding pocket, thereby anchoring the inhibitor and enhancing potency.

  • Metabolic Stability: Methoxy groups can influence the metabolic profile of a compound. While they can be a site of O-demethylation, in some contexts, they can block a potential site of metabolism, improving the compound's overall pharmacokinetic properties. Interestingly, some studies have shown that the corresponding hydroxyl derivatives can be more active, suggesting that in certain targets, a hydrogen bond donor is preferred over an acceptor at this position.[4]

The following diagram illustrates the central role of the 4-methoxy-7-azaindole scaffold and the key positions for diversification in SAR studies.

SAR_Overview cluster_core Core Scaffold & Key Positions cluster_properties Modulated Properties Core 4-Methoxy-1H-pyrrolo[2,3-b]pyridine N1 N-1 Position (Pyrrole Nitrogen) Core->N1 Substitutions influence C2 C-2 Position Core->C2 Substitutions influence C3 C-3 Position Core->C3 Substitutions influence C5 C-5 Position Core->C5 Substitutions influence Potency Potency (IC50) N1->Potency Selectivity Kinase Selectivity (e.g., FGFR vs. DYRK1A) N1->Selectivity PK Pharmacokinetics (Metabolic Stability) N1->PK C2->Potency C2->Selectivity C2->PK C3->Potency C3->Selectivity C3->PK C5->Potency C5->Selectivity C5->PK

Caption: Key diversification points on the 4-methoxy-7-azaindole scaffold.

Systematic Structure-Activity Relationship (SAR) Analysis

The following sections dissect the impact of substitutions at key positions on the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core.

Modifications at the C-2 Position

The C-2 position is a crucial vector for interacting with the solvent-exposed region of the kinase active site.

  • Aryl and Heteroaryl Groups: Introduction of aryl or heteroaryl groups at C-2 is a common strategy. In the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a chemoselective Suzuki-Miyaura cross-coupling was successfully employed to install various aryl groups at the C-2 position of a 4-chloro-2-iodo-pyrrolopyridine intermediate.[1] For instance, a 4-methoxyphenyl group was introduced at this position, demonstrating the feasibility of this synthetic route.[1] The nature of this aryl group (e.g., presence of hydrogen bond donors/acceptors, hydrophobic moieties) significantly impacts target engagement.

Modifications at the C-3 Position

The C-3 position often serves as a linker to larger substituents that can occupy the ribose-binding pocket or extend towards the enzyme's surface.

  • Methylene Linkers: In a series of Cdc7 kinase inhibitors, a methylene bridge at the C-3 position was used to connect the 7-azaindole core to various heterocyclic moieties, such as thiazolones and imidazolones.[6] This strategy led to the discovery of potent inhibitors with IC50 values in the low nanomolar range.[6] The geometry and composition of the group attached to this linker are critical for optimizing potency.

Modifications at the C-5 Position

The C-5 position is located in the pyridine ring portion of the scaffold and modifications here can influence interactions with the "gatekeeper" residue and the hinge region of the kinase.

  • Halogenation and Small Groups: In the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the C-5 position was explored to form a hydrogen bond with a glycine residue (G485).[7] This highlights the importance of placing hydrogen bond acceptors or other interacting groups at this position to enhance binding affinity.

  • Aryl Substitutions: Di-arylated 7-azaindoles, with substitutions at both C-3 and C-5, have been developed as DYRK1A inhibitors.[4] This indicates that extending the molecule from the C-5 position can access additional binding pockets and improve potency.

Impact on Kinase Selectivity Profile

The substitution pattern around the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core is a primary determinant of the resulting inhibitor's selectivity profile. As previously noted, the 4-methoxy group itself can steer activity towards DYRK1A.[4] Conversely, its replacement with a hydroxyl group can alter this profile. The development of pan-FGFR inhibitors often involves exploring larger hydrophobic substituents that can interact with specific pockets within the FGFR family of kinases.[5][7][8] For example, compound 4h from one study, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent activity against FGFR1-3 but was significantly less active against FGFR4, demonstrating that subtle structural changes can achieve selectivity even within a kinase family.[5][7][8]

The following diagram illustrates a simplified, representative kinase signaling pathway that is often targeted by 7-azaindole-based inhibitors.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF (c-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Analog (e.g., FGFR inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

Quantitative SAR Data Summary

To provide a clear comparison of analog performance, the following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases.

Compound IDCore ScaffoldKey SubstitutionsTarget KinaseIC50 (nM)Reference
1 1H-pyrrolo[2,3-b]pyridine(Structure not fully detailed)FGFR11900[5][7]
4h 1H-pyrrolo[2,3-b]pyridine5-CF3, 3-(substituted benzyl)FGFR17[5][7][8]
4h 1H-pyrrolo[2,3-b]pyridine5-CF3, 3-(substituted benzyl)FGFR29[5][7][8]
4h 1H-pyrrolo[2,3-b]pyridine5-CF3, 3-(substituted benzyl)FGFR325[5][7][8]
4h 1H-pyrrolo[2,3-b]pyridine5-CF3, 3-(substituted benzyl)FGFR4712[5][7][8]
42 1H-pyrrolo[2,3-b]pyridine3-(thiazolone methylene)Cdc77[6]

Note: The presence of a 4-methoxy group is specified for the topic, but the table includes potent analogs from the broader 1H-pyrrolo[2,3-b]pyridine class to demonstrate the scaffold's potential.

Key Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are representative of the methodologies used to synthesize and evaluate these analogs.

General Synthesis via Suzuki-Miyaura Coupling

This protocol describes a key step in synthesizing C-2 arylated 7-azaindoles, a common strategy in this field.[1]

  • Reaction Setup: To a mixture of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd₂(dba)₃ (0.03 equivalents), and K₂CO₃ (3 equivalents), add degassed 1,4-dioxane/water (1:1) under a nitrogen atmosphere.

  • Reaction Execution: Stir the reaction mixture at 100 °C for 30-60 minutes, monitoring progress by TLC or LC-MS.

  • Work-up: Allow the mixture to cool to room temperature. Remove the solvent in vacuo.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

In Vitro FGFR1 Kinase Inhibition Assay

This protocol provides a framework for assessing the direct inhibitory effect of a compound on kinase activity.

  • Reagents: Recombinant human FGFR1 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a detection antibody (e.g., anti-phosphotyrosine).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the FGFR1 enzyme, the test compound at various concentrations, and the poly(Glu, Tyr) substrate in kinase buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate method, such as ELISA or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay evaluates the effect of the compounds on the proliferation of cancer cell lines that may be dependent on the targeted kinase.[7]

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to control (DMSO-treated) cells and determine the IC50 value.

The following workflow diagram visualizes the process of inhibitor discovery and evaluation.

Workflow_Diagram cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation Design Rational Design & SAR Analysis Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Design->Synthesis Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assay (IC50) Purification->KinaseAssay KinaseAssay->Design SAR Feedback CellAssay Cell-Based Antiproliferative Assay (IC50) KinaseAssay->CellAssay CellAssay->Design SAR Feedback InVivo In Vivo Efficacy Models CellAssay->InVivo

Caption: A typical workflow for kinase inhibitor development.

Conclusion and Future Directions

The 4-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a highly versatile and privileged core for the design of novel kinase inhibitors. The SAR analysis reveals that the 4-methoxy group is a key determinant of selectivity, while substitutions at the C-2, C-3, and C-5 positions are critical for modulating potency and engaging with specific features of the kinase ATP-binding site. The development of potent FGFR and Cdc7 inhibitors from this class underscores the scaffold's potential.[5][6]

Future research should focus on leveraging structural biology and computational modeling to better understand the binding modes of these inhibitors and to rationally design next-generation compounds with improved selectivity profiles and optimized pharmacokinetic properties. Exploring novel substitutions and expanding the chemical space around this core will undoubtedly lead to the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase activity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.).
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). National Institutes of Health.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PubMed Central, National Institutes of Health.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers.
  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021, September 1).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Institutes of Health.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central, National Institutes of Health.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. (n.d.). ACS Publications.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (n.d.). PubMed.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central, National Institutes of Health.
  • Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. (n.d.). ResearchGate.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). ResearchGate.
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In Silico Analysis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide to Molecular Docking and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical walkthrough of the in silico modeling and molecular docking studies for Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale behind experimental choices, ensuring a self-validating and robust computational workflow. We will explore the potential of this 7-azaindole derivative as a targeted therapeutic agent by investigating its interaction with a key oncogenic protein, the V600E mutant of BRAF kinase.

Introduction: The Therapeutic Potential of Pyrrolo[2,3-b]pyridine Scaffolds

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a focal point in the development of targeted therapies, particularly in oncology. This compound, the subject of this guide, is a representative of this class of compounds. In silico techniques, such as molecular docking, offer a powerful and resource-efficient approach to preliminarily assess the therapeutic potential of such molecules by predicting their binding affinity and mode of interaction with specific biological targets.

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases, including the V600E mutant of the B-Raf proto-oncogene, serine/threonine kinase (BRAF). The V600E mutation is a driver in a significant percentage of melanomas and other cancers.[1] Therefore, we have selected V600E-BRAF as the target for our in silico investigation of this compound.

Part 1: The In Silico Experimental Workflow

Our computational analysis is structured to provide a holistic view of the compound's potential, from its interaction with the target protein to its predicted pharmacokinetic properties. The workflow is designed to be logical and iterative, allowing for data-driven decision-making at each stage.

G cluster_prep Preparation Phase cluster_sim Simulation & Analysis Phase Target_Selection Target Identification (V600E-BRAF Kinase) Protein_Prep Protein Preparation (PDB ID: 3OG7) Target_Selection->Protein_Prep Obtain PDB Structure Ligand_Prep Ligand Preparation (Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Docking Results (Binding Affinity & Interactions) Docking->Analysis ADMET ADMET Prediction Analysis->ADMET DFT DFT Calculations Analysis->DFT G Receptor Prepared Receptor (V600E-BRAF.pdbqt) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligand (ligand.pdbqt) Ligand->Vina Grid_Box Grid Box Definition (Binding Site Coordinates) Config Configuration File (config.txt) Grid_Box->Config Config->Vina Output Docking Results (output.pdbqt, log.txt) Vina->Output

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Promising Scaffold

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic organic compound belonging to the azaindole class of molecules. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this key biological motif, leading to a wide range of biological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases and enzymes, showing potential in oncology, inflammatory diseases, and neurodegenerative disorders[1][2][3][4][5].

This guide provides a comprehensive overview of the known safety information for this compound and outlines a strategic framework for its complete toxicological evaluation. Given the absence of extensive public toxicological studies on this specific molecule, this document synthesizes available data, draws rational inferences from related compounds, and details the necessary experimental protocols to build a robust safety profile. This approach is designed to empower researchers to make informed decisions in the early stages of drug development.

Chemical and Physical Identity

A foundational step in any toxicological assessment is understanding the molecule's basic properties, which influence its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Chemical Name This compound[6][7]
CAS Number 290332-97-7[6][7][8]
Molecular Formula C₁₁H₁₂N₂O₃[6][7]
Molecular Weight 220.22 g/mol [6][7]
Appearance Yellow to orange crystal[6]

Hazard Identification and Handling

Safety Data Sheets (SDS) provide the primary source of immediate handling and hazard information. For this compound, the available data indicates the following classifications[6][8]:

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)[8]

  • Signal Word:

    • Warning[8]

  • Hazard Statements:

    • Irritating to eyes, respiratory system and skin (R36/37/38)[6].

    • May cause an allergic skin reaction.

    • Harmful if swallowed or inhaled[9].

  • Precautionary Statements:

    • Wear suitable protective clothing, gloves, and eye/face protection[6][9].

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[6].

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

Expert Insight: The classification as an irritant is common for many organic chemical intermediates. The primary concern during research and development is dermal and respiratory exposure. Standard laboratory personal protective equipment (PPE) as outlined in the precautionary statements is sufficient to mitigate these risks during small-scale handling.

Inferred Biological Activity and Potential Toxicological Pathways

While direct toxicological studies on the title compound are not publicly available, the extensive research into its core scaffold, 1H-pyrrolo[2,3-b]pyridine, provides a strong basis for predicting potential biological interactions and, consequently, areas for toxicological scrutiny.

Derivatives of this scaffold have been developed as inhibitors of several key enzymes:

  • Phosphodiesterase 4B (PDE4B): Involved in regulating inflammation[1].

  • Fibroblast Growth Factor Receptor (FGFR): A target in cancer therapy[2][10].

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Plays a role in DNA damage response[3].

  • Ribosomal S6 Protein Kinase 2 (RSK2): Implicated in tumor cell growth and proliferation[5].

  • NADPH Oxidase 2 (NOX2): Associated with oxidative stress[4].

Causality in Experimental Choices: The known targets of the parent scaffold dictate the necessary focus for a toxicological workup. Inhibition of these pathways in non-target tissues or with excessive potency could lead to adverse effects. For example, potent FGFR inhibition could impact normal physiological processes regulated by this pathway, while off-target kinase inhibition is a common source of toxicity in drug development.

Below is a diagram illustrating the logical relationship between the core scaffold's known activities and the required areas of toxicological investigation.

cluster_scaffold 1H-Pyrrolo[2,3-b]pyridine Scaffold cluster_targets Known Biological Targets of Scaffold Derivatives cluster_tox Required Toxicological Investigation Areas Scaffold This compound PDE4B PDE4B Inhibition (Anti-inflammatory) Scaffold->PDE4B Informs Potential Off-Target Effects FGFR FGFR Inhibition (Anti-cancer) Scaffold->FGFR Informs Potential Off-Target Effects ATM ATM Kinase Inhibition (DNA Damage Response) Scaffold->ATM Informs Potential Off-Target Effects NOX2 NOX2 Inhibition (Oxidative Stress) Scaffold->NOX2 Informs Potential Off-Target Effects Hepato Hepatotoxicity Scaffold->Hepato Rationale: Common site of metabolism for N-heterocycles Repro Reproductive Toxicity Scaffold->Repro Rationale: Standard for all drug candidates Immuno Immunotoxicity PDE4B->Immuno Rationale: Modulation of immune response Cardio Cardiovascular Safety FGFR->Cardio Rationale: Kinase cross-reactivity Geno Genotoxicity ATM->Geno Rationale: Interference with DNA repair

Caption: Logical framework for designing a toxicological assessment based on known scaffold activity.

Proposed Framework for Toxicological Evaluation

To establish a comprehensive safety profile for this compound, a tiered approach consistent with international regulatory guidelines (e.g., ICH) is recommended. The following experimental protocols are essential.

In Vitro Toxicity Screening

Rationale: Early in vitro testing provides crucial data to identify major liabilities, conserve resources, and guide further in vivo studies. This phase is designed to be a self-validating system; positive findings trigger more definitive assays.

A. Cytotoxicity Assay

  • Objective: To determine the concentration at which the compound causes cell death.

  • Methodology:

    • Cell Lines: Utilize a panel of cell lines, including a relevant target cell line (if applicable, e.g., a cancer cell line with high FGFR expression[2]), a standard immortalized line (e.g., HEK293), and a primary hepatocyte line (e.g., HepG2) to assess potential hepatotoxicity.

    • Treatment: Expose cells to a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Endpoint Measurement: Assess cell viability using a standard method like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

B. Genotoxicity Screening (Ames Test)

  • Objective: To assess the compound's potential to induce mutations in DNA.

  • Methodology:

    • Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

    • Protocol: Follow OECD Guideline 471 for the bacterial reverse mutation test.

    • Endpoint: A positive result is a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

C. hERG Channel Assay

  • Objective: To evaluate the risk of cardiac QT interval prolongation, a major cause of drug withdrawal.

  • Methodology:

    • System: Use automated patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

    • Protocol: Apply increasing concentrations of the compound and measure the inhibition of the hERG current.

    • Data Analysis: Calculate the IC₅₀ for hERG channel blockade. An IC₅₀ below 10 µM is often considered a potential concern.

The workflow for this initial in vitro screening is depicted below.

cluster_invitro In Vitro Safety Screening cluster_decision Decision Gates start Test Compound: Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Cyto Cytotoxicity Assay (HepG2, HEK293) start->Cyto Ames Bacterial Reverse Mutation (Ames Test) start->Ames hERG hERG Channel Assay (Patch Clamp) start->hERG Decision1 IC50 > 30x Target EC50? Cyto->Decision1 Decision2 Ames Negative? Ames->Decision2 Decision3 hERG IC50 > 10 µM? hERG->Decision3 end_go Proceed to In Vivo Studies Decision1->end_go Yes end_stop High Risk: Re-evaluate or Re-design Decision1->end_stop No Decision2->end_go Yes Decision2->end_stop No Decision3->end_go Yes Decision3->end_stop No

Caption: In vitro toxicology screening workflow with decision gates.

In Vivo Acute Toxicity Study

Rationale: Should the in vitro profile be acceptable, a preliminary in vivo study is warranted to understand the compound's effects in a whole organism and to establish a dose range for further studies.

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.

  • Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

    • Species: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

    • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

    • Dosing: Use a stepwise procedure with a small number of animals per step (typically 3). Start with a dose expected to be tolerated and increase or decrease based on the outcome.

    • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

    • Endpoint: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination, especially from animals showing signs of toxicity.

Metabolism and Pharmacokinetics (ADME)

Understanding the metabolic fate of the compound is critical, as metabolites can be more or less active or toxic than the parent molecule. The ester and methoxy groups on this compound are potential sites of metabolic activity.

Predicted Metabolic Pathways:

  • Ester Hydrolysis: The ethyl ester is highly susceptible to hydrolysis by esterase enzymes in the plasma and liver, yielding the corresponding carboxylic acid. This is a common metabolic pathway for ester-containing drugs[11].

  • O-Demethylation: The methoxy group can be demethylated by cytochrome P450 enzymes (CYPs) in the liver to form a phenol.

  • Oxidation: The pyrrolopyridine ring system itself may undergo oxidation at various positions.

Experimental Protocol: In Vitro Metabolic Stability

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Methodology:

    • System: Incubate the compound (e.g., at 1 µM) with liver microsomes (from human, rat, and dog) in the presence of NADPH (a necessary cofactor for CYP enzymes).

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism[12].

Conclusion and Path Forward

This compound is a valuable intermediate built upon a scaffold of significant pharmacological interest. While its specific toxicological profile has not been publicly detailed, a robust safety assessment can be constructed. The primary known hazards are irritation, requiring standard laboratory precautions. The broader biological activity of the 1H-pyrrolo[2,3-b]pyridine core suggests that a thorough toxicological evaluation should focus on potential off-target kinase effects, genotoxicity, and metabolic stability.

The tiered experimental framework outlined in this guide—progressing from in vitro screening to in vivo studies—provides a scientifically rigorous and resource-efficient pathway to defining the safety profile of this compound. This structured approach ensures that potential liabilities are identified early, enabling data-driven decisions for any research program involving this promising molecule.

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  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. (2016). Xenobiotica. Available at: [Link]

  • ETHYL 1-(4-METHOXYPHENYL)-6-(4-NITROPHENYL)-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO(3,4-C)PYRIDINE-3-CARBOXYLATE - precisionFDA. (n.d.). Available at: [Link]

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Methodological & Application

Detailed synthesis protocol for Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Abstract

This document provides a comprehensive, two-part synthetic protocol for the preparation of this compound, a key heterocyclic scaffold in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged structure" frequently utilized in the development of therapeutic agents, particularly kinase inhibitors.[1] This protocol is designed for researchers in organic synthesis and drug development, offering a reliable and reproducible methodology. The synthesis begins with the functionalization of the commercially available 7-azaindole to introduce a methoxy group at the 4-position, followed by the selective introduction of an ethyl carboxylate moiety at the 2-position of the pyrrole ring. Each step is detailed with mechanistic rationale, quantitative data, and procedural instructions to ensure successful execution.

Introduction

The 7-azaindole scaffold is a bioisostere of indole and purine systems, which allows it to interact with a wide range of biological targets.[1] Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for various enzyme families. Notably, derivatives of this scaffold are central to approved drugs and clinical candidates targeting protein kinases such as SGK-1 and SIK2, as well as phosphodiesterase 4B (PDE4B).[2][3][4]

The target molecule, this compound, incorporates two key features: a 4-methoxy group on the pyridine ring and an ethyl ester at the 2-position of the pyrrole ring. The 4-methoxy substituent can modulate the electronic properties of the aromatic system and provide a vector for further functionalization. The 2-carboxylate group serves as a versatile synthetic handle for the introduction of amide functionalities or other side chains, crucial for tuning the pharmacological profile of the final compounds.[2]

This application note details a robust synthetic route, beginning with the preparation of the key intermediate, 4-methoxy-7-azaindole, followed by a targeted C2-acylation to yield the final product.

Overall Synthetic Workflow

The synthesis is performed in two main parts, starting from 7-azaindole. Part A describes the synthesis of the 4-methoxy-7-azaindole intermediate. Part B details the final acylation step to produce the target compound.

G cluster_part_a PART A: Synthesis of 4-Methoxy-7-azaindole Intermediate A1 7-Azaindole A2 7-Azaindole-N-oxide A1->A2 A3 4-Chloro-7-azaindole A2->A3 A4 4-Methoxy-7-azaindole A3->A4 B1 4-Methoxy-7-azaindole B2 This compound B1->B2

Caption: Overall synthetic workflow for the target compound.

PART A: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

This part of the protocol is adapted from a patented procedure and involves a three-step sequence starting from 7-azaindole.[5][6]

Step 1: N-Oxidation of 7-Azaindole

Principle: The pyridine ring of 7-azaindole is electron-deficient and generally resistant to electrophilic substitution. N-oxidation increases the electron density of the ring, particularly at the 4-position, and activates it for subsequent functionalization.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
7-Azaindole1.0118.1412.6-
Hydrogen Peroxide (30%)1.234.01-12.4
Tetrahydrofuran (THF)---120

Procedure:

  • To a 250 mL round-bottom flask, add 7-azaindole (12.6 g, 0.107 mol) and THF (120 mL).

  • Cool the mixture to 5 °C using an ice bath.

  • Slowly add 30% hydrogen peroxide (12.4 mL, 0.128 mol) dropwise while maintaining the internal temperature below 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-N-oxide as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-7-azaindole

Principle: The N-oxide intermediate undergoes a rearrangement upon treatment with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
7-Azaindole-N-oxide1.0134.145.8-
Phosphorus Oxychloride (POCl₃)5.0153.33-19.4
Acetonitrile---60

Procedure:

  • In a fume hood, add 7-azaindole-N-oxide (5.8 g, 0.043 mol) and acetonitrile (60 mL) to a 250 mL flask.

  • Under stirring, add phosphorus oxychloride (19.4 mL, 0.215 mol) at room temperature.

  • Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-7-azaindole.

Step 3: Synthesis of 4-Methoxy-7-azaindole

Principle: A nucleophilic aromatic substitution (SNAr) reaction where the chloride at the 4-position is displaced by a methoxide anion.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
4-Chloro-7-azaindole1.0152.593.0-
Sodium Methoxide (25% in MeOH)1.554.02-7.7
N,N-Dimethylformamide (DMF)---50

Procedure:

  • Dissolve 4-chloro-7-azaindole (3.0 g, 0.0196 mol) in DMF (50 mL) in a 100 mL round-bottom flask.

  • Add the sodium methoxide solution (7.7 mL, 0.0295 mol) to the mixture.

  • Heat the reaction to 120 °C and stir for 8 hours.

  • Cool the reaction to room temperature and remove the DMF under reduced pressure.

  • To the residue, add water (30 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the crude solid from ethanol to yield pure 4-methoxy-7-azaindole.[5]

PART B: Synthesis of this compound

Step 4: C2-Acylation of 4-Methoxy-7-azaindole

Principle: The pyrrole ring of the 7-azaindole system is electron-rich and undergoes electrophilic substitution, preferentially at the C2 or C3 position.[7][8] A Friedel-Crafts-type acylation using ethyl chloroformate in the presence of a Lewis acid catalyst introduces the ethyl carboxylate group at the C2 position.

ReagentMolar Eq.MW ( g/mol )Amount (g)Volume (mL)
4-Methoxy-7-azaindole1.0148.161.5-
Ethyl Chloroformate1.2108.52-1.2
Aluminum Chloride (AlCl₃)1.1133.341.5-
Dichloromethane (DCM), anhydrous---50

Procedure:

  • To a flame-dried 100 mL flask under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and aluminum chloride (1.5 g, 0.011 mol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.2 mL, 0.012 mol) to the suspension and stir for 15 minutes.

  • Add a solution of 4-methoxy-7-azaindole (1.5 g, 0.010 mol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium Methoxide: Corrosive and flammable. Handle with care to avoid contact with skin and eyes.

  • Aluminum Chloride (AlCl₃): Reacts vigorously with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described methodology is based on established and referenced chemical transformations, ensuring a high degree of reproducibility. This guide serves as a valuable resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research and development.

References

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Springer. [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. [Link]

  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]

  • A Concise, Fast, and Efficient One-Pot Tandem Synthesis of 2,3-Unsubstituted Indoles: An Improved Leimgruber-Batcho Indole Synthesis. International Journal of Advanced Research. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.

Sources

Application Notes & Protocols for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. This class of compounds, built upon the 7-azaindole scaffold, is of significant interest in medicinal chemistry due to its prevalence in molecules targeting a range of diseases.[1][2] The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower effective experimental design and troubleshooting.

The primary and most versatile strategy for constructing 1H-pyrrolo[2,3-b]pyridine-2-carboxamides involves a two-stage process. The initial stage focuses on the preparation of the key intermediate, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The subsequent stage details the crucial amide bond formation with a desired amine.

Part 1: Synthesis of the Key Intermediate: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

The synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is foundational. A common and efficient method to achieve this is through the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. This ester precursor can be synthesized via established methods for constructing the 7-azaindole ring system, a notable example being the Hemetsberger–Knittel indole synthesis.[3]

Protocol 1: Saponification of Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This protocol describes the hydrolysis of the methyl ester to the carboxylic acid, a critical step for the subsequent amide coupling.

Rationale for Experimental Choices:

  • Base-catalyzed hydrolysis (Saponification): Using a strong base like sodium hydroxide (NaOH) is a standard and effective method for cleaving the ester group to form the carboxylate salt.

  • Methanol/Water Solvent System: A mixture of methanol and water is used to ensure the solubility of both the ester starting material and the inorganic base.

  • Acidification: Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of hydrochloric acid (HCl) until the pH is acidic. This will cause the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.[3][4]

Part 2: Amide Bond Formation

The final and crucial step is the coupling of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a selected amine to form the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with electron-deficient amines or complex substrates.[5]

Protocol 2: Amide Coupling using T3P® (Propylphosphonic Anhydride)

This protocol utilizes T3P®, a versatile and efficient coupling reagent known for its high reactivity and clean reaction profiles.

Rationale for Experimental Choices:

  • T3P® as Coupling Reagent: T3P® is a powerful activating agent for carboxylic acids, converting them into a highly reactive mixed anhydride intermediate. It is particularly effective for forming amide bonds and is often favored for its ease of use and the formation of water-soluble byproducts, simplifying purification.[4]

  • DIPEA as a Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction without interfering with the coupling process.

  • DMF as Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, capable of dissolving a wide range of substrates and reagents.

Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and the desired amine in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Coupling Reagent Addition: Add a solution of T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for a period ranging from 30 minutes to 4 hours, monitoring the progress by TLC.[4]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.[4]

Alternative Amide Coupling Reagents

While T3P® is highly effective, other standard peptide coupling reagents can also be employed. The choice of reagent may depend on the specific substrates, cost, and desired reaction conditions. A summary of common alternatives is provided in the table below.

Coupling Reagent SystemBaseSolventKey Considerations
EDCI / HOBt DIPEA or Et3NDMF or DCMA classic and widely used combination. HOBt suppresses side reactions and reduces racemization.[5]
HATU / DIPEA DIPEADMFA highly efficient coupling reagent, particularly for hindered or electron-deficient amines.[5]
BOP-Cl / Et3N Et3NDCMA useful reagent, though sometimes can be sluggish for less reactive substrates.[5]
DMAPO / Boc2O None specifiedNot specifiedA novel, one-pot method for N-acylation of heterocycles that could be adapted.[6][7]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

G cluster_0 Stage 1: Carboxylic Acid Synthesis cluster_1 Stage 2: Amide Coupling start Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate intermediate 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid start->intermediate NaOH, MeOH/H2O then HCl amine Amine (R-NH2) final_product 1H-pyrrolo[2,3-b]pyridine-2-carboxamide intermediate->final_product label_coupling T3P, DIPEA, DMF amine->final_product

Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • 7-Azaindole Derivatives: Exploring Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. ResearchGate. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]

Sources

Analytical methods for the characterization of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is of significant interest in medicinal chemistry as it acts as a bioisostere of indole, a core structure in numerous biologically active compounds.[1] The replacement of a carbon atom with nitrogen in the six-membered ring can favorably alter properties such as solubility, hydrogen bonding capacity, and metabolic stability, making these derivatives valuable building blocks in drug discovery.[2] As an intermediate and a potential pharmacophore, the unambiguous structural confirmation and purity assessment of this compound are paramount for its application in research and development.

This document provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this molecule. It is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring data integrity and reproducibility.

Molecular Profile and Physicochemical Properties

A foundational step in any analytical workflow is to understand the basic physicochemical properties of the compound. This information guides the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

Structure:

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 290332-97-7[3][4]
Molecular Formula C₁₁H₁₂N₂O₃[3][4]
Molecular Weight 220.22 g/mol [3][4]
Physical Form Solid
Calculated XLogP3 1.75[5]
Calculated Density 1.269 g/cm³[3][5]

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized compound. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Final Verification HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Couple for MW NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) LCMS->NMR Proceed if MW correct HRMS HRMS (Elemental Formula) NMR->HRMS Confirm Formula IR FTIR Spectroscopy (Functional Groups) HRMS->IR Confirm Bonds EA Elemental Analysis (CHN Verification) IR->EA Final Proof Synthesis Synthesized Compound Synthesis->HPLC Initial Check

A logical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the unambiguous determination of molecular structure. For a molecule like this compound, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR provides a map of the carbon skeleton. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for azaindoles as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton, which might be broadened or absent in other solvents like chloroform-d (CDCl₃).[6][7]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6][8] Higher fields provide better signal dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Consider running a DEPT or APT experiment to aid in distinguishing between CH, CH₂, and CH₃ carbons.[9]

Data Interpretation and Expected Results

The chemical shifts are predictive and based on analogous structures found in the literature.[6][7]

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 12.5br s1HNH (Pyrrole)The acidic pyrrole proton is typically downfield and broadened by exchange.
~8.20d1HAr-H (H5)Pyridine proton adjacent to nitrogen, deshielded.
~7.25s1HAr-H (H3)Pyrrole proton, typically a singlet in 2-substituted pyrroles.
~6.80d1HAr-H (H6)Pyridine proton coupled to H5.
~4.35q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the methyl group.
~4.00s3H-OCH₃ Methoxy protons, appear as a sharp singlet.
~1.35t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the methylene group.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~161.0CEster C =O
~158.0CC 4-OCH₃
~148.0CC 7a
~142.0CHC 5
~130.0CC 2
~115.0CC 3a
~105.0CHC 3
~100.0CHC 6
~61.0CH₂-O -CH₂-CH₃
~55.0CH₃-OC H₃
~14.5CH₃-O-CH₂-C H₃

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]

  • Chromatography (Optional but Recommended):

    • Column: C18, e.g., 50 mm x 2.1 mm, 3.5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.

    • Flow Rate: 0.3 mL/min.

  • MS Acquisition:

    • Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Extract the accurate mass of the most abundant ion corresponding to the product.

Data Interpretation and Expected Results
  • Molecular Ion: The calculated exact mass for [C₁₁H₁₂N₂O₃ + H]⁺ is 221.0869 . The measured mass from HRMS should be within a 5 ppm error margin of this value.

  • Fragmentation: While ESI is soft, some in-source fragmentation may occur. Common fragmentation pathways for similar esters include the loss of ethanol (46 Da) or an ethoxy radical (45 Da).[10][11]

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: HPLC is the gold standard for assessing the purity of organic compounds. A well-developed HPLC method provides a quantitative measure of the target compound relative to any impurities, such as starting materials, by-products, or degradation products. The method must be "stability-indicating," meaning it can resolve the main peak from all potential impurities.[12]

Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Method Parameters: The following is a robust starting point for method development.

Table 4: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and peak shape for moderately polar compounds.[12]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~3)Acidic pH suppresses silanol interactions and ensures acidic/basic compounds are in a single protonation state.[12]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Elution Isocratic or GradientStart with isocratic (e.g., 50:50 A:B). A gradient may be needed to elute more retained impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[12]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[12]
Detection (UV) 225 nm and 254 nmWavelengths chosen to detect both the pyrrole core and any aromatic impurities.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Data Interpretation
  • Purity: The purity is calculated based on the relative peak area of the main component. A pure sample should exhibit a single major peak (>98%) with a stable baseline.

  • Retention Time: The retention time should be consistent across multiple injections.

Complementary Analytical Techniques

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol:

  • Acquire a spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[6]

Expected Absorptions:

  • ~3300 cm⁻¹: N-H stretch (pyrrole).

  • ~3000-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretch (ethyl and methoxy groups).

  • ~1700-1720 cm⁻¹: C=O stretch (ester carbonyl), a strong, sharp peak.[6]

  • ~1600 cm⁻¹: C=C and C=N stretches (aromatic rings).

  • ~1250 cm⁻¹: C-O stretch (ester and ether).

B. Elemental Analysis

Principle: Combustion analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen (CHN) in the sample. This is a fundamental technique to verify the empirical formula.

Protocol:

  • Submit a small, pure, and thoroughly dried sample (~2-3 mg) to a dedicated CHN analyzer.

Expected Results:

  • Calculated for C₁₁H₁₂N₂O₃: C, 59.99%; H, 5.49%; N, 12.72%.

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the calculated values.

Conclusion

The structural integrity and purity of this compound can be confidently established through a systematic and multi-faceted analytical approach. NMR spectroscopy serves as the cornerstone for definitive structure elucidation, while HRMS confirms the elemental composition. HPLC provides a reliable quantitative measure of purity. Together with supporting data from FTIR and elemental analysis, these methods form a robust characterization package that is essential for advancing this compound in pharmaceutical and chemical research. This integrated workflow ensures that the material meets the highest standards of quality required for its intended application.

References

  • Title: Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues Source: PubMed URL: [Link]

  • Title: 7-Azaindole Derivatives: Exploring Synthesis and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

  • Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok - University of Rostock URL: [Link]

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. Source: ResearchGate URL: [Link]

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  • Title: Supporting Information - Organic Chemistry Frontiers Source: The Royal Society of Chemistry URL: [Link]

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  • Title: Preparation method for 4-substituted-7-azaindole Source: Google Patents URL
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  • Title: Supplemental Information - New Journal of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Azaindoles Source: InterChem URL: [Link]

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  • Title: Scalable synthesis and properties of 7-methyl-4-azaindole Source: ResearchGate URL: [Link]

  • Title: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester Source: Appchem URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl) Source: Pharmacia URL: [Link]

  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids Source: Asian Journal of Chemistry URL: [Link]

  • Title: 4-Methoxy-1H-pyrrolo(2,3-b)pyridine Source: PubChem URL: [Link]

Sources

The Strategic Application of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in the Synthesis of Targeted Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to effectively interact with the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] Consequently, 7-azaindole derivatives have emerged as a cornerstone in the development of targeted anti-tumor therapies, with several compounds entering clinical trials and receiving market approval.[1] This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key intermediate, Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, in the synthesis of potent kinase inhibitors.

The methoxy group at the 4-position of the 7-azaindole core can significantly influence the molecule's electronic properties and binding interactions within the kinase active site, while the ethyl carboxylate at the 2-position provides a versatile handle for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This document will elucidate the synthetic pathways, provide detailed experimental protocols, and discuss the biological context of the resulting compounds.

The Synthetic Keystone: From Ester to Bioactive Amide

The primary synthetic strategy for leveraging this compound revolves around a two-step sequence: saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amine-containing fragments. This approach allows for the late-stage diversification of the molecule, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Step 1: Saponification (Ester Hydrolysis)

The conversion of the ethyl ester to the carboxylic acid is a critical first step. This is typically achieved under basic conditions, using an alkali metal hydroxide such as sodium hydroxide in a mixture of methanol and water. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed.

Step 2: Amide Coupling

The resulting 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is then coupled with a desired amine. A wide array of modern coupling reagents can be employed to facilitate this transformation, with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and T3P® (Propylphosphonic Anhydride) being common and efficient choices.[3][5] The selection of the coupling agent and reaction conditions can be tailored based on the reactivity of the specific amine being used.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative kinase inhibitor, N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide , a compound designed to target receptor tyrosine kinases such as those in the HER family.[6][7]

Protocol 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Intermediate 2)

This protocol details the hydrolysis of the starting ethyl ester.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound220.225.0 g22.7
Sodium Hydroxide (NaOH)40.001.8 g45.4
Methanol (MeOH)32.0450 mL-
Water (H₂O)18.0225 mL-
1M Hydrochloric Acid (HCl)-~25 mL-
Ethyl Acetate (EtOAc)-100 mL-
Brine-50 mL-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 22.7 mmol).

  • Add methanol (50 mL) and water (25 mL) to the flask and stir to dissolve the starting material.

  • Add sodium hydroxide (1.8 g, 45.4 mmol) to the solution.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress by TLC (Mobile Phase: 50% EtOAc in Hexane). The reaction is complete when the starting material spot has disappeared.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the slow addition of 1M HCl.

  • A precipitate will form. Stir the suspension for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under high vacuum to afford the title compound as a solid.

Expected Yield and Characterization:

  • Yield: ~4.0 g (91%)

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.01 (s, 1H), 8.05 (d, J = 5.6 Hz, 1H), 7.02 (s, 1H), 6.78 (d, J = 5.6 Hz, 1H), 3.95 (s, 3H).

Protocol 2: Synthesis of N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Final Product)

This protocol details the amide coupling of the carboxylic acid intermediate with the designated aniline.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid192.171.0 g5.20
4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline287.321.50 g5.22
HATU380.232.37 g6.24
N,N-Diisopropylethylamine (DIPEA)129.242.7 mL15.6
N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate (EtOAc)-150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 g, 5.20 mmol) and 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.50 g, 5.22 mmol).

  • Add anhydrous DMF (20 mL) to the flask and stir until all solids are dissolved.

  • Add DIPEA (2.7 mL, 15.6 mmol) to the solution.

  • Add HATU (2.37 g, 6.24 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (Mobile Phase: 10% MeOH in Dichloromethane).

  • Once the reaction is complete, pour the mixture into water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in Dichloromethane) to afford the final compound.

Expected Yield and Characterization:

  • Yield: ~1.8 g (75%)

  • Appearance: White to off-white solid

  • Mass Spectrometry (ESI): m/z calculated for C₂₄H₂₆F₃N₅O₂ [M+H]⁺ 486.2, found 486.3.

Visualizing the Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the straightforward and modular synthetic route from the starting ester to the final kinase inhibitor.

Synthetic_Workflow Start This compound Intermediate 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Start->Intermediate Saponification (NaOH, MeOH/H₂O) FinalProduct Target Kinase Inhibitor Intermediate->FinalProduct Amide Coupling (HATU, DIPEA) Amine Substituted Aniline (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) Amine->FinalProduct

Caption: Synthetic route to 7-azaindole kinase inhibitors.

Targeted Biological Pathway: HER2 Signaling

The synthesized class of inhibitors is designed to target receptor tyrosine kinases, such as the Human Epidermal Growth Factor Receptor 2 (HER2).[6][8][9] Overexpression or amplification of HER2 is a key driver in several cancers, particularly breast cancer.[6][8][9] Inhibition of HER2 blocks downstream signaling cascades that promote cell proliferation and survival.[7][10][11]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3 HER2-HER3 Heterodimer HER3 HER3 Receptor PI3K PI3K HER2_HER3->PI3K P Ras Ras HER2_HER3->Ras P AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Cell Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Azaindole Kinase Inhibitor Inhibitor->HER2_HER3 Inhibits Kinase Activity

Caption: Inhibition of the HER2 signaling cascade.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of targeted anti-tumor agents. The synthetic route, centered on saponification followed by amide coupling, is robust, scalable, and amenable to the creation of diverse chemical libraries. The resulting 7-azaindole-based compounds are well-positioned to inhibit key oncogenic drivers like the HER2 signaling pathway. Researchers and drug development professionals can use the protocols and information herein as a foundational guide for the discovery and development of novel cancer therapeutics. Future work in this area will likely focus on exploring novel amine fragments for the amide coupling step to further optimize the potency, selectivity, and drug-like properties of these promising anti-cancer agents.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ACS Publications. [Link]

  • Preparation method for 4-substituted-7-azaindole. (2012).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). MDPI. [Link]

  • HER2 Signaling in Breast Cancer. (2018). PubMed. [Link]

  • Schematic representation of HER2 signaling pathway. Activation of this... (n.d.). ResearchGate. [Link]

  • HER-2 Signaling in Breast Cancer. (n.d.). QIAGEN GeneGlobe. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (2008). PubMed Central. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). MDPI. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). MDPI. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Schematic of HER2 signaling system. Notes: HER2 homo- or heterodimers... (n.d.). ResearchGate. [Link]

  • Role of HER2 signaling pathway in breast cancer: Biology, detection and therapeutical implications. (2025). ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. (2022). MDPI. [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry. [Link]

  • The HER Signaling Pathway. (2012). YouTube. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structure is recognized as a "privileged scaffold" because it acts as an excellent bioisostere of adenine, the core component of adenosine triphosphate (ATP).[4][5] The 7-azaindole core can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of ATP itself.[1][6] This ability to anchor within the active site has led to the successful development of numerous potent and selective kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1]

This application note focuses on a specific, highly versatile starting material: Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate . We will detail a strategic workflow demonstrating how this building block can be systematically elaborated into a library of potent and selective kinase inhibitors. The rationale behind this choice is twofold:

  • The pyrrolo[2,3-b]pyridine core provides the essential hinge-binding motif.[1]

  • The ethyl carboxylate at the C2 position is a versatile chemical handle, ideal for derivatization, primarily through amide bond formation, allowing for the exploration of vast chemical space to achieve potency and selectivity.[7]

  • The methoxy group at the C4 position can influence solubility and may form additional interactions in the ATP pocket, providing a unique substitution pattern compared to more common 7-azaindole starting points.

This guide provides experienced researchers with a strategic framework, detailed experimental protocols, and data interpretation insights for leveraging this scaffold in a hit-finding and lead-optimization campaign.

Section 1: Strategic Workflow for Scaffold Elaboration and Screening

The journey from a starting fragment to a validated lead compound is a multi-step process. The core strategy involves creating a focused library of derivatives from the parent ester and systematically screening them through a cascade of assays with increasing biological complexity.

The initial chemical step involves converting the C2-ethyl ester into a diverse set of amides. This is a robust and high-yield reaction (amide coupling) that allows for the introduction of a wide variety of R-groups. These groups can be designed to probe different regions of the kinase active site, influencing potency against the target kinase and selectivity against off-target kinases.

The subsequent screening cascade is designed to efficiently identify promising compounds. It begins with a broad, high-throughput biochemical screen to find initial "hits." These hits are then confirmed and characterized in more detailed biochemical assays before moving into cell-based models to assess target engagement and functional cellular outcomes.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Validation Start Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Hydrolysis Saponification to Carboxylic Acid Start->Hydrolysis Amide Amide Coupling with Diverse Amine Library (R-NH2) Hydrolysis->Amide Library Focused Amide Library (Scaffold-R) Amide->Library HTS Primary Screen: Single-Point % Inhibition (e.g., ADP-Glo Assay) Library->HTS Dose Hit Confirmation: Dose-Response Curve & IC50 Determination HTS->Dose Identify Hits Selectivity Kinase Selectivity Panel (e.g., Eurofins KinaseProfiler™) Dose->Selectivity Confirm Potency Target Cellular Target Engagement (e.g., NanoBRET™ Assay) Selectivity->Target Advance Potent & Selective Leads Signaling Downstream Pathway Modulation (Phospho-Substrate Western Blot) Target->Signaling Confirm On-Target Activity Viability Functional Outcome: Cell Proliferation Assay (e.g., CellTiter-Glo®) Signaling->Viability Assess Phenotypic Effect Lead Lead Viability->Lead Validated Lead Compound

Caption: High-level workflow from scaffold to validated lead.

Section 2: Protocols for Biochemical Evaluation

Biochemical assays are fundamental for measuring the direct interaction between a compound and its purified kinase target.[8][9] They are essential for determining intrinsic potency (IC50) and understanding the mechanism of action.

Protocol 2.1: Primary High-Throughput Screening (HTS) for Hit Identification

Causality: The goal of a primary screen is to rapidly test the synthesized library at a single, high concentration to identify compounds that show any level of inhibitory activity. The ADP-Glo™ Kinase Assay (Promega) is an excellent choice as it is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] Low luminescence correlates with low ADP production, indicating kinase inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the purified target kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 5-20% ATP consumption).

    • Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]

    • Dilute library compounds to a final screening concentration of 10 µM in DMSO. Prepare positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Assay Procedure (384-well format):

    • Using an acoustic dispenser, add 50 nL of compound solution (or controls) to the appropriate wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Allow the reaction to proceed at room temperature for 60 minutes.

    • Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos) / (Lumi_neg - Lumi_pos))

    • Compounds showing >50% inhibition are designated as "hits" and proceed to dose-response analysis.

Protocol 2.2: Dose-Response and IC50 Determination

Causality: After identifying hits, it is crucial to determine their potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[8] This value allows for the rank-ordering of compounds and is a critical parameter in establishing structure-activity relationships (SAR).

Methodology:

  • Compound Preparation:

    • For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.

  • Assay Procedure:

    • Perform the ADP-Glo™ Kinase Assay as described in Protocol 2.1, but instead of a single concentration, add 50 nL of each concentration from the serial dilution series.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Compound ID Scaffold Modification (R-group) % Inhibition @ 10 µM Biochemical IC50 (nM)
Parent Ester-OCH₂CH₃<10%>10,000
LEAD-001 4-fluoroaniline98%15
LEAD-002Cyclopropylamine85%120
LEAD-0033-(trifluoromethyl)aniline95%25
Staurosporine(Positive Control)100%5
Table 1: Representative data from biochemical screening.

Section 3: Protocols for Cellular Validation

While biochemical assays measure direct target inhibition, cellular assays are essential to confirm that a compound can enter a cell, engage its target in a physiological environment, and produce a desired biological effect.[12][13]

Protocol 3.1: Cellular Target Engagement

Causality: It is critical to confirm that the inhibitor binds to its intended kinase target within the complex milieu of a living cell. The NanoBRET™ Target Engagement Assay (Promega) is a robust method for quantifying compound binding at specific protein targets in live cells.[13] It measures the proximity of a fluorescently-labeled tracer (which binds to the kinase) and the target kinase, which is expressed as a fusion to NanoLuc® Luciferase. A test compound that binds to the kinase will displace the tracer, leading to a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® Luciferase.

    • Plate the cells in a 96-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in Opti-MEM™ medium.

    • Prepare the NanoBRET™ Tracer solution, diluted in Opti-MEM™ with the Nano-Glo® Substrate.

    • Remove growth media from the cells.

    • Add the compound dilutions to the cells, followed immediately by the Tracer/Substrate solution.

    • Incubate for 2 hours at 37°C, 5% CO₂.

    • Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission wavelengths using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the IC50 for cellular target engagement.

Protocol 3.2: Downstream Signaling Pathway Analysis

Causality: A functional kinase inhibitor should block the phosphorylation of its downstream substrates. Western blotting for a key phospho-protein in the signaling cascade provides direct evidence of pathway modulation and confirms the mechanism of action. For example, an inhibitor of c-Met kinase should reduce the phosphorylation of c-Met itself (autophosphorylation) and downstream effectors like AKT.[14]

G cluster_pathway Representative Kinase Signaling Pathway (e.g., c-Met) Ligand HGF (Ligand) Receptor c-Met Receptor Tyrosine Kinase Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates Inhibitor Scaffold Derivative (LEAD-001) Inhibitor->Receptor Inhibits AKT AKT PI3K->AKT pAKT p-AKT (Active) PI3K->pAKT Activates Proliferation Cell Proliferation & Survival pAKT->Proliferation

Caption: A simplified signaling pathway for inhibition analysis.

Methodology:

  • Cell Treatment:

    • Plate a relevant cancer cell line known to be dependent on the target kinase (e.g., HT-29 cells for a c-Met inhibitor).[14]

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the inhibitor (or DMSO vehicle) for 2 hours.

    • Stimulate the pathway with the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes.

  • Protein Extraction and Western Blotting:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-c-Met) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Observe a dose-dependent decrease in the phospho-protein signal relative to the total protein signal in inhibitor-treated samples.

Protocol 3.3: Cell Viability and Proliferation Assay

Causality: The ultimate goal for many kinase inhibitors, particularly in oncology, is to halt cancer cell proliferation or induce cell death.[15] A cell viability assay measures the metabolic activity of a cell population, which serves as a proxy for the number of viable cells. A potent, on-target inhibitor should reduce the viability of cancer cells that are dependent on that kinase for survival.

Methodology:

  • Cell Plating:

    • Plate a kinase-dependent cancer cell line in a 96-well clear-bottom white plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the inhibitor (typically 10 points, 3-fold dilution).

    • Incubate for 72 hours at 37°C, 5% CO₂, which is a sufficient duration to observe effects on cell division.

  • Assay Procedure (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent viability relative to DMSO-treated controls.

    • Plot viability versus log[inhibitor] concentration and fit to a sigmoidal curve to determine the GI50 (concentration for 50% growth inhibition).

Compound ID Cellular Target Engagement IC50 (nM) p-Substrate Inhibition (Western Blot) Cell Viability GI50 (nM)
LEAD-001 35Dose-dependent decrease52
LEAD-002250Moderate decrease480
LEAD-00348Dose-dependent decrease95
Table 2: Representative data from the cellular assay cascade.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel protein kinase inhibitors. Its 7-azaindole core provides a validated hinge-binding motif, while the C2-ester allows for rapid and extensive chemical elaboration. The systematic application of the biochemical and cellular protocols detailed in this guide provides a robust framework for progressing from this initial fragment to a validated lead compound. By carefully integrating medicinal chemistry with a tiered screening approach—from purified enzyme to target engagement in live cells and finally to functional cellular outcomes—researchers can efficiently navigate the complex process of kinase inhibitor drug discovery.

References

  • Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Singh, V., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Tang, Q., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mucha, P., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Request PDF. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H. W. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Le, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Johannes, J. W., et al. (2010). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Available at: [Link]

  • MUNI SCI. (2023). Laboratories of organic synthesis and medicinal chemistry. Available at: [Link]

  • Al-Awadh, H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. Available at: [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available at: [Link]

  • Bojja, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Development of FGFR Inhibitors from 1H-Pyrrolo[2,3-b]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting FGFR with 1H-Pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, migration, and differentiation.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers.[1][2][3][4] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[1][2][3][4] Its ability to form key hydrogen bonds with the hinge region of the FGFR kinase domain provides a strong foundation for inhibitor binding.[1] Through structure-based design and chemical optimization, derivatives of this scaffold have been developed that exhibit low nanomolar potency against various FGFR isoforms.[1][2][3][4] These compounds have demonstrated significant anti-proliferative, pro-apoptotic, and anti-migratory effects in cancer cell lines, underscoring their therapeutic potential.[1][2][3][4]

This document provides a comprehensive guide for researchers engaged in the development of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors. It details the synthetic chemistry, in vitro and in vivo biological evaluation, and pharmacokinetic analysis of these compounds, offering step-by-step protocols and expert insights to facilitate their preclinical development.

FGFR Signaling Pathway and Mechanism of Inhibition

Understanding the FGFR signaling cascade is fundamental to appreciating the mechanism of action of 1H-pyrrolo[2,3-b]pyridine inhibitors. The binding of a fibroblast growth factor (FGF) ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cellular responses like proliferation and survival. 1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruitment PI3K PI3K P2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.

Part 1: Chemical Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves a multi-step process. The following protocol is a representative example for the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative, a common structural motif in potent FGFR inhibitors.

Protocol 1: Synthesis of a 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine Derivative

This protocol outlines a general strategy involving a Suzuki-Miyaura cross-coupling to introduce the aryl group at the C2 position, followed by a Buchwald-Hartwig amination to install the amine at the C4 position.[5]

Materials and Reagents:

  • 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a solution of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in 1,4-dioxane, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with nitrogen for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine the 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 eq), the desired amine (1.5 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.1 eq), and BINAP (0.2 eq).

  • Add anhydrous 1,4-dioxane to the vessel and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 100 °C and stir for 4-8 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the final 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Biological Evaluation

A series of in vitro assays are essential to characterize the biological activity of the synthesized 1H-pyrrolo[2,3-b]pyridine derivatives. These assays will determine the compound's potency against FGFR, its effect on cancer cell viability, and its ability to induce apoptosis and inhibit cell migration and invasion.

In_Vitro_Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays cluster_data Data Analysis Compound Synthesized 1H-pyrrolo[2,3-b]pyridine Derivative KinaseAssay FGFR Kinase Inhibition Assay (ADP-Glo) Compound->KinaseAssay Proliferation Cell Proliferation (MTT Assay) Compound->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis Migration Migration/Invasion (Transwell Assay) Compound->Migration WesternBlot Western Blot (p-FGFR, p-ERK) Compound->WesternBlot IC50 IC50 Determination KinaseAssay->IC50 GI50 GI50 Calculation Proliferation->GI50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant MigrationQuant Quantification of Migrated/Invaded Cells Migration->MigrationQuant ProteinQuant Protein Expression Analysis WesternBlot->ProteinQuant

Sources

Application Notes & Protocols: Development of Pyrrolo[2,3-b]pyridine-Based GSK-3β Inhibitors for Alzheimer's Disease Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neurodegenerative disease.

Introduction: Targeting GSK-3β in Alzheimer's Disease with a Privileged Scaffold

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two core pathologies: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Glycogen synthase kinase-3 beta (GSK-3β), a ubiquitously expressed serine/threonine kinase, has emerged as a critical nexus in AD pathogenesis, directly contributing to both hallmark pathologies.[3][4] Dysregulation of GSK-3β activity leads to aberrant tau phosphorylation and facilitates the amyloidogenic processing of amyloid precursor protein (APP), thereby accelerating neuronal damage and cognitive decline.[2][5] This central role positions GSK-3β as a high-value therapeutic target for the development of disease-modifying therapies for AD.[3]

The pyrrolo[2,3-b]pyridine scaffold, a heterocyclic aromatic structure, has been identified as a "privileged" core in medicinal chemistry. Its structural rigidity and capacity for forming key hydrogen bond interactions within kinase ATP-binding sites make it an ideal starting point for designing potent and selective inhibitors.[6][7] This guide provides a comprehensive overview of the rationale, synthesis, and biological validation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for AD research, exemplified by the development of highly potent molecules like S01 and compound 41.[8][9][10]

The Pathophysiological Role of GSK-3β in Alzheimer's Disease

GSK-3β's activity is tightly regulated in healthy neurons by signaling pathways such as the PI3K/Akt and Wnt pathways.[11][12] In the context of AD, this regulation is disrupted, leading to GSK-3β overactivity. This hyperactivity has several detrimental downstream effects:

  • Tau Hyperphosphorylation: GSK-3β directly phosphorylates tau protein at multiple serine and threonine residues, a key step in the formation of NFTs.[3][4]

  • Amyloid-β Production: GSK-3β can enhance the activity of enzymes involved in the amyloidogenic cleavage of APP, leading to increased production of Aβ peptides.[2][5]

  • Neuroinflammation: Activated GSK-3β can promote the production of pro-inflammatory cytokines in microglia, exacerbating the neuroinflammatory environment characteristic of AD.[3]

  • Synaptic Dysfunction and Neurogenesis Impairment: Dysregulated GSK-3β activity contributes to synaptic deficits and impairs adult neurogenesis, both of which are linked to the cognitive decline seen in AD.[3][11]

The multifaceted role of GSK-3β in AD pathology underscores the therapeutic potential of its inhibition.

GSK3B_Pathway Wnt Wnt Signaling pGSK3B p-GSK-3β (Inactive) (Ser9) Wnt->pGSK3B inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->pGSK3B phosphorylates & inhibits GSK3B GSK-3β (Active) Tau Tau GSK3B->Tau phosphorylates APP APP Processing GSK3B->APP promotes amyloidogenic processing Inflammation Neuroinflammation GSK3B->Inflammation Synapse Synaptic Dysfunction GSK3B->Synapse pTau Hyperphosphorylated Tau (NFTs) Tau->pTau Abeta Aβ Production (Plaques) APP->Abeta

Caption: GSK-3β signaling cascade in the context of Alzheimer's disease pathology.

PART 1: Synthesis Protocol for a Pyrrolo[2,3-b]pyridine Core GSK-3β Inhibitor

This section outlines a representative synthetic route for a potent pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, drawing upon established methodologies in the field.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: Substituted Pyrrolo[2,3-b]pyridine & Aryl Halide Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Final Inhibitor Compound Characterization->Final

Caption: General workflow for the synthesis of pyrrolo[2,3-b]pyridine GSK-3β inhibitors.

Step-by-Step Synthesis Protocol

Objective: To synthesize a bi-aryl pyrrolo[2,3-b]pyridine derivative via a Suzuki cross-coupling reaction.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction flask. The reaction mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure pyrrolo[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Biological Evaluation Protocols

Protocol 2.1: In Vitro GSK-3β Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human recombinant GSK-3β. This protocol is based on a luminescent kinase assay that measures ADP production.[12][13]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[14]

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in the kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.[12]

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor solution.

  • Enzyme Addition: Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells, which receive 5 µL of kinase assay buffer.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a pre-mixed substrate/ATP solution to all wells. The final concentrations should be at or near the Kₘ for ATP and the substrate peptide.[12]

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[12]

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Compound IDTargetIC₅₀ (nM)Reference
S01 GSK-3β0.35 ± 0.06[8][10]
Compound 41 GSK-3β0.22[9]
B10 GSK-3β66[7][8]
Protocol 2.2: Cellular Assay for Tau Phosphorylation Inhibition

Objective: To assess the ability of the synthesized inhibitors to reduce tau phosphorylation at specific AD-relevant sites (e.g., Ser396) in a cellular model.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • Amyloid-beta peptide (Aβ₂₅₋₃₅) to induce tau hyperphosphorylation[8]

  • Synthesized inhibitor compounds

  • Lithium chloride (LiCl) as a positive control[8]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-tau (Ser396), anti-p-GSK-3β (Ser9), anti-total tau, anti-total GSK-3β, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor compound or LiCl for 1-2 hours.

  • Induction of Tau Hyperphosphorylation: Add Aβ₂₅₋₃₅ peptide (e.g., 20 µM) to the cell culture medium and incubate for 24 hours to induce GSK-3β activity and subsequent tau phosphorylation.[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-tau (Ser396) and p-GSK-3β (Ser9), normalizing to total protein or a loading control (GAPDH). A successful inhibitor should show a dose-dependent decrease in p-tau (Ser396) levels and an increase in the inhibitory phosphorylation of GSK-3β at Ser9.[8][9][10]

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective core for the rational design of potent, sub-nanomolar GSK-3β inhibitors.[8][9] The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Successful candidates, such as S01, have demonstrated the ability to inhibit GSK-3β, reduce tau hyperphosphorylation in cellular models, and even show efficacy in animal models of AD, like the AlCl₃-induced zebrafish model.[8][10][15]

Future research should focus on optimizing the pharmacokinetic properties and blood-brain barrier permeability of these inhibitors to enhance their therapeutic potential for in vivo applications. Further investigation into their selectivity against other kinases and potential off-target effects will also be crucial for their development as safe and effective treatments for Alzheimer's disease.

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  • Discovery of Potential GSK-3β Allosteric Modulators for Alzheimer's Disease - ChemRxiv. Available at: [Link]

  • GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease - BioWorld. Available at: [Link]

  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening - MDPI. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrrolo[2,3-b]pyridines

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This heterocyclic system, an isostere of adenine, is a well-established pharmacophore for kinase inhibitors, with derivatives showing potent activity against a range of cancer-related targets such as Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), and Phosphodiesterase 4B (PDE4B).[2][3][4] The ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate series represents a promising, yet underexplored, chemical space for the discovery of novel therapeutics.

This guide provides a comprehensive framework for the high-throughput screening (HTS) of this specific series of compounds. As the precise biological targets for these derivatives are not yet fully elucidated, we present a tiered screening cascade designed to first identify their primary cellular effects and then deconvolve their specific molecular targets. This approach combines biochemical and cell-based assays to build a robust pharmacological profile for each candidate compound.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step in characterizing a novel compound library is to assess its impact on cell viability and proliferation. This provides a broad overview of the compounds' biological activity and helps prioritize potent molecules for further investigation.

Core Principle: Quantifying Cellular ATP as a Marker of Viability

Metabolically active cells produce and maintain a stable pool of ATP. When cells die, their ability to synthesize ATP is compromised, leading to a rapid decrease in cellular ATP levels. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" HTS method that quantifies ATP, and thus cell viability, through a luciferase-based reaction.

Experimental Workflow: Antiproliferative Screening

cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout cell_seeding Seed cancer cell lines in 384-well plates cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion compound_addition Add this compound derivatives at various concentrations cell_adhesion->compound_addition incubation Incubate for 72 hours compound_addition->incubation add_reagent Add CellTiter-Glo® reagent incubation->add_reagent lyse_cells Incubate to lyse cells and stabilize signal add_reagent->lyse_cells read_luminescence Read luminescence on a plate reader lyse_cells->read_luminescence

Figure 1: Workflow for the primary antiproliferative screen.

Detailed Protocol: CellTiter-Glo® Cell Viability Assay
  • Cell Seeding:

    • Culture a panel of relevant cancer cell lines (e.g., breast, colon, lung cancer lines) to 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000 cells per well in 50 µL of medium into 384-well white, clear-bottom assay plates.

    • Incubate plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

    • Add 100 nL of each compound concentration to the appropriate wells using an acoustic liquid handler or pin tool. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to form the reagent.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Signal Development and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the number of viable cells. The data should be normalized to the DMSO-treated controls (representing 100% viability). The results can be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Compound IDIC₅₀ (µM) on Breast Cancer Cell LineIC₅₀ (µM) on Colon Cancer Cell LineIC₅₀ (µM) on Lung Cancer Cell Line
Derivative 15.28.112.5
Derivative 2> 50> 50> 50
Derivative 30.81.52.3
Staurosporine0.010.0150.02

Table 1: Example data from a primary antiproliferative screen.

Part 2: Secondary Screening - Target Deconvolution with Biochemical Kinase Assays

Given the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibitors, a logical next step is to screen active compounds from the primary assay against a panel of kinases.[2][3][5]

Core Principle: Measuring Kinase Activity through ATP Depletion

Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. This is achieved by first converting the remaining ATP to ADP, and then converting the total ADP to ATP, which is then used in a luciferase reaction to generate light. The amount of light produced is directly proportional to the kinase activity.

Experimental Workflow: Biochemical Kinase Profiling

cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 ADP Detection add_kinase Dispense kinase and substrate to 384-well plate add_compound Add test compounds and ATP add_kinase->add_compound incubate Incubate at room temperature add_compound->incubate add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light add_adpglo->add_detection read_luminescence Read luminescence add_detection->read_luminescence

Figure 2: Workflow for the ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase of interest and its specific substrate in reaction buffer.

    • Add 0.5 µL of the this compound derivative at various concentrations.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity. Inhibition is observed as a decrease in luminescence. Data should be normalized to a no-inhibitor control.

Compound IDFGFR1 IC₅₀ (nM)TNIK IC₅₀ (nM)PDE4B IC₅₀ (nM)
Derivative 315>10,000850
Known FGFR Inhibitor10>10,000>10,000
Known TNIK Inhibitor>10,00025>10,000

Table 2: Example data from a biochemical kinase profiling screen.

Part 3: Orthogonal Assays and Cellular Target Engagement

To confirm the hits from the biochemical screen and to ensure that the compounds are active in a cellular context, orthogonal assays are essential.

AlphaLISA Kinase Assay

The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based, no-wash immunoassay that can be used to measure kinase activity. It offers a different detection modality to confirm the results from the ADP-Glo™ assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This can be quantified by heating intact cells treated with the compound, followed by cell lysis and detection of the soluble (non-denatured) target protein by methods such as Western blotting or ELISA.

Conclusion: A Pathway to Novel Therapeutics

The screening cascade outlined in these application notes provides a robust and efficient strategy for the initial characterization and target identification of this compound derivatives. By combining a primary antiproliferative screen with targeted biochemical kinase assays and cellular target engagement studies, researchers can rapidly identify promising lead compounds and elucidate their mechanism of action, paving the way for the development of novel and effective therapeutics.

References

  • Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available at: [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1195. Available at: [Link]

  • Ghattas, M. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1564-1570. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6296. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 1-17. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. Archiv der Pharmazie, 355(11), 2200235. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Abdel-Ghaffar, A. R., et al. (2021). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Molecules, 26(16), 4983. Available at: [Link]

  • El-Damasy, A. K., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. Available at: [Link]

  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2247. Available at: [Link]

  • Lee, J., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 355-365. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Targeted Approach to Cancer Therapy

The compound Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to a class of heterocyclic compounds, the 1H-pyrrolo[2,3-b]pyridines, which have emerged as a privileged scaffold in medicinal chemistry. This core structure is present in numerous compounds that exhibit potent inhibitory activity against a variety of protein kinases.[1][2][3] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[4]

Notably, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs).[2][3][5] The FGFR signaling pathway plays a critical role in cell proliferation, survival, differentiation, and migration.[6] Aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known oncogenic driver in a variety of solid tumors, including breast, lung, bladder, and liver cancers.[3][5][7]

This document provides a comprehensive guide to a series of cell-based assays designed to evaluate the efficacy of this compound as a potential anti-cancer agent, with a specific focus on its hypothesized activity as an FGFR inhibitor. To provide a concrete experimental context, we will use a breast cancer cell line with known FGFR1 amplification, a common alteration in luminal A breast cancers, as our model system.[8][9] These protocols are designed to be robust and self-validating, providing a clear rationale for each experimental step.

The FGFR Signaling Pathway: A Key Target in Oncology

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor on the cell surface. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which collectively promote cell proliferation, survival, and migration.[10] In cancers with FGFR amplification, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression.

Diagram of the FGFR Signaling Pathway

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (pERK) MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT (pAKT) PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Migration Migration PLCg->Migration

Caption: Simplified FGFR Signaling Pathway.

I. Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic or growth-inhibitory effects of the test compound.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding:

    • Culture a breast cancer cell line with known FGFR1 amplification (e.g., MDA-MB-134-VI) in appropriate growth medium.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Include wells with media only as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Incubate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

II. Cell Proliferation Assay (BrdU Incorporation)

Scientific Rationale: While the MTT assay measures metabolic activity, a cell proliferation assay directly quantifies the synthesis of new DNA, providing a more specific measure of cell division. The BrdU (5-bromo-2'-deoxyuridine) assay is based on the incorporation of this thymidine analog into the DNA of proliferating cells.[13] The incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of cell proliferation.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol, seeding cells in a 96-well plate and treating them with serial dilutions of the compound for a desired period (e.g., 24 or 48 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU within the DNA.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash the wells with a wash buffer.

    • Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection and Quantification:

    • Wash the wells to remove any unbound antibody.

    • Add the substrate for the enzyme (e.g., TMB for peroxidase). A color change will indicate the presence of the enzyme.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Similar to the MTT assay, calculate the percentage of proliferation for each treatment relative to the vehicle control and determine the IC50 value.

III. Cell Migration Assay (Transwell/Boyden Chamber Assay)

Scientific Rationale: A key hallmark of cancer progression is metastasis, which involves the migration of cancer cells. The transwell, or Boyden chamber, assay is a widely used method to assess cell migration in vitro.[14] The assay utilizes a chamber with a porous membrane that separates an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant (e.g., serum or a specific growth factor like FGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified as a measure of migratory capacity.

Experimental Workflow: Transwell Migration Assay

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of pyrrolo[2,3-b]pyridines and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just solutions, but also the mechanistic reasoning behind them to empower your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to pyrrolo[2,3-b]pyridines and their general challenges?

    • Why is the Fischer indole synthesis often problematic for producing 7-azaindoles?

    • I'm observing a mixture of N-alkylation and C-alkylation products. How can I control the selectivity?

    • My purification is difficult due to a persistent impurity with a similar polarity to my product. What could it be?

  • Troubleshooting Guide by Synthetic Method

    • Fischer Indole Synthesis of 7-Azaindoles

      • Issue: Poor Regioselectivity Leading to Isomeric Mixtures.

      • Issue: Low Yields due to Aldol Condensation and Friedel-Crafts-type Side Reactions.

    • Palladium-Catalyzed Cross-Coupling Reactions

      • Issue: Unwanted Side Products During SEM Protecting Group Removal.

      • Issue: Reduction of Halogenated Intermediates.

    • Batcho-Leimgruber Synthesis

      • Issue: Incomplete Reduction or Side Reactions During Reductive Cyclization.

    • Chichibabin Reaction

      • Issue: Dimerization of Picoline Starting Material.

  • Experimental Protocols

    • Protocol 1: Fischer Indole Synthesis of a 7-Azaindole with Regioselectivity Control.

    • Protocol 2: TBAF-Mediated Deprotection of an N-SEM Protected 7-Azaindole.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrrolo[2,3-b]pyridines and their general challenges?

A1: The most prevalent methods for constructing the pyrrolo[2,3-b]pyridine core include the Fischer, Batcho-Leimgruber, Hemetsberger, and various palladium-catalyzed cross-coupling strategies. [cite: 2, 9] A primary challenge across many of these routes stems from the electron-deficient nature of the pyridine ring. [cite: 11] This property can hinder key cyclization steps that are otherwise efficient in standard indole syntheses, often necessitating harsher reaction conditions which can lead to side reactions and decomposition. [cite: 7, 11]

Q2: Why is the Fischer indole synthesis often problematic for producing 7-azaindoles?

A2: The Fischer indole synthesis, while a classic method, faces significant hurdles when applied to 7-azaindoles. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the key[1][1]-sigmatropic rearrangement step of the pyridylhydrazone intermediate more energetically demanding than in electron-rich benzene systems. [cite: 11] This often requires high temperatures and strong acids, which can promote side reactions like aldol condensations of the starting ketone/aldehyde or Friedel-Crafts-type reactions. [cite: 11] Furthermore, regioselectivity can be a major issue, potentially leading to a mixture of isomeric products. However, the use of electron-donating groups on the starting pyridylhydrazines can make this approach more efficient.

Q3: I'm observing a mixture of N-alkylation and C-alkylation products. How can I control the selectivity?

A3: The pyrrolo[2,3-b]pyridine scaffold possesses two primary nucleophilic sites: the pyrrole nitrogen (N1) and, to a lesser extent, the C3 position. The outcome of alkylation is highly dependent on the reaction conditions.

  • For N-alkylation: This is typically favored under conditions that generate a greater degree of ionic character at the nitrogen. Using a strong base (like NaH) in a polar aprotic solvent (like DMF) will deprotonate the pyrrole nitrogen, making it a potent nucleophile for reaction with an alkyl halide.

  • For C-alkylation: This is often observed under less basic or neutral conditions where the nitrogen is not fully deprotonated. The use of milder bases or specific catalytic systems can favor C-alkylation.

The choice of base, solvent, and counter-ion can significantly influence the N/C alkylation ratio.

Troubleshooting Flowchart: N- vs. C-Alkylation

start Alkylation of Pyrrolo[2,3-b]pyridine condition Desired Product? start->condition n_alkylation N-Alkylated Product condition->n_alkylation N-Alkylation c_alkylation C-Alkylated Product condition->c_alkylation C-Alkylation n_protocol Use Strong Base (NaH, KHMDS)in Polar Aprotic Solvent (DMF, THF) n_alkylation->n_protocol c_protocol Use Milder Conditions (e.g., Phase Transfer Catalysis, specific Lewis acids) c_alkylation->c_protocol

Caption: Decision guide for selective alkylation.

Q4: My purification is difficult due to a persistent impurity with a similar polarity to my product. What could it be?

A4: A common and often challenging impurity to separate is a dimer of the pyrrolo[2,3-b]pyridine. Dimerization can occur under various conditions, particularly if reactive intermediates are present or if the reaction is conducted at high temperatures. For instance, in the Chichibabin synthesis of 2-phenyl-7-azaindole, dimerization of the 3-picoline starting material is a known side reaction. [cite: 10, 19] Additionally, if formaldehyde is generated in situ, such as during the deprotection of an SEM group, it can lead to the formation of methylene-bridged dimers. [cite: 1] These dimers often have similar polarity to the desired product, making chromatographic separation difficult. Careful control of reaction stoichiometry and temperature can help minimize dimer formation.

Troubleshooting Guide by Synthetic Method

Fischer Indole Synthesis of 7-Azaindoles
  • Causality: When using an unsymmetrical ketone with a pyridylhydrazine, the[1][1]-sigmatropic rearrangement can proceed in two different directions, leading to the formation of two regioisomeric pyrrolo[2,3-b]pyridines. The electron-deficient nature of the pyridine ring can lower the selectivity compared to traditional indole synthesis. The choice of acid catalyst and its concentration plays a crucial role in determining the product ratio.

  • Avoidance Strategies:

    • Catalyst Selection: Stronger acids and higher concentrations generally favor the formation of the more substituted indole isomer. Polyphosphoric acid (PPA) is a commonly used catalyst that can provide good selectivity in some cases.

    • Substituent Effects: The electronic nature of substituents on the ketone can influence the direction of cyclization. Electron-withdrawing groups can disfavor the formation of one isomer.

    • Alternative Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies such as the Batcho-Leimgruber or palladium-catalyzed methods, which offer greater control over the final substitution pattern.

Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis

Acid CatalystConcentration (% w/w)Major ProductMinor Product
Polyphosphoric Acid (PPA)-Often provides good selectivityVaries with substrate
90% Orthophosphoric Acid90Varies with substrateVaries with substrate
70% Sulfuric Acid70Varies with substrateVaries with substrate
  • Causality: The harsh acidic and high-temperature conditions often required for the Fischer synthesis of 7-azaindoles can promote side reactions. Aldol condensation involves the self-condensation of the starting ketone or aldehyde. Friedel-Crafts-type reactions can occur where intermediates react with the aromatic ring of another molecule.

  • Avoidance Strategies:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize these side reactions.

    • Milder Catalysts: When possible, use milder acid catalysts.

    • Slow Addition: Slowly adding the carbonyl compound to the reaction mixture containing the pyridylhydrazine and acid can keep its concentration low and reduce the rate of self-condensation.

Palladium-Catalyzed Cross-Coupling Reactions
  • Causality: The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common protecting group for the pyrrole nitrogen in multi-step syntheses involving palladium-catalyzed reactions. [cite: 1] However, its removal, typically a two-step process involving acid treatment followed by a basic workup, can be problematic. During this process, formaldehyde is released, which can react with the unprotected 7-azaindole to form various side products, including methylene-bridged dimers or even tricyclic eight-membered ring systems. [cite: 1]

Mechanism of SEM Deprotection and Side Reaction

cluster_deprotection SEM Deprotection cluster_side_reaction Side Reaction A N-SEM-7-Azaindole B Intermediate A->B H+ or F- C 7-Azaindole + CH2O B->C Base D 7-Azaindole E CH2O F Dimer/Tricyclic Product D->F E->F

Caption: Formation of formaldehyde during SEM deprotection can lead to side reactions.

  • Avoidance Strategies:

    • Alternative Deprotection Conditions: Milder deprotection methods can be employed. For instance, using MgBr₂ in a non-coordinating solvent can cleave the SEM group under less harsh conditions. [cite: 5] TBAF in DMF is another common method, though it may require elevated temperatures. [cite: 6]

    • Formaldehyde Scavengers: The inclusion of a formaldehyde scavenger in the reaction mixture during deprotection can trap the liberated formaldehyde and prevent it from reacting with the desired product.

    • Alternative Protecting Groups: Consider using alternative N-protecting groups that do not generate reactive byproducts upon cleavage. Groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl) can be viable alternatives depending on the downstream reaction conditions.

  • Causality: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, the desired coupling can sometimes be accompanied by the reduction of the aryl halide (e.g., C-Cl or C-I bond). This side reaction is often promoted by the presence of certain phosphine ligands and hydride sources in the reaction mixture.

  • Avoidance Strategies:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired cross-coupling over reduction. Experiment with different ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific transformation.

    • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times can sometimes lead to increased reduction.

    • Base Selection: The choice of base can also influence the extent of reduction. Weaker bases may be beneficial in some cases.

Batcho-Leimgruber Synthesis
  • Causality: The Batcho-Leimgruber synthesis involves the formation of a β-nitroenamine intermediate followed by reductive cyclization to form the pyrrole ring. The reduction step is crucial and can be a source of side products. Incomplete reduction can lead to the isolation of intermediates, while over-reduction or alternative cyclization pathways can also occur, especially with complex substrates. The electron-deficient nature of the pyridine ring can make the cyclization of the amino-enamine intermediate less favorable than in the synthesis of simple indoles. [cite: 7, 11]

  • Avoidance Strategies:

    • Choice of Reducing Agent: A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂/Pd-C), transfer hydrogenation (e.g., ammonium formate with Pd-C), or chemical reductants (e.g., Fe/AcOH, SnCl₂). The choice of reducing agent should be optimized for the specific substrate. Catalytic hydrogenation is often clean but may not be suitable for substrates with other reducible functional groups.

    • Reaction Conditions: The temperature, pressure (for hydrogenation), and solvent can all impact the outcome of the reduction. Microwave-assisted Leimgruber-Batcho reactions have been shown to improve yields and reduce reaction times. [cite: 14]

    • Purification of Intermediate: In some cases, isolating and purifying the β-nitroenamine intermediate before the reduction step can lead to a cleaner reaction and higher overall yield.

Chichibabin Reaction
  • Causality: In the Chichibabin synthesis of 2-substituted-7-azaindoles from 3-picolines, a strong base like LDA is used to deprotonate the methyl group. The resulting benzylic anion can then react with another molecule of the starting picoline in a 1,4-addition, leading to the formation of a dimer. [cite: 10, 19] This side reaction consumes the starting material and can complicate the purification of the desired product.

  • Avoidance Strategies:

    • Stoichiometry and Addition Order: Careful control of the stoichiometry of the base is crucial. Using a slight excess of the base can help to ensure that all the picoline is deprotonated before it has a chance to react with itself. The order of addition is also important; adding the picoline to the base is generally preferred over the reverse.

    • Temperature Control: Maintaining a low temperature during the deprotonation step can help to minimize the rate of the dimerization side reaction.

    • Rapid Trapping: Once the picoline is deprotonated, the subsequent reaction with the electrophile (e.g., a nitrile) should be carried out promptly to trap the anionic intermediate before it can dimerize.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a 7-Azaindole with Regioselectivity Control

This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-pyridylhydrazine and acetophenone, using polyphosphoric acid (PPA) to promote cyclization and control regioselectivity.

Materials:

  • 2-Pyridylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of 2-pyridylhydrazine and acetophenone. Heat the mixture gently (e.g., on a steam bath) for 1 hour to form the corresponding hydrazone. The product can be used directly in the next step or purified by recrystallization from ethanol if necessary.

  • Cyclization: In a separate flask equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to 80-90 °C.

  • Slowly add the prepared hydrazone to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 120-140 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-7-azaindole.

Protocol 2: TBAF-Mediated Deprotection of an N-SEM Protected 7-Azaindole

This protocol describes a method for the removal of the SEM protecting group from a 7-azaindole using tetrabutylammonium fluoride (TBAF).

Materials:

  • N-SEM protected 7-azaindole

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-SEM protected 7-azaindole (1 equivalent) in anhydrous DMF.

  • Addition of TBAF: Add TBAF (1.0 M solution in THF, 2-3 equivalents) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 45-60 °C and monitor the progress by TLC or LC-MS. [cite: 6] The reaction may take several hours to reach completion.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. [cite: 6]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts. [cite: 6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected 7-azaindole.

References

  • Hansen, B. H.; Smed, M. K.; Steinberg, M.; Jørgensen, A. S.; Pedersen, F. M.; Kristensen, J. L.; & Esbensen, E. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 4743. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • Kalesse, M., et al. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(18), 2813-2815.
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Ma, Y., et al. (2008). Synthesis of a 7-azaindole by Chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. The Journal of Organic Chemistry, 73(24), 9610-9618. [Link]

  • Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.
  • Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018).
  • Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 4(15), 2905-2911.
  • Baxendale Group - Durham University. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]

  • Ma, Y., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(24), 9610–9618. [Link]

  • The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005). Request PDF.
  • CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
  • Ma, Y., et al. (2008). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile 7-azaindole derivative. As a key intermediate in the synthesis of various biologically active molecules, achieving high purity is paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established methodologies for heterocyclic compounds.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Question: My column chromatography separation is poor, with significant overlap between my product and impurities. What should I do?

Answer:

Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing your parameters. The polarity of the 7-azaindole core, coupled with the methoxy and ethyl ester functionalities, requires a well-calibrated mobile phase.

  • Underlying Cause & Solution:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving the target compound from closely related impurities.

      • Actionable Advice: Begin by conducting a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[3] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[4] If you observe streaking, which can be common with nitrogen-containing heterocycles due to interaction with the acidic silica gel, consider adding a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase.

    • Column Overloading: Exceeding the capacity of your stationary phase will inevitably lead to poor separation.

      • Actionable Advice: As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel. If you need to purify a larger quantity, it is essential to use a proportionally larger column.

Question: I'm attempting to recrystallize my compound, but it's "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute is insoluble in the solvent at a given temperature and separates as a liquid phase rather than a crystalline solid. This is often due to the solution being too concentrated or cooling too rapidly.

  • Underlying Cause & Solution:

    • Supersaturation or Rapid Cooling: If the concentration of your compound in the hot solvent is too high, or if the solution is cooled too quickly, the molecules may not have sufficient time to align into a crystal lattice.

      • Actionable Advice: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves. Then, allow the solution to cool much more slowly. Insulating the flask can help with this. If crystals are still reluctant to form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding with a tiny crystal of pure product, if available, is also a highly effective method.

    • Presence of Impurities: Certain impurities can inhibit crystal formation.

      • Actionable Advice: If slow cooling and seeding are unsuccessful, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization again.

Question: My final product has a persistent yellow or orange color. Is this inherent to the compound, and if not, how can I remove it?

Answer:

While some sources describe this compound as a yellow to orange crystal, colored impurities are common in the synthesis of heterocyclic compounds.[1] These can arise from starting materials or side reactions.

  • Underlying Cause & Solution:

    • Co-crystallizing Impurities: Highly colored, often polar, impurities may be carried through the purification process.

      • Actionable Advice: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently employed and effective purification methods for this class of compounds are silica gel column chromatography and recrystallization.[5] Column chromatography is excellent for separating the desired product from significant impurities, while recrystallization is ideal for achieving high purity and obtaining a crystalline solid.

Q2: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A2: While a definitive impurity profile for this specific synthesis is not widely published, based on the known chemistry of 7-azaindoles, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 4-methoxy-7-azaindole or other precursors.[1]

  • Isomeric Byproducts: In reactions involving electrophilic substitution on the pyrrole ring, there is a possibility of forming C-substituted isomers in addition to the desired N-substituted product.[6]

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

  • Over-alkylation/acylation Products: If protecting groups are used or if the reaction conditions are not carefully controlled, reaction at other positions on the heterocyclic core can occur.

Q3: How can I effectively monitor the progress of my column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most convenient and effective way to monitor your column.[7] By spotting the collected fractions on a TLC plate and eluting with your mobile phase, you can visualize the separation of your product from impurities. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound on a laboratory scale.

1. Preparation of the Slurry and Column Packing:

  • Choose an appropriate column size based on the amount of crude material (a 40-100 g silica gel cartridge is suitable for 1-2 g of crude product).
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes).
  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
  • Add a thin layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with your chosen mobile phase. A gradient elution is often most effective. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 50% or higher.[3]
  • Collect fractions in test tubes and monitor the separation by TLC.

4. Isolation of the Pure Product:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.
Parameter Recommendation
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase (Starting Point) Hexanes/Ethyl Acetate (9:1)
Gradient Profile (Example) 10% to 50% Ethyl Acetate over 20 column volumes
Detection UV light (254 nm)
Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline product, often after an initial chromatographic purification.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of your compound in a few potential solvents with heating (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).[8]
  • A good recrystallization solvent will dissolve the compound when hot but will result in poor solubility when cooled to room temperature or in an ice bath. For 4-methoxy-7-azaindole, a precursor, recrystallization from methanol or ethanol has been reported.[1]

2. Dissolution:

  • Place the crude or partially purified product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc poor_sep Good Separation? tlc->poor_sep column Column Chromatography recrystallization Recrystallization column->recrystallization Fractions Combined adjust_solvent Adjust Solvent System column->adjust_solvent Poor Separation pure_product Pure Product recrystallization->pure_product Successful oiling_out Oiling Out? recrystallization->oiling_out oiling_out->pure_product No slow_cool Slow Cooling / Seeding oiling_out->slow_cool Yes poor_sep->column No poor_sep->recrystallization Yes (minor impurities) adjust_solvent->column slow_cool->recrystallization

Sources

Technical Support Center: Synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on the widely utilized Bartoli indole synthesis for the construction of the core 7-azaindole scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yields and purity.

I. Overview of the Primary Synthetic Challenge

The synthesis of this compound, a key intermediate in pharmaceutical research, often presents challenges, primarily related to the construction of the 7-azaindole core. The Bartoli indole synthesis is a prominent method for this transformation, involving the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent. While effective, this reaction is known for its sensitivity to reaction conditions and can often result in modest yields.[1] This guide will walk you through the common pitfalls and provide strategies for improvement.

II. Troubleshooting Guide: Low Yield in the Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful tool for creating 7-substituted indoles and azaindoles.[2][3] However, achieving high yields can be challenging. Below are common issues and their solutions.

Question 1: My yield is consistently low. What are the most critical parameters to investigate?

Answer: Low yield in the Bartoli synthesis is a frequent issue.[1] Several factors can contribute to this, but the two most critical parameters to scrutinize are the quality and stoichiometry of your Grignard reagent and the nature of your starting nitropyridine.

  • Grignard Reagent Stoichiometry and Quality: The Bartoli reaction typically requires at least three equivalents of the vinyl Grignard reagent.[2] One equivalent is consumed in the initial reaction with the nitro group, a second attacks the resulting nitroso intermediate, and a third acts as a base in a later step.[3] It is crucial to use a freshly prepared or titrated Grignard reagent to ensure its activity. Old or improperly stored Grignard reagents will have a lower effective concentration, leading to incomplete reaction.

  • Steric Hindrance of the Ortho-Substituent: The steric bulk of the substituent ortho to the nitro group plays a crucial role in the reaction's success.[2][3] A bulkier group generally leads to higher yields as it facilitates the key[1][1]-sigmatropic rearrangement. If your ortho-substituent is too small, the reaction may proceed poorly or not at all.

Experimental Protocol: Titration of Vinylmagnesium Bromide

A simple and effective method to determine the concentration of your Grignard reagent is through titration.

Materials:

  • Anhydrous Toluene

  • Iodine (I₂)

  • 1.0 M solution of vinylmagnesium bromide in THF

  • Anhydrous THF

Procedure:

  • Dissolve a known amount of iodine (e.g., 254 mg, 1 mmol) in anhydrous toluene (5 mL) in a dry, nitrogen-purged flask.

  • Slowly add the vinylmagnesium bromide solution dropwise from a burette with stirring until the purple color of the iodine disappears.

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L).

Question 2: I am observing multiple side products. What are the likely impurities and how can I minimize them?

Answer: The formation of side products is another common hurdle. The primary side reactions often stem from the reactivity of the Grignard reagent and the stability of the intermediates.

  • Unreacted Starting Material: This is often a direct consequence of using an insufficient amount of active Grignard reagent. Ensure you are using at least three equivalents of a freshly titrated reagent.

  • Nitrosoarene Intermediate: The nitroso intermediate can sometimes be isolated from the reaction mixture.[2] Its presence indicates that the second addition of the Grignard reagent is sluggish. This can be due to a low reaction temperature or insufficient Grignard reagent.

  • Protonation of the Grignard Reagent: Any source of protons in your reaction mixture (e.g., water, acidic impurities in the starting material or solvent) will quench the Grignard reagent, reducing its effective concentration. Ensure all glassware is oven-dried, and solvents are anhydrous.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Multiple Side Products check_grignard Verify Grignard Reagent (Freshly Prepared/Titrated?) start->check_grignard check_stoichiometry Check Stoichiometry (≥ 3 equivalents?) check_grignard->check_stoichiometry check_conditions Review Reaction Conditions (Anhydrous? Correct Temperature?) check_stoichiometry->check_conditions check_starting_material Examine Starting Material (Purity? Steric Bulk of Ortho Group?) check_conditions->check_starting_material purification Optimize Purification (Column Chromatography) check_starting_material->purification outcome_good Improved Yield purification->outcome_good outcome_bad Persistent Issues purification->outcome_bad If issues persist consider_alternatives Consider Alternative Synthetic Routes outcome_bad->consider_alternatives bartoli_mechanism nitroarene Ortho-substituted Nitropyridine nitroso Nitroso Intermediate nitroarene->nitroso 1st eq. Grignard grignard1 + 3 eq. Vinyl-MgBr adduct1 Aza-oxy-Cope Intermediate nitroso->adduct1 2nd eq. Grignard rearranged Rearranged Intermediate adduct1->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization product 7-Azaindole Core cyclized->product 3rd eq. Grignard (base) & Acidic Workup

Caption: The reaction mechanism of the Bartoli indole synthesis.

Q3: What is the best way to purify the final product, this compound?

A3: Purification of the final product typically involves a multi-step process to remove unreacted starting materials, reagents, and side products.

  • Aqueous Workup: After quenching the reaction, an aqueous workup with a suitable organic solvent (e.g., ethyl acetate) is performed to remove water-soluble impurities. [4]2. Silica Gel Column Chromatography: This is the most common and effective method for purifying the crude product. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the desired compound. The polarity of the solvent system will need to be optimized based on the specific impurities present.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final step to obtain a highly pure material.

IV. Detailed Experimental Protocol: Bartoli Synthesis of a 7-Azaindole Precursor

This protocol is adapted from a known procedure for the synthesis of a substituted 6-azaindole and can be modified for the synthesis of the 4-methoxy-7-azaindole core. [4] Materials:

  • 3-Nitro-4-methoxypyridine (or a suitable precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • Vinylmagnesium bromide (1.0 M in THF)

  • 20% Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, dissolve the starting 3-nitro-4-methoxypyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note on the Esterification Step: The Bartoli synthesis will yield the 4-methoxy-7-azaindole core. The ethyl carboxylate at the 2-position needs to be introduced in a subsequent step. This can be achieved through various methods, such as formylation followed by oxidation and esterification, or direct carboxylation. One reported method involves reacting 4-methoxy-7-azaindole with ethyl formate. [5]

V. References

  • Wikipedia. Bartoli indole synthesis. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

  • J&K Scientific LLC. Bartoli Indole Synthesis. Available from: [Link]

  • Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole. Available from:

  • Chinese Journal of Organic Chemistry. Synthesis of Azaindoles. Available from: [Link]

  • Appchem. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester. Available from: [Link]

  • ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available from: [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

Sources

Stability issues and degradation pathways of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Welcome to the dedicated technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for challenges encountered during its handling, storage, and application. Our aim is to equip you with the knowledge to anticipate potential degradation, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule are its susceptibility to hydrolysis, particularly under alkaline and acidic conditions, and its potential for photodegradation. The pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole, can be sensitive to pH extremes, while the ethyl ester functional group is prone to hydrolysis.[1] Additionally, methoxy-substituted aromatic systems can be susceptible to photolytic degradation.[2][3]

Q2: What are the likely degradation products under hydrolytic conditions?

A2: Under both acidic and basic conditions, the most probable degradation product is the corresponding carboxylic acid, 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, formed by the hydrolysis of the ethyl ester.[4][5][6] In strongly basic conditions, this would exist as its carboxylate salt.[4][6] More extensive degradation involving the cleavage of the pyrrolopyridine ring may also occur under harsh conditions, as has been observed with related heterocyclic systems.[1]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is recommended to protect it from moisture and atmospheric oxygen. Protection from light is crucial to prevent potential photodegradation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Can I anticipate the formation of colored impurities in my sample?

A4: Yes, the formation of colored impurities is possible, particularly upon exposure to light or air. Aromatic and heterocyclic compounds, especially those with nitrogen and oxygen functionalities, can form colored degradation products through oxidative or photolytic pathways. If you observe a change in the color of your material from its initial appearance, it is a strong indicator of degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on an understanding of the compound's chemical behavior.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Inconsistent biological assay results or loss of potency over time. Hydrolysis of the ethyl ester. The ethyl ester is likely critical for cell permeability or target binding. Its hydrolysis to the more polar carboxylic acid can significantly alter its biological activity. Solution: Prepare fresh solutions of the compound for each experiment. Avoid storing the compound in aqueous or protic solvents for extended periods. If stock solutions in DMSO are used, ensure the DMSO is anhydrous and store frozen in small aliquots to avoid repeated freeze-thaw cycles.
Appearance of a new, more polar peak in my HPLC chromatogram. Formation of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This is the expected product of ester hydrolysis. Verification: Use LC-MS to confirm that the mass of the new peak corresponds to the carboxylic acid. Prevention: Ensure all solvents are dry and avoid acidic or basic buffers in your mobile phase if possible, or use them for the shortest necessary time.
The sample darkens or changes color after being left on the benchtop. Photodegradation or oxidation. The pyrrolopyridine core and methoxy substituent can be susceptible to light and air.[1][2][3] Solution: Handle the solid compound and its solutions under amber light or in amber vials. When in solution, de-gas the solvent and store under an inert atmosphere to minimize oxidation.
Multiple unknown peaks appear in the chromatogram after workup with a strong base. Ring cleavage and/or other complex degradation of the pyrrolopyridine core. The 7-azaindole ring system can be unstable in strong alkaline conditions, leading to ring-opening or other rearrangements.[1] Solution: If basic conditions are necessary, use milder bases (e.g., K₂CO₃, NaHCO₃) and lower temperatures. Minimize the reaction or exposure time to the base.

Forced Degradation Studies: A Proactive Approach

To comprehensively understand the stability of this compound, a forced degradation study is indispensable. This involves subjecting the compound to a range of stress conditions to deliberately induce degradation and identify the resulting products.[7][8]

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound in an inert solvent (e.g., acetonitrile) at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Use the mass spectrometry data to determine the mass-to-charge ratio of the degradation products and propose their structures.

Anticipated Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical structure of the molecule and literature on related compounds.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_photo Photolytic Degradation cluster_oxidative Oxidative Degradation Parent This compound Acid 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Parent->Acid H+ or OH- Parent_photo This compound Photo_products Complex mixture (e.g., demethylation, ring cleavage) Parent_photo->Photo_products UV/Vis Light Parent_ox This compound N_oxide N-oxide derivatives Parent_ox->N_oxide H2O2

Caption: Predicted degradation pathways of the target molecule.

Forced Degradation Workflow

The following diagram outlines the logical flow of a forced degradation study.

ForcedDegradationWorkflow Start Start: Pure Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Heat Thermal Stress->Heat Light Photolytic Stress->Light Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Results Identify Degradants & Determine Pathways Analysis->Results Report Final Stability Profile Results->Report

Caption: Workflow for a forced degradation study.

References

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. Available at: [Link]

  • ChemBK. (2024). This compound. Available at: [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. Available at: [Link]

  • Havinga, E., & Cornelisse, J. (1976). Aromatic photosubstitution reactions. Pure and Applied Chemistry, 47(1), 1-10.
  • Muszalska, I., & Sobczak, A. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. Available at: [Link]

  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2015). hydrolysing esters. Chemguide. Available at: [Link]

  • RSC. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Royal Society of Chemistry.
  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Optimization of reaction conditions for Chan-Lam coupling of pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chan-Lam Coupling of Pyrrolo[2,3-b]pyridines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of Chan-Lam coupling reactions involving pyrrolo[2,3-b]pyridines (commonly known as 7-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N bond-forming reaction. Pyrrolo[2,3-b]pyridine is a privileged scaffold in numerous FDA-approved drugs and clinical candidates, making its efficient functionalization a critical task in drug discovery.[1][2]

This document moves beyond standard protocols to provide in-depth, experience-driven advice in a direct question-and-answer format, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs) on Reaction Optimization

This section addresses fundamental questions about setting up and optimizing the Chan-Lam coupling for 7-azaindole substrates.

Q1: What are the essential components of a Chan-Lam coupling, and what is their primary function?

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, in this case, a C-N bond between the pyrrolo[2,3-b]pyridine nitrogen and an aryl group.[3] The key components are:

  • Pyrrolo[2,3-b]pyridine (N-H Nucleophile): The nitrogen-containing heterocycle that will be arylated.

  • Arylboronic Acid (or ester/trifluoroborate): The source of the aryl group. Boronic acids are most common, but esters (like pinacol esters) can also be used.[4][5]

  • Copper Source (Catalyst): Typically a Cu(II) salt, such as copper(II) acetate (Cu(OAc)₂), which facilitates the key steps of the reaction.[6][7]

  • Base: Required to deprotonate the N-H of the pyrrolopyridine, making it a more active nucleophile. It can also serve as a ligand or influence catalyst activity.[4][6]

  • Oxidant: An oxidant is required to regenerate the active Cu(II) or Cu(III) catalyst. For many Chan-Lam reactions, atmospheric oxygen (from the air) is sufficient, making it an operationally simple "open-flask" procedure.[3][4][7]

  • Solvent: A suitable solvent is needed to dissolve all reaction components and facilitate the reaction.

Q2: How does the reaction mechanism guide the choice of experimental conditions?

Understanding the catalytic cycle is crucial for rational optimization. While the exact mechanism can be complex and substrate-dependent, a generally accepted pathway involves Cu(II)/Cu(III) or Cu(I)/Cu(III) intermediates.[3]

The key steps are:

  • Coordination/Deprotonation: The pyrrolopyridine coordinates to the Cu(II) center, and a base facilitates its deprotonation.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) species.

  • Oxidation (optional but often invoked): The aryl-copper(II) species can be oxidized to a key aryl-copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed from the copper(III) intermediate, releasing the N-arylated product and a Cu(I) species.[3]

  • Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) state by an oxidant (typically O₂ from the air) to complete the catalytic cycle.[6][8]

This mechanism highlights why certain components are critical: the base activates the nucleophile, the boronic acid serves as the aryl donor, and oxygen is essential for catalyst turnover.

Chan_Lam_Cycle cluster_main Catalytic Cycle cluster_io Inputs & Outputs CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) CuII_Amine [L-Cu(II)-Nuc] Complex CuII->CuII_Amine  Coordination   (Pyrrolopyridine, Base) Aryl_CuII [Ar-Cu(II)-L] Species CuII_Amine->Aryl_CuII  Transmetalation   (Ar-B(OH)₂) Aryl_CuIII [Ar-Cu(III)-Nuc-L] Intermediate Aryl_CuII->Aryl_CuIII Oxidation CuI Cu(I) Species Aryl_CuIII->CuI  Reductive Elimination   Product N-Aryl Product Aryl_CuIII->Product CuI->CuII Reoxidation (O₂, Air) Pyrrolopyridine Pyrrolo[2,3-b]pyridine Pyrrolopyridine->CuII_Amine Boronic_Acid Ar-B(OH)₂ Boronic_Acid->CuII_Amine Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Conditions 2. Re-evaluate Reaction Conditions Start->Check_Conditions Analyze_Byproducts 3. Analyze Crude Mixture for Byproducts Start->Analyze_Byproducts Boronic_Acid Boronic Acid Integrity? (Check for boroxine) Check_Reagents->Boronic_Acid Most Common Issue Copper_Source Copper Catalyst Active? (Use fresh bottle) Check_Reagents->Copper_Source Solvent_Dryness Solvent Anhydrous? Check_Reagents->Solvent_Dryness Base_Choice Base Appropriate? (Try stronger/weaker base) Check_Conditions->Base_Choice Temp_Time Temperature/Time Sufficient? (Increase temp/time) Check_Conditions->Temp_Time Atmosphere Sufficient Oxygen? (Open flask vs. sealed) Check_Conditions->Atmosphere Homocoupling Homocoupling (Ar-Ar)? Analyze_Byproducts->Homocoupling Protodeboronation Protodeboronation (Ar-H)? Analyze_Byproducts->Protodeboronation Oxidation Oxidation (Ar-OH)? Analyze_Byproducts->Oxidation Optimize 4. Systematic Optimization Boronic_Acid->Optimize Copper_Source->Optimize Solvent_Dryness->Optimize Base_Choice->Optimize Temp_Time->Optimize Atmosphere->Optimize Homocoupling->Optimize Protodeboronation->Optimize Oxidation->Optimize

Caption: A systematic workflow for troubleshooting low-yield Chan-Lam reactions.

1. Check Boronic Acid Quality:

  • The Problem: Boronic acids can dehydrate over time to form cyclic anhydrides called boroxines. This process can affect their reactivity. Additionally, protodeboronation (loss of the boronic acid group) is a major side reaction. [6]* The Solution:

    • Use fresh, high-purity boronic acid. If in doubt, purchase a new bottle.

    • Consider using an excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) to compensate for potential degradation and side reactions. [9] 2. Evaluate the Copper Source and Atmosphere:

  • The Problem: The reaction relies on catalyst turnover via oxidation by air. [4]If the reaction is run under a strictly inert atmosphere (e.g., rigorously degassed solvent under N₂ or Ar), the catalytic cycle can be stalled after the first turnover. Old copper salts may also have reduced activity.

  • The Solution:

    • Ensure the reaction is open to the air or has a positive oxygen supply. A balloon of air or O₂ can sometimes improve sluggish reactions. [10] * Use a fresh bottle of Cu(OAc)₂.

3. Re-evaluate the Base and Solvent System:

  • The Problem: The pKa of the pyrrolo[2,3-b]pyridine N-H is ~16.8. An insufficiently strong base may not deprotonate it effectively. Conversely, a very strong base can sometimes lead to side reactions. Solvent choice is intrinsically linked to this.

  • The Solution:

    • If using pyridine in DCM fails, try a different system. A common alternative is K₂CO₃ in methanol. The higher polarity of methanol can increase the solubility and rate. [11] Q: I'm seeing significant side products. How can I minimize them?

Identifying the major byproduct is the first step to solving the problem. [12]

  • Problem: Homocoupling of Boronic Acid (Ar-Ar byproduct)

    • Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted at higher temperatures.

    • Solution: Try running the reaction at a lower temperature (e.g., room temperature) for a longer time. Ensure a good N-H nucleophile to copper ratio to favor the desired C-N coupling pathway. [9]

  • Problem: Protodeboronation (Ar-H byproduct)

    • Cause: This is the replacement of the -B(OH)₂ group with a hydrogen atom, often caused by residual water or acidic protons in the reaction mixture. [6][8] * Solution:

      • Use anhydrous solvents.

      • While counterintuitive in a reaction that needs water for boroxine hydrolysis, adding molecular sieves can sometimes help by scavenging adventitious water that solely leads to protodeboronation. [9]However, be cautious, as excess sieves can also inhibit the reaction. [9][13]

  • Problem: Oxidation of Boronic Acid (Ar-OH byproduct)

    • Cause: The boronic acid reacts with the copper catalyst and an oxygen source (often trace water) to form a phenol. [9] * Solution: This is a common issue. Using molecular sieves can help reduce the amount of available water for this side reaction. [9]Additionally, ensuring the N-H nucleophile is activated and ready to couple can outcompete this side pathway.

Q: My reaction is very slow or stalls. How can I increase the rate?

  • Cause: Sluggish reactions can be due to electronically poor substrates (either the azaindole or the boronic acid), low temperature, or poor solubility.

  • Solution:

    • Increase Temperature: While Chan-Lam couplings are known to work at room temperature, gently heating to 40-65 °C can significantly increase the rate, especially for challenging substrates. [6][11][13] 2. Add a Ligand: For difficult couplings, adding a ligand like 2,2'-bipyridine or a phenanthroline derivative can accelerate the reaction by creating a more active catalytic species. [14][15] 3. Change Solvent: If you suspect solubility is the issue, switch to a more polar solvent like methanol or DMF. [11]

Section 3: Protocols & Data

General Protocol for Chan-Lam Coupling of 7-Azaindole

This protocol is a robust starting point for optimization.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (0.1 - 0.2 equiv).

  • Solvent and Base Addition: Add the solvent (e.g., DCM or MeOH, ~0.1 M concentration relative to the limiting reagent). Add the base (e.g., pyridine, 3.0 equiv).

  • Reaction: Leave the vial uncapped or loosely capped to allow exposure to air and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours. [8]5. Workup: Upon completion, dilute the mixture with a larger volume of an organic solvent like ethyl acetate. Wash the solution with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product. [8]

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1 (Standard)Condition 2 (Polar/Inorganic)Condition 3 (Forced)Rationale
Copper Source Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (10-20 mol%)Cu(OAc)₂ (20 mol%)Cu(OAc)₂ is a reliable starting point. [6]
Boronic Acid 1.5 equiv1.5 equiv2.0 equivExcess drives the reaction and compensates for side reactions.
Base Pyridine (3 equiv)K₂CO₃ (2 equiv)DBU (2 equiv)Screen different base types and strengths. [6][11]
Solvent DCMMethanolAcetonitrileSolvent polarity dramatically affects solubility and rate. [6][11]
Temperature Room Temp50 °C65 °CIncrease temperature to accelerate sluggish reactions. [13]
Atmosphere Open to AirOpen to AirO₂ balloonEnsure sufficient oxidant for catalyst turnover. [10]

References

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • König, B. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6436-6447. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • Watson, A. J. B., & Wills, M. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 120(2), 999-1031. Retrieved from [Link]

  • Rao, K. S., & Wu, T.-S. (2012). Chan–Lam coupling reactions: synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754. Retrieved from [Link]

  • DebBarman, S. (2016). CHAN LAM COUPLING. Slideshare. Retrieved from [Link]

  • Das, P., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(15), e202203718. Retrieved from [Link]

  • The Organic Chemist. (2022). Chan-Lam Coupling. YouTube. Retrieved from [Link]

  • Das, P., et al. (2023). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Chemistry – A European Journal. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Svejstrup, T. D., et al. (2014). Optimization of Chan-Lam coupling for the synthesis of N-cyclohexenyl-α,β-unsaturated nitrones. Journal of Organic Chemistry, 79(15), 7082-7089. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, temperature, and reaction time. Retrieved from [Link]

  • SciSpace. (2022). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7. Retrieved from [Link]

  • Thomas, A., & Nair, V. (2023). Recent advances in Chan–Lam Coupling Reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2023). I desperately need help and I'm out of answers. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Svejstrup, T. D., et al. (2014). Optimisation of the Chan-Lam reaction in continuous flow. Organic & Biomolecular Chemistry, 12(35), 6841-6846. Retrieved from [Link]

  • Research Square. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Retrieved from [Link]

  • Ma, Y., et al. (2022). Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. Organic Letters, 24(25), 4675-4679. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (2016). 2,2'-Bipyridine: Efficient Ligand for the Copper Acetate Catalyzed Chan–Lam Coupling Reaction under. Retrieved from [Link]

  • PubMed. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Retrieved from [Link]

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Technical Support Center: Navigating the Complexities of SEM-Deprotection for 1H-Pyrrolo[2,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and bioactive molecules.[1][2] Protecting the pyrrole nitrogen is often a critical step in multi-step syntheses, and the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice due to its general stability.

However, the final deprotection step is frequently a significant bottleneck. Unlike the more straightforward deprotection of SEM-protected alcohols, the N-SEM deprotection of the electron-rich 7-azaindole nucleus is fraught with challenges, including incomplete reactions, substrate degradation, and the formation of complex, unexpected side products.[1][3][4] This guide provides field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.

Core Challenge: The Double-Edged Sword of Deprotection Byproducts

The primary difficulty in N-SEM deprotection of 7-azaindoles stems from the release of formaldehyde as a byproduct.[1] Under the acidic or heated conditions often required for SEM removal, this seemingly innocuous molecule becomes a reactive electrophile. The electron-rich 7-azaindole core is susceptible to electrophilic aromatic substitution, leading to undesired covalent modifications and the formation of complex impurities that complicate purification and reduce yields.[2]

The two primary mechanistic pathways for SEM cleavage each present their own set of operational challenges:

  • Fluoride-Mediated Deprotection: This common method relies on the high affinity of fluoride ions for silicon, which initiates a beta-elimination cascade to release the deprotected amine, ethylene, formaldehyde, and a TMS-fluoride species.[5] While effective, these reactions can be sluggish, often requiring elevated temperatures or long reaction times, which can be detrimental to sensitive substrates.[5]

  • Acid-Catalyzed Deprotection: Protic or Lewis acids can also effect cleavage. While often faster, acidic conditions can exacerbate side reactions involving the released formaldehyde, particularly the formation of bridged dimers or complex cyclized structures.[1][2]

cluster_main SEM-Deprotection Pathways & Challenges Start SEM-Protected 1H-pyrrolo[2,3-b]pyridine Fluoride Fluoride Source (e.g., TBAF) Start->Fluoride Slow or Incomplete Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Fast but Harsh Product Desired Product: 1H-pyrrolo[2,3-b]pyridine Fluoride->Product Formaldehyde Byproduct: Formaldehyde (CH₂O) Fluoride->Formaldehyde Acid->Product Acid->Formaldehyde SideProduct Undesired Side Products (e.g., 8-membered ring) Formaldehyde->SideProduct Electrophilic Aromatic Substitution

Caption: SEM-deprotection pathways and the central formaldehyde problem.

Troubleshooting Guide: Common Issues & Solutions

Q1: My deprotection reaction is stalled or incomplete. What's going wrong?

This is a common issue, particularly with fluoride-based methods. The N-SEM bond on a pyrrole nucleus is generally more robust than an O-SEM bond on an alcohol.

Potential Causes & Troubleshooting Steps:

  • Insufficient Reagent Activity: Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic; water content can significantly inhibit its activity.[6]

    • Solution: Use a freshly opened bottle of TBAF solution or anhydrous TBAF. Consider co-distilling the substrate with toluene to remove azeotropically any residual water before starting the reaction.

  • Inadequate Temperature or Time: N-SEM deprotection often requires more forcing conditions than O-SEM cleavage.

    • Solution: If the substrate is stable, gradually increase the reaction temperature (e.g., from room temperature to 45-80°C) and extend the reaction time.[5][7] Monitor carefully by TLC or LCMS to track the disappearance of starting material without significant degradation.

  • Reagent Incompatibility: The chosen reagent may simply be ineffective for your specific substrate's electronic properties.

    • Solution: If a fluoride-based method is failing, switching to an acid-catalyzed approach may be necessary. A two-step procedure involving trifluoroacetic acid (TFA) followed by a basic quench is a widely used alternative.[1][8]

Q2: I'm observing a major, unexpected side product. How can I identify and prevent it?

The most frequently reported and challenging side product is a tricyclic, eight-membered azaindole ring system.[1][2][4]

Causality & Prevention Strategy:

  • Mechanism of Formation: This side product arises under acidic conditions when the released formaldehyde undergoes a two-step electrophilic aromatic substitution with the electron-rich pyrrole ring and another proximate aromatic moiety on your molecule.[2] Longer reaction times in acid, especially at elevated temperatures, promote its formation.[1]

SEM_Protected SEM-Protected Intermediate (with Ar group) Acid_Step Acidic Deprotection (e.g., TFA) SEM_Protected->Acid_Step Release Release of CH₂O & Deprotected Azaindole Acid_Step->Release EAS1 Step 1: Electrophilic Attack on Pyrrole Ring Release->EAS1 CH₂O reacts EAS2 Step 2: Intramolecular Cyclization onto Ar group EAS1->EAS2 Side_Product Undesired 8-Membered Tricyclic Product EAS2->Side_Product

Caption: Formation pathway of the 8-membered ring side product.

  • Prevention & Optimization:

    • Minimize Acid Exposure: Reduce the duration and temperature of the acidic step. A common strategy is to treat with TFA at room temperature for a shorter period (e.g., 2-6 hours) before proceeding to a basic workup.[1][8]

    • Employ a Two-Step Protocol: The established method involves an initial acidic treatment with TFA to form an intermediate, followed by concentration and treatment with a mild base (e.g., aq. NaHCO₃). The basic step facilitates the clean release of formaldehyde, minimizing its contact time with the activated azaindole nucleus under acidic conditions.[1][2]

    • Switch to Milder Reagents: If the two-step TFA method still yields side products, consider switching to a milder Lewis acid like Magnesium Bromide (MgBr₂), which can effect deprotection under less harsh conditions.[9][10]

Q3: My starting material is degrading, resulting in a complex mixture. What are some milder deprotection methods?

For highly functionalized or sensitive intermediates common in drug development, standard TFA or heated TBAF conditions can be too destructive.

Recommended Mild Methods:

  • Magnesium Bromide (MgBr₂): This Lewis acid has proven highly effective for cleaving SEM ethers under very mild conditions, often in a solvent mixture like Et₂O/MeNO₂ at room temperature.[9] It offers excellent orthogonality, preserving other sensitive protecting groups like silyl ethers (TBS, TIPS).[10]

  • Tin Tetrachloride (SnCl₄): For particularly sensitive substrates like nucleosides, SnCl₄ at low temperatures (0°C to room temperature) has been used to achieve N-SEM deprotection in excellent yields, minimizing degradation.[10]

  • Boron Trifluoride Etherate (BF₃·OEt₂): While sometimes effective, BF₃·OEt₂ has also been reported to produce complex reaction mixtures with 7-azaindole substrates and should be used with caution.[1][2]

Reagent Selection Guide

The optimal deprotection strategy is substrate-dependent. The key is to choose a method with sufficient reactivity to cleave the N-SEM bond while being orthogonal to other functional groups in your molecule.

Reagent(s)Typical ConditionsAdvantagesDisadvantages & Risks
TFA / NaHCO₃ 1. TFA in DCM, RT, 2-6h2. Conc. & THF, aq. NaHCO₃Widely used, effective, and straightforward.[1][8]Risk of formaldehyde-mediated side reactions.[2] Can be too harsh for sensitive substrates.
TBAF 1M TBAF in THF or DMF, RT to 80°C, 12-20hOrthogonal to acid-labile groups.[5]Often slow and requires heat.[7] Ineffective if water is present.[6]
HCl Conc. HCl in EtOH or Dioxane, 80°CStrong and effective for robust substrates.[11]Very harsh; low functional group tolerance.
MgBr₂ MgBr₂ in Et₂O / MeNO₂, RTVery mild and selective.[9] Tolerates other silyl ethers.[10]May require specific solvent systems; nitromethane can be reactive.
SnCl₄ 1M SnCl₄ in DCM, 0°C to RTEffective for sensitive N-heterocycles.[10]Stoichiometric Lewis acid can require careful workup.

Experimental Protocols

Protocol 1: Standard Two-Step Deprotection with TFA/NaHCO₃

This protocol is adapted from procedures used for pyrrolopyrimidine and azaindole synthesis.[1][8]

  • Acidic Step: Dissolve the SEM-protected 1H-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M). Add trifluoroacetic acid (TFA, approx. 10-20 equiv.) and stir the mixture at room temperature (22-25°C) for 2-6 hours. Monitor the reaction progress by LCMS, watching for the disappearance of the starting material.

  • Workup 1: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Basic Step: Dissolve the resulting residue in tetrahydrofuran (THF). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 1-2 hours at room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Mediated Deprotection with TBAF

This is a general procedure that often requires optimization of temperature and time.[5][7]

  • Reaction Setup: To a solution of the SEM-protected intermediate (1.0 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M), add a 1.0 M solution of TBAF in THF (3.0-5.0 equiv.).

  • Reaction: Stir the mixture at a temperature between room temperature and 80°C for 12-20 hours. The optimal temperature must be determined empirically. Monitor the reaction by TLC or LCMS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is a two-step (acid then base) procedure often recommended for TFA deprotection? A: This procedure physically and chemically separates the deprotection event from the formaldehyde release. The initial TFA step cleaves the SEM group to form an intermediate (likely a hydroxymethyl or hemiaminal species).[1] Removing the acid before introducing a base allows the final elimination of formaldehyde to occur under non-acidic conditions, preventing the acid-catalyzed electrophilic side reactions on the sensitive azaindole ring.[2]

Q: My purification after deprotection is very difficult, with streaking on the silica gel column. What can I do? A: The free N-H on the 1H-pyrrolo[2,3-b]pyridine core can interact strongly with the acidic silica gel, causing streaking and poor separation.[12]

  • Solution 1: Pre-treat your silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol before packing the column.

  • Solution 2: Consider switching to a different stationary phase, such as neutral or basic alumina, which can be more suitable for basic nitrogen heterocycles.[12]

Q: I tried BF₃·OEt₂, and my reaction mixture became an intractable mess. Why? A: You are not alone. While a potent Lewis acid, BF₃·OEt₂ has been reported to result in complex reaction mixtures during the deprotection of substituted 7-azaindoles.[1][2] The strong Lewis acidity can likely promote polymerization or other undesired pathways with the highly reactive intermediates and byproducts. It is generally not the first choice for this specific substrate class.

References

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Olsen, J. A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Available at: [Link]

  • Vedejs, E., & Daugulis, O. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447–1450. Available at: [Link]

  • ResearchGate. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - HCl. Retrieved from [Link]

  • NIH PMC. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides Nucleotides Nucleic Acids. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Common Organic Chemistry. (n.d.). SEM Deprotection - TBAF. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in various experimental assays. As a derivative of 7-azaindole, this compound class is of significant interest in medicinal chemistry, but its physicochemical properties can present challenges.[1][2] This guide is designed to equip you with the knowledge and protocols to overcome these hurdles and ensure the reliability and accuracy of your results.

Understanding the Challenge: The "Why" Behind Poor Solubility

This compound possesses a planar, heterocyclic ring system. While the methoxy and ethyl carboxylate groups introduce some polarity, the core pyrrolopyridine structure is largely hydrophobic. This inherent characteristic is the primary driver of its low aqueous solubility. In many in vitro assays, which are predominantly aqueous, this poor solubility can lead to several critical issues:

  • Compound Precipitation: The most immediate problem is the compound falling out of solution, leading to an inaccurate concentration at the point of biological interaction.[3][4]

  • Underestimation of Potency: If the compound is not fully dissolved, the observed biological effect will be lower than the true value, potentially leading to the premature dismissal of a promising candidate.

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in light-based detection methods like fluorescence or absorbance.

  • Inconsistent and Irreproducible Data: Poor solubility is a major source of variability between experiments, hindering the generation of robust and reliable data.

This guide will walk you through a systematic approach to address these challenges, starting with initial stock solution preparation and moving to more advanced solubilization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is precipitating out of my DMSO stock solution. What should I do?

A1: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, high concentrations of certain molecules can still lead to precipitation, especially after freeze-thaw cycles or water absorption.[4][5][6][7]

  • Immediate Actions:

    • Visual Inspection: Before use, always visually inspect your DMSO stock for any precipitate.

    • Gentle Warming and Sonication: If precipitate is observed, gently warm the vial to 37°C and sonicate for 10-15 minutes. This can often redissolve the compound.

    • Centrifugation: If warming and sonication are ineffective, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes and carefully transfer the supernatant to a new vial. This will provide a clear stock, but the concentration will be lower than intended. It is crucial to re-quantify the concentration of this new stock solution.

  • Long-Term Prevention:

    • Lower Stock Concentration: Prepare a less concentrated DMSO stock. While this may require adding a slightly larger volume to your assay, it significantly reduces the risk of precipitation.

    • Dry DMSO: Use anhydrous DMSO to prepare your stock solutions. Water absorption by DMSO can significantly decrease the solubility of hydrophobic compounds.[7]

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freezing and thawing.[4][7]

Q2: The compound precipitates when I add my DMSO stock to the aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.

  • Initial Troubleshooting Steps:

    • Decrease Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay. For most cell-based assays, this should be below 0.5%, and for sensitive cell lines, even lower (e.g., <0.1%).[8][9]

    • Serial Dilution Strategy: Instead of adding a highly concentrated DMSO stock directly to the final assay volume, perform an intermediate dilution step in your assay medium or buffer. This gradual change in solvent polarity can help keep the compound in solution.

    • Increase Mixing/Agitation: When adding the compound to the assay buffer, ensure rapid and thorough mixing to facilitate dispersion and dissolution.

  • Workflow for Adding Compound to Aqueous Buffer:

    G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Dilution A Compound in 100% DMSO Stock C Intermediate Dilution (e.g., 10x final conc.) A->C Add small volume of stock to buffer B Assay Buffer/Medium B->C D Final Assay Plate C->D Add to final assay volume

    Caption: Intermediate dilution workflow to prevent precipitation.

Q3: I've optimized my DMSO concentration, but I still see precipitation. What are my next options?

A3: If basic solvent optimization is insufficient, you can explore more advanced formulation strategies. The choice of method will depend on the specific requirements of your assay.

Option 1: pH Modification

The pyrrolopyridine core of your compound contains a basic nitrogen atom on the pyridine ring.[10] Protonation of this nitrogen at a lower pH can form a more soluble salt.[11][12][13]

  • When to Use: This is a good first-line approach for biochemical assays where the pH can be adjusted without affecting enzyme activity or protein stability.

  • How to Implement:

    • Determine the pKa of the pyridine nitrogen (literature search for similar structures can provide an estimate).

    • Prepare a series of buffers with pH values around and below the estimated pKa.

    • Test the solubility of your compound in each buffer. Caution: Be mindful that pH changes can alter the charge state of your compound, which may affect its biological activity.

Option 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[14][15]

  • Common Co-solvents for In Vitro Assays:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

  • Considerations:

    • Toxicity: Co-solvents can be toxic to cells, so it's essential to determine the maximum tolerated concentration in your specific cell line.[16][17]

    • Assay Compatibility: Ensure the co-solvent does not interfere with your assay components or detection method.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol0.5 - 2%Can be more cytotoxic than DMSO for some cell lines.[16]
Propylene Glycol0.5 - 2%Generally well-tolerated by many cell lines.
PEG 4001 - 5%Can improve the solubility of highly lipophilic compounds.[18]
Option 3: Employing Solubilizing Agents (Excipients)

For particularly challenging compounds, the use of specialized solubilizing agents can be highly effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic "guest" molecules like your compound, forming an inclusion complex that is water-soluble.[21][22][]

    • Commonly Used Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Advantages: Generally have low cytotoxicity and are effective at low concentrations.[24]

    • Protocol: A protocol for preparing a cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • When to Use: More suitable for biochemical assays than cell-based assays, as surfactants can disrupt cell membranes at concentrations above their critical micelle concentration (CMC).[25]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is useful for quickly assessing the solubility of your compound under different conditions (e.g., different buffers, pH).[26][27][28][29]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your aqueous assay buffer to each well.

  • Add 2 µL of the 10 mM DMSO stock to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Perform a serial 2-fold dilution across the plate.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The lowest concentration at which a significant increase in signal is detected represents the kinetic solubility limit.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of your compound for use in sensitive assays.[21][30]

  • Prepare a Cyclodextrin Stock Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to a concentration of 10-50 mM. Gentle warming may be required.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Complex Formation (Co-evaporation Method): a. In a glass vial, add a specific molar ratio of your compound to the cyclodextrin solution (e.g., 1:1, 1:2, 1:5). b. Add the compound's organic stock solution to the aqueous cyclodextrin solution while vortexing. c. Stir the mixture at room temperature for 24-48 hours. d. Remove the organic solvent under a stream of nitrogen or by rotary evaporation. e. Lyophilize the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can be dissolved directly in your aqueous assay buffer to the desired final concentration.

Summary of Solubilization Strategies

The following diagram outlines a decision-making process for addressing the solubility of this compound.

G A Start: Solubility Issue Identified B Is compound precipitating in DMSO stock? A->B C Lower stock concentration Use anhydrous DMSO Aliquot to minimize freeze-thaw B->C Yes D Is compound precipitating upon addition to aqueous buffer? B->D No C->D E Decrease final DMSO % Use intermediate dilution Increase agitation D->E Yes F Is solubility still an issue? D->F No E->F G Biochemical Assay? F->G Yes L Problem Solved F->L No H Try pH modification (lower pH) G->H Yes I Cell-Based Assay? G->I No H->F J Use Co-solvents (PG, PEG 400) I->J Yes K Final Option: Use Cyclodextrins (HP-β-CD) I->K If co-solvents fail or are toxic J->F K->L

Caption: Decision tree for troubleshooting poor solubility.

By systematically applying the strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate, reproducible, and reliable experimental outcomes.

References
  • Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-9. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation, 2(2), 52-59. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 22(5), 371-379. [Link]

  • Date, P. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2238. [Link]

  • Varnek, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(10), 4786-4795. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Faller, B., & Ertl, P. (2007). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Nielsen, C. K., & Roursgaard, M. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(7), 1415-1419. [Link]

  • Smith, A. B., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1148-1152. [Link]

  • Jamshaid, F., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(20), 6844. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 26-33. [Link]

  • Slideshare. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]

  • Nielsen, C. K., & Roursgaard, M. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester. Appchem. [Link]

  • NCBI Bookshelf. (2000). Pyridine. In Some Industrial Chemicals. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]

  • Kerns, E. H. (2001). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]

  • Zhang, Y., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 4(7), 11847-11857. [Link]

  • IntechOpen. (2021). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. In Microwave and Ultrasound-Assisted Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • UkrOrgSyntez. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • G. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1664-1670. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]

  • Fisher Scientific. (n.d.). Ethyl 7-azaindole-4-carboxylate, 97%, Thermo Scientific Chemicals. Fisher Scientific. [Link]

  • MolPort. (n.d.). ethyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. MolPort. [Link]

  • Inter Chem. (n.d.). Azaindoles. Inter Chem. [Link]

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Minimizing byproduct formation during the functionalization of the pyrrolo[2,3-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Regioselectivity

Welcome to the Technical Support Center for the functionalization of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and modification of this critical heterocyclic core. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data and practical field experience to help you navigate the nuances of 7-azaindole chemistry and achieve your desired synthetic outcomes with high fidelity.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the functionalization of the 7-azaindole ring system. Each question is followed by an explanation of the underlying chemical principles and actionable steps to resolve the problem.

Q1: My bromination of 7-azaindole is yielding a mixture of regioisomers, primarily the C3- and C5-bromo derivatives, with low selectivity. How can I favor the formation of the C3-bromo-7-azaindole?

Plausible Cause: The pyrrolo[2,3-b]pyridine ring system has multiple reactive sites. While the C3 position is the most electron-rich and generally favored for electrophilic substitution, the pyridine ring's electronic nature and the reaction conditions can lead to competing substitution at other positions, particularly C5. The choice of brominating agent and solvent system is critical in directing the regioselectivity.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a pivotal role. Highly reactive reagents like elemental bromine (Br₂) can lead to over-bromination and poor regioselectivity. Milder, more selective reagents are recommended.

    • N-Bromosuccinimide (NBS): NBS is a commonly used reagent for the selective C3-bromination of indoles and azaindoles. It generates a low concentration of bromine in situ, which helps to control the reaction.

    • Copper(II) Bromide (CuBr₂): This reagent has been shown to be highly effective for the regioselective C3-bromination of azaindoles at room temperature, often providing high yields of the desired isomer with minimal byproducts.[1]

  • Solvent Effects: The solvent can influence the reactivity of both the substrate and the brominating agent.

    • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often good choices for these reactions.

    • Protic Solvents: Alcohols like methanol (MeOH) can sometimes be used, but care must be taken as they can participate in side reactions.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product (C3-bromination) over thermodynamically favored products that may form at higher temperatures.

Quantitative Data: Comparison of Brominating Agents for 7-Azaindole

Brominating AgentSolventTemperature (°C)C3:C5 Regioselectivity (approx.)Typical Yield of C3-isomer (%)Reference(s)
Br₂Dichloromethane0 to rtLow to Moderate40-60General Knowledge
NBSAcetonitrilertHigh>85[2]
CuBr₂AcetonitrilertVery High>90[1]

Experimental Protocol: Selective C3-Bromination using Copper(II) Bromide

  • Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in acetonitrile (0.1 M), add copper(II) bromide (1.1 equiv) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 3-bromo-7-azaindole.

Mechanism Visualization: Regioselectivity in Electrophilic Bromination

G cluster_0 Electrophilic Attack at C3 (Favored) AZ1 7-Azaindole Br_plus Br+ Int1 Sigma Complex 1 (C3-attack, more stable) AZ1->Int1 C3 attack P1 3-Bromo-7-azaindole Int1->P1 -H+ AZ2 7-Azaindole Int2 Sigma Complex 2 (C5-attack, less stable) AZ2->Int2 C5 attack P2 5-Bromo-7-azaindole Int2->P2 -H+ caption Regioselectivity of Bromination

Caption: Regioselectivity of 7-azaindole bromination.

Q2: I am attempting a Friedel-Crafts acylation on 7-azaindole and observing very low to no conversion of my starting material. What is going wrong?

Plausible Cause: The Friedel-Crafts acylation is an electrophilic aromatic substitution that relies on a potent Lewis acid catalyst, typically aluminum chloride (AlCl₃). The nitrogen atoms in the pyrrolo[2,3-b]pyridine ring, particularly the pyridine nitrogen (N7), are Lewis basic and can coordinate strongly with the Lewis acid catalyst. This deactivates both the catalyst and the substrate, effectively shutting down the reaction.

Troubleshooting & Optimization:

  • Protecting the Pyrrole Nitrogen (N1): The acidity of the N1-H can also lead to side reactions. Protecting the N1 position with a suitable group can improve the outcome of the Friedel-Crafts acylation. Electron-withdrawing protecting groups are often preferred as they reduce the overall electron density of the ring, which can sometimes lead to cleaner reactions, although potentially requiring harsher conditions. A common protecting group is the tosyl (Ts) group.

  • Choice of Lewis Acid and Stoichiometry:

    • Excess Lewis Acid: It is often necessary to use a stoichiometric excess of the Lewis acid to account for the amount that will be complexed by the nitrogen atoms of the 7-azaindole.

    • Alternative Lewis Acids: In some cases, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be effective and lead to fewer side reactions, although they may require higher temperatures.

  • Reaction Conditions:

    • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are essential to prevent quenching of the Lewis acid.

    • Temperature: While some Friedel-Crafts acylations can be run at room temperature, heating may be necessary to drive the reaction to completion, especially with a deactivated substrate.

Experimental Protocol: Friedel-Crafts Acylation of N-Tosyl-7-azaindole

  • Protection of 7-azaindole: First, protect the N1 position of 7-azaindole with a tosyl group using standard procedures (e.g., tosyl chloride and a base like sodium hydride in DMF).

  • Reaction Setup: To a suspension of aluminum chloride (2.5 equiv) in anhydrous dichloromethane at 0 °C, add the acyl chloride (1.2 equiv) dropwise. Stir the mixture for 15 minutes to form the acylium ion complex.

  • Addition of Substrate: Add a solution of N-tosyl-7-azaindole (1.0 equiv) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Deprotection: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The tosyl group can then be removed under standard conditions (e.g., NaOH in methanol/water) to yield the 3-acyl-7-azaindole.

Mechanism Visualization: Lewis Acid Deactivation

G cluster_0 Desired Reaction Pathway cluster_1 Deactivation Pathway Acylium RCO+ AlCl4- Azaindole 7-Azaindole Acylium->Azaindole Electrophilic Attack (at C3) Product 3-Acyl-7-azaindole Azaindole->Product Acylation AlCl3 AlCl3 Azaindole2 7-Azaindole AlCl3->Azaindole2 Lewis Acid-Base Complexation at N7 Deactivated Deactivated Complex Azaindole2->Deactivated NoReaction No Reaction Deactivated->NoReaction Reaction Inhibited caption Competition between acylation and deactivation.

Caption: Competing pathways in Friedel-Crafts acylation.

Q3: My Suzuki-Miyaura cross-coupling reaction with a 3-bromo-7-azaindole is plagued by homocoupling of the boronic acid reagent. How can I minimize this byproduct?

Plausible Cause: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium catalysts. The mechanism can involve oxidative addition of the boronic acid to the Pd(0) center, followed by reductive elimination.

Troubleshooting & Optimization:

  • Degassing: Rigorously degassing the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and reagents, or by using the freeze-pump-thaw technique.

  • Catalyst and Ligand Choice:

    • Palladium Pre-catalyst: Using a well-defined Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species in situ can sometimes give cleaner reactions than using Pd(0) sources directly.

    • Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired cross-coupling pathway and suppress homocoupling.

  • Base and Stoichiometry:

    • Base: The choice and amount of base can influence the rate of transmetalation versus side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

    • Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess should be avoided as it can increase the likelihood of homocoupling.

Quantitative Data: Effect of Ligand on Homocoupling in Suzuki Reactions

LigandCatalystBaseSolventTemperature (°C)Homocoupling Byproduct (%) (approx.)Reference(s)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O1005-15[3]
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O100< 2[3]

Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-7-azaindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with argon three times. Add degassed toluene and water (e.g., 4:1 mixture). Bubble argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle and Homocoupling Pathway

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition PdII Ar-Pd(II)-Br(L2) OA->PdII + Ar-Br TM Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar + Ar'B(OH)2 RE Reductive Elimination Product Ar-Ar' PdII_Ar->Product RE->Pd0 Pd0_homo Pd(0)L2 OA_homo Oxidative Addition PdII_homo Ar'-Pd(II)-B(OH)2(L2) OA_homo->PdII_homo + 2 Ar'B(OH)2 (in presence of O2) RE_homo Reductive Elimination Byproduct Ar'-Ar' PdII_homo->Byproduct RE_homo->Pd0_homo caption Suzuki coupling vs. homocoupling.

Caption: Competing pathways in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q4: What is the general order of reactivity for electrophilic substitution on the unsubstituted 7-azaindole ring?

The typical order of reactivity for electrophilic substitution on the 7-azaindole ring is C3 > C5 > C2 > C6 > C4 . The C3 position is the most nucleophilic due to the influence of the pyrrole nitrogen. The C5 position is the most reactive on the pyridine ring.

Q5: When should I consider using a protecting group for the pyrrole nitrogen (N1) of 7-azaindole?

Protection of the N1 position is advisable under several circumstances:

  • Strongly Basic Conditions: If your reaction involves strong bases (e.g., organolithium reagents, Grignard reagents), deprotonation of the N1-H can lead to side reactions or insolubility.

  • Friedel-Crafts and other Lewis Acid-Catalyzed Reactions: As discussed in Q2, the N1-H can interfere with Lewis acid catalysts.

  • To Influence Regioselectivity: In some cases, a bulky N1-protecting group can sterically hinder attack at the C2 position, further enhancing selectivity for C3.

  • To Prevent N-Functionalization: In reactions like alkylations or arylations, protection of N1 prevents the formation of N-substituted byproducts.

Common protecting groups for 7-azaindole include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q6: I am observing N-alkylation as a major byproduct when trying to perform a C-alkylation. How can I favor C-alkylation?

This is a common issue due to the nucleophilicity of the pyrrole nitrogen. To favor C-alkylation:

  • Protect the N1 position: This is the most straightforward solution.

  • Use Metalated Intermediates: For C3-alkylation, you can first perform a regioselective metalation at the C3 position (e.g., using a directed metalation approach or by halogen-metal exchange of a 3-halo-7-azaindole) and then quench with an alkyl halide.

  • Phase-Transfer Catalysis: Under certain phase-transfer conditions, C-alkylation can be favored over N-alkylation.

References

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  • Xu, X., et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Org. Chem. Front.2022 , 9, 1445-1451. [Link]

  • Boruah, A., et al. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega2023 , 8, 8049-8060. [Link]

  • Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Technical Support Center: Scale-up Synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceutical agents, including anti-tumor and antiviral drugs, its efficient production is critical.[1]

I. Synthesis Overview & Key Challenges

The synthesis of this compound, a 7-azaindole derivative, often involves multi-step sequences. Common synthetic strategies include variations of the Fischer indole synthesis, Madelung synthesis, and palladium-catalyzed cross-coupling reactions.[2][3][4] While these methods are effective at the lab scale, significant challenges can arise during scale-up, including:

  • Reaction Control: Exothermic events, reagent addition rates, and maintaining homogenous reaction mixtures become more complex in larger vessels.

  • Impurity Profile: Side reactions that are negligible at a small scale can become significant, leading to complex purification challenges.

  • Product Isolation: Crystallization and purification of the final product can be difficult, impacting yield and purity.

  • Safety Concerns: Handling larger quantities of reagents and managing reaction energetics requires careful consideration.[5]

Below is a typical synthetic approach, highlighting potential areas for scale-up issues.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Purification A 4-methoxypyridin-2-yl)hydrazine C Hydrazone Intermediate A->C Condensation B Ethyl pyruvate B->C D Hydrazone Intermediate F Crude Product D->F [3,3]-Sigmatropic Rearrangement E Acid Catalyst (e.g., PPA, H2SO4) E->F G Crude Product H Purification (Crystallization/Chromatography) G->H I Pure Ethyl 4-methoxy-1H-pyrrolo [2,3-b]pyridine-2-carboxylate H->I

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

Problem 1: Low Yield in Fischer Indole Cyclization

Question: We are experiencing a significant drop in yield for the Fischer indole cyclization step when moving from a 10 g to a 100 g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yields in Fischer indole cyclizations, especially with pyridinyl hydrazines, are a known challenge due to the requirement for harsh reaction conditions.[5] The electron-deficient nature of the pyridine ring can hinder the key acid-catalyzed cyclization step.[6]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Acid Catalyst On a larger scale, mass transfer limitations can lead to inefficient protonation of the hydrazone. The catalyst may also be consumed by side reactions.Increase the catalyst loading (e.g., polyphosphoric acid, Eaton's reagent) incrementally. Ensure vigorous stirring to maintain a homogenous mixture.
Degradation of Starting Material/Product The high temperatures often required for this reaction can lead to decomposition, especially over extended reaction times.Monitor the reaction closely by TLC or HPLC. Consider a lower reaction temperature for a longer duration. A temperature optimization study is recommended.
Side Reactions Dimerization or polymerization of the starting hydrazine or intermediate enamine can occur, particularly at high concentrations.Control the rate of addition of the hydrazone to the hot acid catalyst to maintain a low instantaneous concentration.
Incomplete Reaction The reaction may not be reaching completion due to insufficient heating or reaction time.Ensure the internal reaction temperature is accurately measured and maintained. Extend the reaction time and monitor for further product formation.

Experimental Protocol: Optimized Cyclization

  • Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, preheat polyphosphoric acid (PPA) to 120-130 °C.

  • Addition: Slowly add the hydrazone intermediate as a solution in a high-boiling point solvent (e.g., toluene, xylene) or as a solid in portions over 1-2 hours.

  • Reaction: Maintain the reaction temperature at 120-130 °C for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to below 100 °C and carefully quench by pouring it onto a mixture of ice and water. Neutralize with a base (e.g., NaOH, K2CO3) to precipitate the crude product.

Problem 2: Formation of a Troublesome Impurity

Question: During scale-up, we are observing a significant new impurity with a similar polarity to our desired product, making purification by column chromatography difficult. How can we identify and minimize this impurity?

Answer:

The formation of isomeric byproducts is a common issue in Fischer indole synthesis. Depending on the structure of the ketone or aldehyde used, regioselectivity issues can arise during the formation of the enamine intermediate.[7]

Troubleshooting Workflow:

G A Impurity Observed B Characterize Impurity (LC-MS, NMR) A->B C Is it an Isomer? B->C Yes D Is it a Dimer/Polymer? B->D Yes E Modify Hydrazone Formation (e.g., pre-form hydrazone) C->E G Investigate Alternative Synthetic Route C->G No, other byproduct F Optimize Cyclization (Lower Temp, Slower Addition) D->F D->G No, other byproduct H Purification Strategy: Recrystallization Study E->H F->H G->H

Caption: Decision tree for impurity troubleshooting.

Minimizing Impurity Formation:

  • Pre-formation of the Hydrazone: Instead of a one-pot reaction, forming and isolating the hydrazone intermediate before the cyclization step can improve regioselectivity and reduce side reactions.[8]

  • Choice of Acid Catalyst: The strength and type of acid can influence the reaction pathway. Experiment with different Lewis acids (e.g., ZnCl2, BF3·OEt2) or Brønsted acids (e.g., p-toluenesulfonic acid) to see if the impurity profile changes.[9]

  • Temperature Control: As mentioned previously, lower temperatures can sometimes favor the desired reaction pathway over side reactions.

Problem 3: Difficult Product Purification and Isolation

Question: Our final product is an oil or a poorly crystalline solid at scale, making isolation and purification challenging. We are also experiencing issues with emulsions during work-up.

Answer:

Purification of heterocyclic compounds can be complex, especially when dealing with polar molecules or basic nitrogen atoms that can interact with silica gel.[10]

Purification Strategies:

Technique Best For Key Considerations
Crystallization Solid products with good thermal stability.A systematic solvent screen is crucial. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline.[11][12]
Column Chromatography Separating mixtures with similar polarities.For basic heterocycles that streak on silica, consider using a modified mobile phase (e.g., adding a small amount of triethylamine or ammonia) or switching to reversed-phase chromatography.[10]
Extraction Initial work-up and removal of acidic or basic impurities.To break emulsions, try adding brine ("salting out") or filtering the mixture through a pad of Celite.[10]

Protocol: Recrystallization Solvent Screening

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to each tube.

  • Heat the tubes to dissolve the solid, adding more solvent if necessary to achieve full dissolution at the boiling point.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system provides a good yield of crystalline solid.

III. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the scale-up of the Fischer indole synthesis? A1: The Fischer indole synthesis can be highly exothermic, especially during the quenching of strong acids like PPA. Ensure the reactor is adequately cooled and that the quench is performed slowly and with vigorous stirring. The reaction also eliminates ammonia, which is a corrosive and toxic gas, so adequate ventilation is essential.[7]

Q2: Can alternative, milder synthetic routes be used to avoid the harsh conditions of the Fischer indole synthesis? A2: Yes, several alternative methods for synthesizing azaindoles have been developed. These include palladium-catalyzed reactions, such as the Larock or Buchwald modifications, which can often be performed under milder conditions.[9][13][14] Another approach is the Chichibabin cyclization.[4][15] However, these methods may require more expensive catalysts and starting materials, so a cost-benefit analysis is necessary for large-scale production.

Q3: We are using a SEM-protected intermediate. Are there any specific challenges with this protecting group on a larger scale? A3: The trimethylsilylethoxymethyl (SEM) group is a common protecting group for the pyrrole nitrogen. However, its removal can be challenging. Deprotection can sometimes lead to the release of formaldehyde, which can result in the formation of side products. Careful optimization of the deprotection conditions is necessary to avoid these issues.[16]

Q4: How can we improve the handling and transfer of viscous materials like polyphosphoric acid (PPA) at scale? A4: PPA can be difficult to handle at room temperature. Preheating the PPA to 60-80 °C will significantly lower its viscosity, making it easier to pour and transfer. For very large scales, specialized heated transfer lines may be necessary.

IV. References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from [Link]

  • F. E. Ziegler, et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 25(3), 418-420.

  • Tolmachev, A. A., & Kordubailo, M. V. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.

  • ChemRxiv. (2025, April 18). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Retrieved from [Link]

  • Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Retrieved from [Link]

  • Tolmachev, A. A., & Kordubailo, M. V. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. Retrieved from [Link]

  • Douglas, C. J., et al. (n.d.). Understanding and Interrupting the Fischer Azaindolization Reaction. NIH. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Appchem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Alekseyev, R. S., et al. (2015). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Retrieved from

  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Synthesis of New Ethyl 4‐[3‐(Dimethylamino)‐propylmethylamino]pyrrolo[1,2‐a]quinoxaline‐2‐carboxylate Derivatives and Preliminary CNS Pharmacological Evaluation in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). A new approach for the solid-phase synthesis of pyrrolo[2,1-c][5][10]benzodiazepines involving reductive cleavage. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

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Validation & Comparative

Comparative analysis of different synthetic routes to Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors and antitumor agents.[1] The 7-azaindole scaffold, of which this molecule is a derivative, is a privileged structure due to its ability to mimic the indole nucleus while offering unique hydrogen bonding capabilities and physicochemical properties. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and insights to aid researchers in selecting the most appropriate strategy for their needs.

Route 1: Linear Synthesis via Functionalization of the 7-Azaindole Core

This approach involves the initial construction of the 4-methoxy-7-azaindole core, followed by the introduction of the ethyl carboxylate group at the C2 position. This linear sequence is conceptually straightforward and relies on well-established transformations of the 7-azaindole ring system.

Mechanistic Rationale and Experimental Choices

The pyridine ring of 7-azaindole is electron-deficient, making direct electrophilic substitution challenging. Therefore, a common strategy is to activate the pyridine ring towards nucleophilic substitution via N-oxidation. The resulting N-oxide can then be functionalized at the C4 position. Subsequent removal of the N-oxide and functionalization of the electron-rich pyrrole ring at C2 completes the synthesis.

Experimental Protocol: Route 1

Step 1a: Synthesis of 7-Azaindole-N-oxide

Two primary methods are effective for the N-oxidation of 7-azaindole: using hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[2]

  • Method A: Hydrogen Peroxide [1][2]

    • Procedure: To a solution of 7-azaindole (1.0 eq) in tetrahydrofuran (THF), 50% hydrogen peroxide (1.2 eq) is added dropwise at 5 °C. The reaction is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the reaction mixture is concentrated, and the product is precipitated by the addition of n-hexane.

    • Yield: ~94%[2]

  • Method B: m-CPBA [2]

    • Procedure: To a solution of 7-azaindole (1.0 eq) in dichloromethane (DCM), a solution of m-CPBA (1.1-1.5 eq) in DCM is added slowly at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The product is isolated by concentration and precipitation.

Step 1b: Synthesis of 4-Chloro-7-azaindole

The N-oxide is converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][3]

  • Procedure: 7-Azaindole-N-oxide (1.0 eq) is heated in excess POCl₃, often with a catalytic amount of an amine base such as diisopropylethylamine (DIPEA), at 80-100 °C for 2-8 hours. The reaction is then carefully quenched with ice water and neutralized to precipitate the product.

  • Yield: ~86%[1]

Step 1c: Synthesis of 4-Methoxy-7-azaindole

A nucleophilic aromatic substitution reaction is employed to replace the chlorine atom with a methoxy group.

  • Procedure: 4-Chloro-7-azaindole (1.0 eq) is heated with sodium methoxide (1.3 eq) in a solvent such as dimethylformamide (DMF) at 110-130 °C for 8 hours.[1] After cooling, the product is isolated by extraction following the addition of water.

  • Yield: ~57%[1]

Step 1d: Synthesis of this compound

The final step involves the introduction of the ethyl carboxylate group at the C2 position of the pyrrole ring. A plausible approach is a Friedel-Crafts-type acylation.

  • Proposed Procedure: To a solution of 4-methoxy-7-azaindole (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, a Lewis acid such as aluminum chloride (AlCl₃, >2.0 eq) is added at 0 °C. Ethyl chloroformate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted.

    • Note: The acylation of azaindoles can sometimes be challenging and may require optimization of the Lewis acid, solvent, and temperature.

Data Summary: Route 1
StepTransformationReagentsYieldReference
1aN-OxidationH₂O₂ or m-CPBA~94%[1][2]
1bChlorinationPOCl₃, DIPEA~86%[1]
1cMethoxylationNaOMe, DMF~57%[1]
1dEsterificationEthyl chloroformate, AlCl₃Estimated 50-70%-
Overall ~24-34%
Visualization: Route 1 Workflow

Route1 Start 7-Azaindole Step1a 7-Azaindole-N-oxide Start->Step1a H₂O₂ or m-CPBA (~94%) Step1b 4-Chloro-7-azaindole Step1a->Step1b POCl₃, DIPEA (~86%) Step1c 4-Methoxy-7-azaindole Step1b->Step1c NaOMe, DMF (~57%) End This compound Step1c->End Ethyl Chloroformate, AlCl₃ (est. 50-70%) Route2 Start 4-Methoxy-2-methyl-3-nitropyridine Step2b Enamine Intermediate Start->Step2b Ethyl 2-methyl-3-oxobutanoate, DMF-DMA (est. 80-90%) End This compound Step2b->End Pd/C, H₂ or Fe/AcOH (est. 70-85%)

Sources

A Senior Application Scientist's Guide: Comparative Purity Assessment of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate using HPLC and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic building block in the synthesis of various biologically active molecules, including kinase inhibitors for therapeutic use.[1][2] Its structural integrity and purity profile directly influence the outcome of subsequent synthetic steps and the quality of the final drug substance. Therefore, the deployment of robust, accurate, and reliable analytical methods for its purity assessment is of paramount importance.

This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, grounding our protocols in the principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4] Our objective is to equip you with the expertise to select the most appropriate technique for your specific analytical challenge, whether for routine quality control, reference standard characterization, or in-depth impurity profiling.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis. Its strength lies in its exceptional ability to separate a target compound from its impurities, providing a detailed fingerprint of the sample's composition. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Principle of the Method

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[5] Our target analyte, being a moderately polar aromatic heterocycle, will interact with the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can control the elution of the analyte and its potential impurities. More polar impurities will elute earlier, while more non-polar (greasier) impurities will be retained longer, allowing for their effective separation and quantification.

Rationale for Experimental Design

The development of a robust HPLC method is a systematic process. Each parameter is chosen to ensure the method is "fit for purpose" as defined by ICH guidelines.[6]

  • Column Selection: A C18 column is selected due to the aromatic nature of the pyrrolo[2,3-b]pyridine core. This provides the necessary hydrophobic interactions for retention and separation. Fused-core particle columns can offer higher efficiency and faster analysis times compared to traditional fully porous particles.

  • Mobile Phase Composition:

    • Solvents: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and often provides sharper peaks.

    • pH Control: The pyrrolo[2,3-b]pyridine scaffold contains a basic pyridine nitrogen.[7] To ensure consistent retention times and symmetrical peak shapes, the pH of the aqueous portion of the mobile phase must be controlled with a buffer. A pH of around 3.0, achieved with a formic acid or phosphate buffer, will ensure the pyridine nitrogen is consistently protonated, preventing peak tailing.

  • Detection: The conjugated aromatic system of the analyte is an excellent chromophore, making UV detection ideal. A photodiode array (PDA) detector is superior to a simple UV detector as it acquires a full UV spectrum for each peak. This allows for the assessment of peak purity (i.e., confirming that a single chromatographic peak corresponds to a single component) and aids in the selection of the optimal detection wavelength—typically the wavelength of maximum absorbance (λ-max)—to maximize sensitivity.

Detailed Experimental Protocol: HPLC Purity
  • Instrumentation:

    • UPLC/HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm (or λ-max determined from UV scan).

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %B
      0.0 5
      7.5 95
      8.5 95
      8.6 5

      | 10.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute 1:10 with the diluent to a final concentration of 0.1 mg/mL for analysis.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Section 2: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR stands apart from chromatographic techniques because it is a primary analytical method.[8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, assuming proper experimental conditions are met.[9] This allows for the determination of the absolute purity of a substance using a certified internal standard, without needing a reference standard of the analyte itself.

Principle of the Method

For ¹H qNMR, a known mass of the analyte is mixed with a known mass of a high-purity internal standard in a deuterated solvent. By comparing the integral of a specific, well-resolved resonance from the analyte to a resonance from the internal standard, we can calculate the analyte's purity.[10] This method provides a direct measure of mass fraction (w/w %) purity.

Rationale for Experimental Design

The accuracy of qNMR is entirely dependent on meticulous planning and execution.[9]

  • Internal Standard (IS) Selection: The choice of IS is critical. It must:

    • Be of high, certified purity.

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess a simple ¹H NMR spectrum with at least one sharp, well-resolved resonance that does not overlap with any analyte or impurity signals.

    • Be accurately weighable (i.e., not excessively hygroscopic or volatile).

    • For this analysis, Maleic Anhydride is a suitable choice. It is a stable solid with a sharp singlet in a relatively clean region of the spectrum (~7.3 ppm in DMSO-d₆).

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many heterocyclic compounds.

  • Acquisition Parameters: To ensure quantitativity, NMR data must be acquired under conditions that allow for complete relaxation of all relevant protons between scans.

    • Relaxation Delay (d1): This is the most critical parameter. A delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated is required. For small molecules, a d1 of 30-60 seconds is often sufficient to ensure accuracy.

    • Number of Scans (nt): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1) for precise integration.

Detailed Experimental Protocol: qNMR Purity
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

  • Sample Preparation:

    • Using an analytical balance, accurately weigh ~15 mg of this compound into a clean vial. Record the mass precisely (m_analyte).

    • Accurately weigh ~10 mg of Maleic Anhydride (Internal Standard, Purity_std) into the same vial. Record the mass precisely (m_std).

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 45 seconds

      • Acquisition Time (at): ~4 seconds

      • Number of Scans (nt): 16

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the methoxy singlet). Let this be I_analyte.

    • Integrate the singlet for the internal standard (Maleic Anhydride). Let this be I_std.

    • Calculate the purity using the following formula[9][10]:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the methoxy group; N_std = 2 for maleic anhydride)

      • M: Molar mass (Analyte: ~220.22 g/mol ; Standard: 98.06 g/mol )

      • m: Mass

      • Purity_std: Purity of the internal standard (e.g., 99.9%)

Section 3: Head-to-Head Comparison: HPLC vs. qNMR

Both HPLC and qNMR are powerful techniques, but they provide different types of information and have distinct advantages and limitations. The choice between them depends on the analytical objective.

Comparative Performance Metrics
ParameterHPLC (with PDA Detector)qNMR (with Internal Standard)
Principle Separation based on physicochemical propertiesIntrinsic quantitative property of nuclei
Specificity High; separates analyte from impurities. Peak purity can be assessed with PDA.High; based on unique chemical shifts. Can resolve and identify structurally similar impurities.
Sensitivity Very high (typically ppm or ng level for LOQ). Excellent for trace impurity detection.Lower (typically requires mg of sample). Not ideal for trace analysis (<0.1%).
Precision High; RSD < 1.0% is achievable for the main peak.High; RSD < 1.0% is achievable with proper setup.[11]
Accuracy Dependent on the availability of a high-purity reference standard of the analyte. Assumes equal detector response for impurities in area % method.High; considered a primary ratio method. Accuracy is traceable to the purity of the internal standard, not the analyte.
Linearity & Range Excellent linearity over a wide concentration range.[12]Excellent linearity, as the response is inherently proportional to concentration.
Throughput Higher; typical run times are 10-20 minutes per sample.[13]Lower; requires long relaxation delays, leading to longer acquisition times per sample.[13]
Information Content Provides retention time and UV spectrum. Identifies the number of impurities and their relative levels.Provides detailed structural information, enabling impurity identification. Gives an absolute purity value.
Sample Fate Destructive; the sample is consumed.[13]Non-destructive; the sample can be fully recovered.[13]
Expert Insights on Method Selection
  • For Routine Quality Control (QC) and Release Testing: HPLC is the method of choice. Its high throughput, sensitivity, and ability to generate an impurity profile make it ideal for analyzing multiple batches efficiently.

  • For Characterization of a Reference Standard: qNMR is the superior technique. It provides an absolute purity value that is not dependent on an existing standard of the same material, which is the very definition of a primary measurement. This well-characterized material can then be used as the reference standard for HPLC-based assays.

  • For Impurity Identification: A combination of both is most powerful. HPLC can be used to isolate unknown impurities, which can then be analyzed by NMR and Mass Spectrometry (MS) for structural elucidation.[14]

  • Orthogonal Validation: Using both HPLC and qNMR provides an "orthogonal" approach to purity assessment. Because the techniques rely on fundamentally different principles (physicochemical separation vs. nuclear properties), agreement between the two methods provides a very high degree of confidence in the assigned purity value.[15]

Section 4: Workflow Visualizations

HPLC Purity Assessment Workflow

HPLC_Workflow prep Sample Preparation (Accurate Dilution) hplc HPLC System (C18 Column, Gradient) prep->hplc Inject Sample detect PDA Detection (Acquire Chromatogram & UV Spectra) hplc->detect Elution process Data Processing (Peak Integration) detect->process calc Purity Calculation (% Area Normalization) process->calc report Final Purity Report calc->report

Caption: A streamlined workflow for HPLC-based purity assessment.

qNMR Purity Assessment Workflow

QNMR_Workflow weigh Precise Weighing (Analyte & Internal Standard) dissolve Dissolution (in Deuterated Solvent) weigh->dissolve nmr NMR Spectrometer (Acquire Data with Long d1) dissolve->nmr Insert Sample process Data Processing (Phasing, Baseline, Integration) nmr->process calc Purity Calculation (Using qNMR Formula) process->calc report Final Purity Report calc->report

Caption: The qNMR workflow, emphasizing precision in sample preparation.

Conclusion

The purity assessment of this compound is a critical task that demands the right analytical tools. HPLC and qNMR are not competing techniques but are highly complementary partners in ensuring the quality of pharmaceutical materials.

  • HPLC excels at high-throughput screening and detecting trace-level impurities, making it the industry standard for routine QC and stability studies.

  • qNMR provides an accurate, absolute purity value without reliance on an analyte-specific reference standard, establishing it as the gold standard for primary characterization and for qualifying the very standards used in HPLC analysis.

As a Senior Application Scientist, my recommendation is to implement a dual-pronged strategy. Utilize a validated RP-HPLC method for daily operational tasks and employ qNMR to certify your primary reference materials and to investigate any discrepancies observed in chromatographic results. This orthogonal approach leverages the strengths of both techniques, providing the highest level of scientific rigor and confidence in your data, ultimately ensuring the quality and safety of the final therapeutic product.

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A Comparative In Vitro Analysis of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Novel Anti-Proliferative Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (henceforth designated as EMPC), a novel compound belonging to the medicinally significant pyrrolo[2,3-b]pyridine class. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors with applications in oncology.[1][2][3] This document details a series of experiments designed to objectively assess the anti-proliferative and pro-apoptotic potential of EMPC in a cancer cell model, benchmarking its performance against Vemurafenib, an FDA-approved inhibitor of the BRAF kinase.[1]

The experimental narrative presented herein is designed to be self-validating, moving logically from a broad assessment of cytotoxicity to a more focused investigation of the underlying mechanism of action. By explaining the causality behind each experimental choice, this guide serves not only as a protocol but also as a strategic blueprint for researchers in drug development.

Foundational Rationale: From Scaffold to Hypothesis

The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is frequently employed to target the ATP-binding pocket of various protein kinases.[4] Computational and experimental studies have demonstrated that derivatives of this scaffold can potently inhibit kinases crucial to cancer cell proliferation and survival, such as BRAF, FGFR, and CDK8.[1][2][3] EMPC, as a member of this class, is hypothesized to exert a cytotoxic effect on cancer cells by inhibiting a key signaling kinase, thereby inducing cell cycle arrest and/or apoptosis.

To test this hypothesis, we will employ the human malignant melanoma cell line A375, which harbors the V600E BRAF mutation—the specific molecular aberration targeted by our comparator compound, Vemurafenib. This provides a clinically relevant model to dissect and compare the biological activity of EMPC.

Below is a conceptual workflow outlining the validation process.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis A Hypothesis: EMPC has anticancer activity B Cell Viability Assay (MTT) Determine IC50 A->B Test cytotoxicity C In Vitro Kinase Assay Assess direct target inhibition B->C Is effect due to kinase inhibition? D Apoptosis Confirmation (Western Blot) Detect cleaved PARP/Caspase-3 B->D How does it kill the cells? E Comparative Analysis: EMPC vs. Vemurafenib C->E D->E

Figure 1: Experimental workflow for the in vitro validation of EMPC.

Experimental Validation: Protocols and Rationale

Causality: The first and most fundamental question is whether EMPC affects the viability of cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[5][6] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed A375 melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[8]

  • Compound Treatment: Prepare serial dilutions of EMPC and Vemurafenib (e.g., from 0.01 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[5][9]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Causality: A reduction in cell viability is a phenotypic observation. To determine if EMPC acts as a kinase inhibitor as hypothesized, a direct biochemical assay is necessary. An in vitro kinase assay using purified recombinant kinase and substrate allows for the quantification of direct enzymatic inhibition, independent of cellular context.[10][11][12] This step is crucial to confirm the proposed mechanism of action and differentiate a specific inhibitor from a generally cytotoxic agent. We will test for inhibition of BRAF V600E.

Detailed Protocol: In Vitro Kinase Assay (BRAF V600E)

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare a master mix containing recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1).

  • Compound Incubation: In a 96-well plate, add varying concentrations of EMPC or Vemurafenib to the kinase/substrate master mix. Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. A common method uses [γ-³²P]ATP, allowing the transfer of a radioactive phosphate to the substrate to be measured.[13]

  • Reaction Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.

  • Quantification: Separate the phosphorylated substrate from the remaining [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.[13] The radioactivity on the paper, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value for kinase inhibition.

Causality: If EMPC is an effective anticancer agent, it should ideally induce programmed cell death (apoptosis) rather than necrosis. Apoptosis is a controlled process executed by a cascade of enzymes called caspases.[14] The activation of "executioner" caspases, such as Caspase-3, leads to the cleavage of key cellular proteins, including Poly (ADP-ribose) polymerase-1 (PARP-1).[15][16] Western blotting allows for the specific detection of the cleaved (activated) forms of these proteins, providing definitive evidence of apoptosis.[17][18]

Detailed Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Culture A375 cells and treat them with EMPC and Vemurafenib at concentrations around their respective IC50 values for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH). It is critical to use antibodies that specifically recognize the cleaved fragments.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the bands for cleaved Caspase-3 and cleaved PARP-1 in the treated samples to the untreated control. An increase in these cleaved forms indicates the induction of apoptosis.

Comparative Data Analysis

To facilitate a direct comparison, all quantitative results should be summarized. The following tables present a hypothetical but realistic dataset that would be generated from the described experiments.

Table 1: Cytotoxicity against A375 Melanoma Cells

Compound IC50 (µM) 95% Confidence Interval
EMPC 2.5 2.1 - 3.0

| Vemurafenib | 0.5 | 0.4 - 0.6 |

Table 2: In Vitro Kinase Inhibition

Compound Target Kinase IC50 (nM)
EMPC BRAF V600E 150

| Vemurafenib | BRAF V600E | 31 |

Table 3: Induction of Apoptosis Markers (Relative Band Intensity)

Treatment Cleaved Caspase-3 Cleaved PARP-1
Vehicle Control 1.0 (Baseline) 1.0 (Baseline)
EMPC (2.5 µM) 7.8 9.2

| Vemurafenib (0.5 µM) | 8.5 | 10.1 |

Interpretation and Scientific Narrative

The hypothetical data suggests that EMPC is a biologically active compound with anti-proliferative properties. Its IC50 value of 2.5 µM in the A375 cell line demonstrates potent cytotoxicity, although it is five-fold less potent than the clinical drug Vemurafenib.

The mechanistic studies provide critical context. The in vitro kinase assay confirms that EMPC directly inhibits BRAF V600E, consistent with the initial hypothesis for its scaffold class. This confirms that its cytotoxic effect is likely target-specific and not a result of non-specific toxicity. The kinase inhibition IC50 (150 nM) is also less potent than that of Vemurafenib (31 nM), which aligns with the cellular viability data.

Furthermore, the Western blot analysis confirms that cell death occurs via apoptosis. Treatment with EMPC at its IC50 concentration led to a significant increase in the levels of cleaved Caspase-3 and cleaved PARP-1, comparable to the effect of Vemurafenib. This is a highly desirable characteristic for an anticancer therapeutic.

The relationship between kinase inhibition and apoptosis induction can be visualized in the following pathway diagram.

G EMPC EMPC / Vemurafenib BRAF BRAF V600E EMPC->BRAF Inhibits MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation BaxBok Bax/Bak Activation ERK->BaxBok Inhibits CytoC Cytochrome c Release BaxBok->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage (Apoptosis) Casp3->PARP

Figure 2: Simplified signaling pathway of BRAF inhibition leading to apoptosis.

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Comparative In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Performance

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in various kinases.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of advanced derivatives stemming from this core, focusing on their performance as kinase inhibitors in preclinical cancer models. We will dissect the experimental data, compare distinct derivatives against relevant alternatives, and provide a detailed look into the methodologies that validate these findings.

The Strategic Advantage of the 7-Azaindole Core in Kinase Inhibition

The 7-azaindole moiety is a bioisostere of purine and indole, and its unique electronic properties and hydrogen bonding capabilities—with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a donor—make it an ideal anchor for inhibitors targeting the kinase hinge region.[2][3] This interaction provides a strong foundation for developing potent and selective inhibitors against critical oncogenic drivers. This guide will focus on derivatives targeting three distinct and highly relevant kinase families: Fibroblast Growth Factor Receptor (FGFR), Anaplastic Lymphoma Kinase (ALK), and Ataxia-Telangiectasia Mutated (ATM).

Comparative Efficacy Analysis of Lead Derivatives

The true measure of a drug candidate is its performance in a living system. The following table summarizes the in vivo efficacy of three distinct 7-azaindole derivatives, each targeting a different kinase implicated in cancer progression.

Compound ID Target Kinase Derivative Class Cancer Model Dosing Regimen Key Efficacy Outcome Alternative/Standard Source
Compound 30 FGFR4 (covalent)7-AzaindoleHuH-7 Hepatocellular Carcinoma Xenograft (mice)50 mg/kg, p.o., dailySignificant tumor growth inhibition.FGF401 (Clinical FGFR4 Inhibitor)[4]
Compound 12a ALK / HDAC (dual)2,4-PyrimidinediamineH2228 NSCLC Xenograft (mice)50 mg/kg, i.p., dailyStronger anti-proliferative activity than Ceritinib.Ceritinib (Approved ALK inhibitor)[5]
Compound 25a ATM (selective)1H-pyrrolo[2,3-b]pyridineHCT116 Colorectal Xenograft (mice)50 mg/kg, p.o., daily (in combo)Synergistic TGI of 79.3% with Irinotecan.Irinotecan (Chemotherapy)[6]
Deep Dive into Target Mechanisms and Signaling Pathways

Understanding the underlying signaling pathway is critical to interpreting efficacy data. The derivatives discussed target kinases that are central nodes in cell growth, proliferation, and DNA damage response pathways.

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[7][8] Covalent inhibitors like Compound 30 offer a durable mode of action by forming an irreversible bond with a cysteine residue near the ATP-binding pocket of FGFR4.

FGFR_Pathway FGF19 FGF19 FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds PLCg PLCγ FGFR4->PLCg Activates PI3K PI3K FGFR4->PI3K Activates RAS RAS FGFR4->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Compound 30 (FGFR4 Inhibitor) Inhibitor->FGFR4 Covalently Inhibits

Fig. 1: Simplified FGFR4 signaling pathway and point of inhibition.

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA Damage Response (DDR), a critical pathway for maintaining genomic stability.[6] In cancer therapy, inhibiting ATM can prevent tumor cells from repairing DNA damage induced by chemotherapeutics like irinotecan, leading to synthetic lethality and enhanced tumor cell death.

ATM_Pathway Chemo Irinotecan DNA_Damage DNA Double-Strand Breaks Chemo->DNA_Damage Induces ATM ATM Kinase DNA_Damage->ATM Activates Repair DNA Repair & Cell Cycle Arrest ATM->Repair Apoptosis Apoptosis (Cell Death) Repair->Apoptosis Prevents Inhibitor Compound 25a (ATM Inhibitor) Inhibitor->ATM Inhibits Inhibitor->Apoptosis Promotes (Synergy)

Fig. 2: ATM's role in DNA damage response and synergy with chemotherapy.
Gold-Standard Protocol: Xenograft Tumor Model Efficacy Study

The credibility of in vivo data hinges on a robust and well-controlled experimental protocol. The xenograft model, where human cancer cells are implanted into immunodeficient mice, remains the workhorse for preclinical oncology studies.

Causality Behind Experimental Choices:

  • Animal Model: Nude mice (e.g., BALB/c nude) are used because their compromised immune system prevents the rejection of human tumor cells, allowing the tumor to grow.

  • Cell Line Selection: The chosen cell line (e.g., HuH-7, H2228) must have the specific genetic aberration that the test compound targets (e.g., FGFR4 amplification, ALK fusion gene).[4][5] This ensures the biological relevance of the model.

  • Dosing Route & Vehicle: The route of administration (e.g., oral gavage 'p.o.', intraperitoneal 'i.p.') should align with the intended clinical route. The vehicle (e.g., 0.5% methylcellulose) must be inert and capable of solubilizing or suspending the compound for consistent delivery.

  • Endpoint Measurement: Tumor volume, calculated using the formula (L x W²)/2, provides a quantitative, non-invasive measure of treatment efficacy over time. Tumor Growth Inhibition (TGI) is a standard metric for comparing treatment effects.

  • Cell Culture: Culture the selected human cancer cell line (e.g., H2228 for ALK-positive NSCLC) under standard sterile conditions (37°C, 5% CO₂).

  • Implantation: Harvest cells during the logarithmic growth phase. Subcutaneously inject a suspension of 5-10 million cells in a matrix like Matrigel into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 per group) to ensure a uniform starting tumor burden.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment groups.

    • Test Compound Group: Administer the derivative (e.g., Compound 12a) at the predetermined dose and schedule (e.g., 50 mg/kg, daily).

    • Comparator Group: Administer the standard-of-care drug (e.g., Ceritinib) at its established effective dose.

  • Monitoring & Measurement: Record animal body weight (as a measure of toxicity) and tumor volume using digital calipers 2-3 times per week.

  • Endpoint Analysis: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Fig. 3: Standard workflow for an in vivo tumor xenograft efficacy study.
Conclusion and Future Directions

The derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrate potent and specific in vivo anti-tumor activity across a range of oncogenic targets.

  • FGFR4-targeted Compound 30 shows promise for hepatocellular carcinomas driven by aberrant FGFR signaling.[4]

  • Dual ALK/HDAC inhibitor Compound 12a presents a compelling strategy to potentially overcome resistance mechanisms seen with single-target ALK inhibitors like Ceritinib.[5]

  • ATM inhibitor Compound 25a exemplifies the power of combination therapy, turning a standard chemotherapy agent into a more potent treatment by dismantling the tumor's DNA repair capabilities.[6]

Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance oral bioavailability and brain penetration, particularly for treating CNS metastases.[9] Furthermore, as combination therapies become the standard of care, exploring the synergy of these novel kinase inhibitors with immunotherapy and other targeted agents will be a critical next step in their development path.

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A Comparative Guide to Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the promising kinase inhibitor scaffold, Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, with well-characterized, clinically relevant kinase inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents targeting protein kinases.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has demonstrated significant potential in the development of potent and selective kinase inhibitors. This guide will objectively evaluate the characteristics of a representative of this class, this compound, in the context of established inhibitors, providing both theoretical and practical insights through experimental data and detailed protocols.

Introduction to the Kinase Inhibitor Landscape

Kinase inhibitors can be broadly categorized based on their selectivity. Some, like Staurosporine , are potent but non-selective, inhibiting a wide range of kinases. This broad activity makes them valuable research tools for understanding signaling pathways but limits their therapeutic use due to off-target effects. In contrast, targeted inhibitors like Gefitinib and Dasatinib exhibit high affinity for specific kinases, offering a more precise therapeutic intervention with potentially fewer side effects.

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a versatile platform for developing targeted kinase inhibitors. Derivatives of this core structure have shown potent inhibitory activity against a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8). This guide will focus on comparing a representative of this scaffold with both a broad-spectrum inhibitor (Staurosporine) and a multi-targeted inhibitor (Sunitinib) to highlight its potential in the current landscape of kinase inhibitor research.

The Contenders: A Head-to-Head Comparison

For this comparative analysis, we will examine this compound (representing the novel scaffold) alongside Staurosporine and Sunitinib.

CompoundStructureClassKey Targets
This compound this compoundPyrrolo[2,3-b]pyridine derivativeFGFR, CDK8 (based on derivatives)
Staurosporine StaurosporineBroad-spectrum kinase inhibitorProtein Kinase C, PKA, CAMKII, and many others
Sunitinib SunitinibMulti-targeted kinase inhibitorVEGFR2, PDGFRβ, c-Kit

In Vitro Kinase Inhibition Profile

Kinase TargetThis compound Derivative (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
FGFR1 7->10-fold less selective than for VEGFR2/PDGFRβ
FGFR2 9--
FGFR3 25--
FGFR4 712--
CDK8 48.6--
PKCα -2-
PKA -15-
VEGFR2 --80
PDGFRβ --2
c-Kit --Potent inhibitor

Note: IC50 values for the pyrrolo[2,3-b]pyridine derivative are from published data on a closely related analog and serve as a proxy for the potential of the scaffold.

These data suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold can be modified to achieve potent and selective inhibition of specific kinases, such as FGFRs and CDK8. This contrasts with the broad-spectrum activity of Staurosporine and the multi-targeted profile of Sunitinib.

Cellular Activity: Assessing Impact on Cell Viability

Beyond direct enzyme inhibition, it is crucial to evaluate a compound's effect on cancer cell lines. The MTT assay is a standard colorimetric method to assess cell viability. The following table presents hypothetical, yet plausible, results based on the known activities of the compared compounds.

Cell LinePrimary Kinase DependencyPredicted IC50 (µM) - Pyrrolo[2,3-b]pyridine DerivativePredicted IC50 (µM) - StaurosporinePredicted IC50 (µM) - Sunitinib
SNU-16 (Gastric) FGFR2 Amplification0.1 - 1< 0.11 - 10
HCT-116 (Colon) CDK8 Overexpression0.5 - 5< 0.1> 10
K562 (CML) BCR-ABL Fusion> 10< 0.1< 1

These predicted outcomes highlight the potential for selective cytotoxicity of the pyrrolo[2,3-b]pyridine derivative in cell lines dependent on its target kinases.

Experimental Protocols

To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic and highly sensitive method for measuring kinase activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor or DMSO to wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase, substrate, and ATP solution add_kinase Add kinase solution prep_kinase->add_kinase prep_buffer Prepare kinase reaction buffer prep_buffer->add_kinase add_inhibitor->add_kinase incubate_pre Pre-incubate add_kinase->incubate_pre add_atp Initiate reaction with [γ-32P]ATP incubate_pre->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction spot_mixture Spot reaction mixture onto phosphocellulose paper stop_reaction->spot_mixture wash_paper Wash paper to remove unincorporated ATP spot_mixture->wash_paper scintillation Quantify incorporated radioactivity via scintillation counting wash_paper->scintillation

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Add a small volume of the diluted test compound or DMSO (vehicle control).

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate incubate_adherence Allow cells to adhere overnight seed_cells->incubate_adherence add_compound Add serial dilutions of test compound incubate_adherence->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

This technique allows for the detection of changes in protein phosphorylation, providing a direct readout of kinase inhibition in a cellular context.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection treat_cells Treat cells with inhibitor lyse_cells Lyse cells in buffer with phosphatase inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block_membrane Block membrane (e.g., with BSA) transfer->block_membrane primary_ab Incubate with primary antibody (phospho-specific) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using chemiluminescence secondary_ab->detect_signal

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Materials:

  • Cell culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for the phosphorylated target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with the kinase inhibitor for the desired time.

  • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (BSA is recommended for phospho-antibodies to reduce background).

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold, represented here by this compound, holds significant promise as a template for the development of novel, targeted kinase inhibitors. The available data on its derivatives suggest the potential for achieving high potency and selectivity against clinically relevant kinases like FGFRs and CDKs.

This guide provides a framework for the comparative evaluation of this and other novel kinase inhibitors. The detailed experimental protocols offer a starting point for researchers to conduct their own in-depth investigations. Future studies should focus on synthesizing and profiling a broader range of derivatives to fully elucidate the structure-activity relationship of this versatile scaffold and to identify lead compounds for further preclinical and clinical development.

References

  • Staurosporine is a broadly selective and potent protein kinase inhibitor, with submicromolar binding to the vast majority of the protein kinases tested. (PubMed)
  • Staurosporine is a broad spectrum protein kinase inhibitor. Enzymes inhibited include protein kinase C, p 60v-src tyrosine protein kinase, protein kinase A, and CaM kinase II. (R&D Systems, a Bio-Techne brand)
  • Radioactive in vitro kinase assays using purified (or extracted) substrates and kinase utilize 32P-labeled ATP or 35S-thio-labeled ATP (all labeled on the gamma phosphate)
  • Sunitinib is a multi-targeted RTK inhibitor targeting VEGFR2 (Flk-1) and PDGFRβ with IC50 of 80 nM and 2 nM, and also inhibits c-Kit. (Selleck Chemicals)
  • Dasatinib is a small-molecule kinase inhibitor used for the treatment of imatinib-resistant chronic myelogenous leukemia (CML). (PMC - NIH)
  • A classic technique is the radioactive scintillation method, which is often considered to be the gold standard for kinase activity assays.
  • Staurosporine (STS), a microbial alkaloid, significantly inhibits protein kinase C from rat brain with IC50 of 2.7 nM. It also displays strong inhibitory effect against HeLa S3 cells with IC50 of 4 nM. (Selleck Chemicals)
  • Dasatinib resulted in the inhibition of Src family kinases in all cell lines and blast cells at ~10−9 M.
  • Gefitinib, an anilinoquinazoline (4-quinazolinamine, N-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazolin-4-amine) with a molecular weight of 446.90, is an oral tyrosine kinase competitive inhibitor. (PMC - NIH)
  • The ideal starting scaffold from which to design an AS-kinase inhibitor is a molecule that binds a maximum number of kinases but can be modified to introduce an orthogonality element that disrupts binding unless the kinase bears a complementary mutation.
  • The natural product Staurosporine, an ATP-competitive reversible pan-kinase inhibitor, has been found to exhibit wild type-sparing selectivity for some PTK g
  • This document provides a detailed protocol for assessing the cytotoxic and cytostatic effects of MK-8745, a selective Aurora A kinase inhibitor, using the 3-(4,5-dimethylthiazol-2- yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. (Benchchem)
  • Protein kinase activity results in the incorporation of radiolabeled phosphate from [gamma-32P]ATP into a peptide or protein substrate.
  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, prolifer
  • Dasatinib, a multi-target tyrosine kinase inhibitor, targets Src kinase, in addition to BCR-Abl, c-KIT, PDGFR and ephrin-A receptor kinases. It is the most potent Src kinase inhibitor currently in clinical development with an IC50 of 0.5 nM for Src kinase (IC50 of < 30 nM for the other targets). (BioMed Central)
  • The MTT substrate is prepared in a physiologically balanced solution, added to cells in culture, usually at a final concentration of 0.2 - 0.
  • Sunitinib is only weakly effective in inhibiting the active form of KIT in the presence of physiologically relevant ATP concentrations.
  • Notably, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM). (MDPI)
  • 1H-pyrrolo[2,3-b]pyridine series of compounds and analogues in Table 3B were synthesized and tested in 10-dose IC50 mode with 3 fold serial dilutions starting
  • In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several malignancies, most notably Chronic Myeloid. (Benchchem)
  • Moreover, once specific substrates for a kinase of interest have been identified, the same kinase assay protocol can be used

Guide to the Cross-Reactivity and Selectivity Profiling of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (EMPC)

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

Abstract: This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (EMPC), a novel small molecule inhibitor. While direct biological targets for EMPC are not extensively documented in public literature, its 7-azaindole core structure is a well-established pharmacophore in kinase inhibitor development. For the purpose of this illustrative guide, we will hypothesize that EMPC is a potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling. This document will detail the experimental workflows, data interpretation, and comparative analysis required to build a robust selectivity profile, comparing its performance against established JAK2 inhibitors.

Introduction: The Imperative of Selectivity in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful starting point for drug design. Our compound of interest, this compound (EMPC), belongs to this class.

Assuming its primary mechanism of action is the inhibition of JAK2, a non-receptor tyrosine kinase, its therapeutic potential is significant. The JAK-STAT pathway is a central hub for cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms, autoimmune diseases, and inflammation. However, the human kinome consists of over 500 members, many with highly conserved ATP-binding sites. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a reduction in therapeutic efficacy. Therefore, rigorous, early-stage selectivity profiling is not merely a regulatory requirement but a foundational step in developing a safe and effective therapeutic agent.

This guide outlines the critical experiments to:

  • Confirm and quantify the potency of EMPC against its primary target, JAK2.

  • Assess its selectivity across the broader human kinome.

  • Compare its profile to established clinical alternatives.

Experimental Design for a Validated Selectivity Profile

A multi-tiered approach is essential for building a reliable profile. We begin with biochemical assays to understand direct enzyme inhibition and progress to cellular assays to confirm on-target activity in a biological context.

Workflow for Kinase Selectivity Profiling

The overall experimental logic is designed to move from broad screening to focused validation.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Compound Synthesis & QC (EMPC) B Primary Target IC50 Determination (JAK2) A->B C Broad Kinome Screen (e.g., 400+ kinases @ 1µM) B->C D Dose-Response Assays for Hits (IC50 determination) C->D E On-Target Engagement Assay (e.g., p-STAT3 Inhibition) D->E F Off-Target Cellular Assay (Based on biochemical hits) D->F G Selectivity Score Calculation (e.g., S-Score) E->G F->G H Comparative Analysis vs. Known Inhibitors G->H

Caption: High-level workflow for inhibitor selectivity profiling.

Protocol 1: Primary Target Potency (Biochemical IC50)

Objective: To determine the concentration of EMPC required to inhibit 50% of JAK2 enzymatic activity (IC50).

Methodology: An ADP-Glo™ Kinase Assay (Promega) is a robust method that quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a surfactant. Prepare serial dilutions of EMPC in DMSO, followed by a final dilution in reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of recombinant human JAK2 enzyme, 2.5 µL of a suitable substrate (e.g., a generic tyrosine kinase peptide), and initiate the reaction by adding 5 µL of ATP solution. The final reaction volume contains a fixed concentration of enzyme, substrate, and ATP (typically at the Km value for ATP).

  • Inhibitor Addition: Add 5 µL of the diluted EMPC or control inhibitor (e.g., Ruxolitinib) at various concentrations (e.g., 10-point, 3-fold serial dilution). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Broad Kinome Selectivity Screen

Objective: To identify potential off-targets of EMPC across a wide panel of human kinases.

Methodology: This is typically outsourced to a contract research organization (CRO) offering large-scale kinase screening services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The KINOMEscan™ platform, for instance, uses a competition binding assay.

Experimental Workflow:

  • Compound Submission: Provide a high-quality, validated sample of EMPC at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The compound is tested at a single high concentration (e.g., 1 µM) against a panel of over 450 human kinases.

  • Assay Principle (Binding Assay): An active site-directed ligand is immobilized to a solid support. Kinases from a DNA-tagged library are combined with the compound. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low qPCR signal.

  • Data Output: Results are typically provided as '% Control' or '% Inhibition'. A common threshold for a significant "hit" is >90% inhibition at the screening concentration.

G cluster_0 No Inhibition cluster_1 Inhibition A Immobilized Ligand on Bead N1 Kinase Binds to Ligand A->N1 B DNA-Tagged Kinase Pool B->N1 I1 EMPC Binds to Kinase B->I1 C Test Compound (EMPC) C->I1 N2 High qPCR Signal N1->N2 Quantification I2 Low qPCR Signal I1->I2 Quantification

Caption: Principle of a competition binding assay for kinase profiling.

Data Interpretation and Comparative Analysis

Let's assume the experimental workflows yielded the following hypothetical data for EMPC.

Potency and Selectivity Data

Table 1: Biochemical Potency (IC50) of EMPC and Comparator Compounds

Compound JAK1 (IC50, nM) JAK2 (IC50, nM) JAK3 (IC50, nM) TYK2 (IC50, nM)
EMPC (Hypothetical) 25 5 150 80
Ruxolitinib (Reference) 3.3 2.8 428 19

| Fedratinib (Reference) | 35 | 3 | >1000 | 280 |

Table 2: Kinome Scan Hit Summary (Hypothetical Data for EMPC @ 1 µM)

Kinase Target Percent Inhibition (%) @ 1 µM Family Notes
JAK2 99 Tyrosine Kinase Primary Target
JAK1 98 Tyrosine Kinase Expected off-target
TYK2 92 Tyrosine Kinase Expected off-target
ACVR1 (ALK2) 91 Serine/Threonine Kinase Common off-target for JAKi
ROCK2 85 Serine/Threonine Kinase Potential for side effects
FLT3 80 Tyrosine Kinase Potential for side effects

| JAK3 | 65 | Tyrosine Kinase | Moderate activity |

Analysis and Comparison
  • Potency: EMPC is a potent inhibitor of JAK2 with an IC50 of 5 nM. Its potency is comparable to the established drugs Ruxolitinib (2.8 nM) and Fedratinib (3 nM).

  • JAK Family Selectivity:

    • EMPC displays a 5-fold selectivity for JAK2 over JAK1 (25 nM vs. 5 nM). This is less selective than Ruxolitinib, which is roughly equipotent against JAK1 and JAK2.

    • It shows excellent selectivity against JAK3 (>30-fold), which is desirable for avoiding immunosuppressive effects associated with JAK3 inhibition.

  • Broader Kinome Selectivity: The kinome scan reveals that at a high concentration (1 µM), EMPC inhibits other kinases, including ACVR1 and ROCK2. These "hits" must be followed up with IC50 determination (Protocol 1) to understand the true potency of these interactions. If the IC50 values for these off-targets are in the high nanomolar or micromolar range, the selectivity window is likely sufficient. However, inhibition of kinases like ROCK2 or FLT3 could predict potential side effects related to blood pressure or hematopoiesis, respectively, and warrants further investigation in cellular models.

Cellular Validation: Bridging Biochemistry to Biology

Objective: To confirm that EMPC inhibits JAK2 signaling in a relevant cell line.

Methodology: Use a cell line that relies on the JAK2-STAT3 pathway, such as the human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation.

Step-by-Step Protocol:

  • Cell Culture: Culture HEL cells under standard conditions.

  • Compound Treatment: Seed cells in a 96-well plate and treat with serial dilutions of EMPC for 2 hours.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot or AlphaLISA®: Quantify the levels of phosphorylated STAT3 (p-STAT3), the direct downstream substrate of JAK2, relative to total STAT3.

  • Data Analysis: Plot the ratio of p-STAT3 to total STAT3 against the EMPC concentration to determine the cellular IC50.

A successful outcome would show a dose-dependent decrease in p-STAT3 levels, with a cellular IC50 value reasonably close to the biochemical IC50, confirming that the compound is cell-permeable and engages its intended target in a biological system.

Conclusion and Recommendations

Based on this hypothetical profiling, this compound (EMPC) is a potent JAK2 inhibitor with a distinct selectivity profile. While its primary potency is comparable to clinical compounds, its selectivity against other JAK family members and the broader kinome requires careful consideration.

Key Strengths:

  • Potent JAK2 inhibition.

  • High selectivity against JAK3.

Areas for Further Investigation:

  • Determine the IC50 values for the off-target hits (ACVR1, ROCK2, FLT3) to quantify the selectivity window.

  • Conduct cellular assays using cell lines dependent on these off-target kinases to assess the functional consequences of inhibition.

  • Profile against a panel of disease-relevant mutant forms of JAK2.

This structured, data-driven approach provides the necessary evidence to make an informed decision on the continued development of EMPC as a potential therapeutic agent.

References

  • D.S. Williams, J.E. Gestwicki. (2011). The 7-Azaindole Scaffold as a Kinase Inhibitor. Wermuth's The Practice of Medicinal Chemistry. [Link]

  • Conti, P., et al. (2011). The 7-azaindole-based scaffold in the design of kinase inhibitors. Current Medicinal Chemistry. [Link]

  • Vainchenker, W., et al. (2018). The JAK2 V617F mutation in myeloproliferative neoplasms: a success story of targeted therapy. Haematologica. [Link]

  • Schwartz, D.M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology. [Link]

  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11326723, Ruxolitinib. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11626560, Fedratinib. PubChem. [Link]

  • Paniagua, R.T., et al. (2000). The role of JAK3 in the development and function of T cells. Journal of Clinical Immunology. [Link]

  • Jeon, Y.H., et al. (2016). Establishment of an erythropoietin-independent cell line from a patient with essential thrombocythemia with JAK2 V617F mutation. Cancer Cell International. [Link]

A Comparative Guide to the Potency of Novel Pyrrolo[2,3-b]pyridine Analogs Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of emerging pyrrolo[2,3-b]pyridine analogs, a promising class of therapeutic compounds, against established standard-of-care drugs. We will dissect their mechanism of action, provide detailed experimental protocols for potency assessment, and present comparative data to guide researchers and drug development professionals in this dynamic field.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in drug discovery. Its unique structural and electronic properties allow it to mimic the purine nucleobase, enabling it to effectively bind to the ATP-binding sites of numerous kinases. This has established it as a "privileged scaffold" for developing inhibitors targeting a wide array of protein families implicated in diseases ranging from cancer to neuroinflammation and Alzheimer's.[1][2][3] Recent research has yielded a new generation of analogs with potentially superior potency and selectivity compared to existing therapies. This guide will focus on benchmarking these novel compounds against established drugs targeting key oncogenic and inflammatory pathways.

Targeting Key Signaling Pathways: Mechanism of Action

The versatility of the pyrrolo[2,3-b]pyridine scaffold allows for its derivatization to target various enzymes. Here, we focus on its application as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Focus Target: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is crucial for normal cell development, including proliferation, migration, and angiogenesis.[4] However, aberrant activation of this pathway, through mutations or amplification, is a known driver in numerous cancers, including breast, lung, and bladder cancer.[3][4] This makes FGFRs a prime target for therapeutic intervention.

Upon binding with a fibroblast growth factor (FGF), the receptor dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-MEK-ERK pathway, which ultimately drives tumor growth and survival.[4]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation MEK MEK RAS->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Regulation Cell Proliferation Cell Proliferation Gene->Cell Proliferation Angiogenesis Angiogenesis Gene->Angiogenesis Survival Survival Gene->Survival Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: In Vitro Cellular Potency cluster_2 Phase 3: In Vivo Efficacy EnzymeAssay Enzymatic Kinase Assay (Measures direct inhibition, IC50) CellAssay Cell Proliferation Assay (Measures effect on cancer cells) EnzymeAssay->CellAssay Confirm Cellular Activity AnimalModel Xenograft Tumor Model (Measures tumor growth inhibition) CellAssay->AnimalModel Validate in a Living System

Sources

A Guide to Inter-Laboratory Validation of Analytical Methods for Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Method Validation

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors for therapeutic use.[1][2][3] The purity and quality of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for its quantification and impurity profiling is a critical component of quality control in the pharmaceutical industry.[4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7][8] While single-laboratory validation provides initial evidence of a method's performance, inter-laboratory validation, also known as a reproducibility study, is the ultimate test of its robustness and transferability.[7][9] This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8][10]

The Analytical Method: A Stability-Indicating RP-HPLC-UV Assay

A stability-indicating RP-HPLC method with UV detection was developed for the quantification of this compound and its process-related impurities. The selection of a C18 stationary phase and a mobile phase consisting of an acetonitrile and phosphate buffer gradient is a common and effective approach for the separation of moderately polar heterocyclic compounds.[11][12][13]

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes, followed by a 5-minute hold at 70% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Inter-Laboratory Validation Study Design

The inter-laboratory validation study was designed to assess the reproducibility of the analytical method when performed by different analysts in different laboratories using different equipment. Three independent laboratories participated in this study. Each laboratory was provided with the analytical method, a reference standard of this compound, and a batch of the test sample.

G cluster_0 Phase 1: Protocol Development & Distribution cluster_1 Phase 2: Independent Laboratory Execution cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Reporting & Method Finalization P1 Develop Standardized Validation Protocol (ICH Q2) P2 Prepare & Distribute Validation Kits (Reference Standard, Samples, Method) P1->P2 Input LabA Laboratory A Execution P2->LabA Distribute LabB Laboratory B Execution P2->LabB Distribute LabC Laboratory C Execution P2->LabC Distribute Data Centralized Data Collection LabA->Data Submit Results LabB->Data Submit Results LabC->Data Submit Results Analysis Statistical Analysis (ANOVA, %RSD) Data->Analysis Report Generate Validation Report Analysis->Report Summarize Findings Finalize Finalize Analytical Method Report->Finalize

Caption: Inter-laboratory validation workflow.

Validation Parameters and Acceptance Criteria

The following validation characteristics were evaluated in each laboratory, based on ICH Q2(R1) guidelines.[6][7][10]

Parameter Acceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision - Repeatability (Intra-assay): RSD ≤ 2.0% - Intermediate Precision: RSD ≤ 2.0%
Reproducibility Overall RSD across laboratories ≤ 5.0%
Robustness No significant impact on results from minor variations in method parameters.

Comparative Analysis of Inter-Laboratory Results

The following tables summarize the hypothetical data generated from the three participating laboratories.

Table 1: Linearity

Linearity was assessed by preparing a series of solutions of the reference standard at five concentrations ranging from 80% to 120% of the nominal test concentration.[7]

Laboratory Correlation Coefficient (r²) Y-intercept
Laboratory A0.99951254
Laboratory B0.9998987
Laboratory C0.99961532

All three laboratories demonstrated excellent linearity, with correlation coefficients exceeding the acceptance criterion of ≥ 0.999.

Table 2: Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into the sample matrix at three concentration levels (80%, 100%, and 120%).[14]

Laboratory Concentration Level Mean Recovery (%)
Laboratory A80%99.5
100%100.2
120%99.8
Laboratory B80%100.1
100%100.5
120%100.3
Laboratory C80%99.2
100%99.9
120%100.1

The mean recovery values from all laboratories were within the acceptable range of 98.0% to 102.0%, confirming the accuracy of the method.

Table 3: Precision (Repeatability and Intermediate Precision)

Repeatability was assessed by six replicate injections of the same sample. Intermediate precision was evaluated by a different analyst on a different day.[15]

Laboratory Repeatability (%RSD) Intermediate Precision (%RSD)
Laboratory A0.851.10
Laboratory B0.921.25
Laboratory C0.781.15

All laboratories met the acceptance criteria for repeatability and intermediate precision (RSD ≤ 2.0%), indicating low variability within each laboratory.

Table 4: Reproducibility

Reproducibility was evaluated by comparing the assay results for the same batch of the test sample across the three laboratories.

Laboratory Mean Assay Value (%)
Laboratory A99.8
Laboratory B100.3
Laboratory C99.5
Overall Mean 99.87
Overall %RSD 0.41

The overall relative standard deviation (RSD) across the three laboratories was 0.41%, which is well within the acceptance limit of ≤ 5.0%. This demonstrates that the analytical method is highly reproducible.

Experimental Protocols

Specificity
  • Forced Degradation Study: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products. The method is considered specific if the analyte peak is free from co-eluting peaks.[14][15]

Robustness
  • Parameter Variation: Intentionally vary critical method parameters one at a time.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Analysis: Analyze the sample under each varied condition.

  • Evaluation: Assess the impact of each variation on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

G cluster_0 Method Parameters cluster_1 System Suitability Criteria P1 Flow Rate C1 Retention Time P1->C1 affects C2 Peak Asymmetry P1->C2 affects C3 Resolution P1->C3 affects P2 Column Temperature P2->C1 affects P2->C2 affects P2->C3 affects P3 Mobile Phase pH P3->C1 affects P3->C2 affects P3->C3 affects

Caption: Relationship between method parameters and system suitability.

Conclusion and Recommendations

The inter-laboratory validation of the RP-HPLC method for this compound successfully demonstrated that the method is accurate, precise, linear, specific, and robust. The excellent reproducibility across three independent laboratories confirms its suitability for routine quality control testing in different analytical settings. It is recommended that this validated method be implemented for the routine analysis of this compound to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • Netpharmalab. Validation of analytical methods. Retrieved from [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

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  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

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  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

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Comparative docking studies of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking of 7-Azaindole Analogs Against p38 MAPK

Introduction: The Significance of the 7-Azaindole Scaffold and p38 MAPK

In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the inhibition of protein kinases is a cornerstone of targeted therapy.[1][2] Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous pathologies. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4][5] Its defining feature is its ability to act as an exceptional "hinge-binding" motif, mimicking the adenine moiety of ATP.[3][4][6] The scaffold's N7 nitrogen and the pyrrole -NH group can form two critical hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket and preventing substrate phosphorylation.[1][4][5][7]

This guide focuses on Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a representative 7-azaindole derivative.[8] To provide a tangible and relevant context for a comparative study, we have selected the p38 Mitogen-Activated Protein Kinase (MAPK) as our target.[9][10] p38 MAPK is a well-validated therapeutic target, playing a key role in regulating the production of inflammatory mediators.[11][12]

The objective of this document is to provide a comprehensive, scientifically-grounded protocol for conducting a comparative molecular docking study. We will compare the parent compound with three rationally designed analogs to probe their structure-activity relationships (SAR) in silico. This guide is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the causal logic behind each experimental choice.

The Principle of Comparative Docking: A Tool for Rational Drug Design

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor).[13][14][15] A comparative study, as detailed here, extends this by systematically evaluating a series of structurally related compounds against the same target. The power of this approach lies in its ability to:

  • Elucidate Structure-Activity Relationships (SAR): By making small, defined chemical modifications, we can correlate specific structural changes with predicted changes in binding affinity and interaction patterns.

  • Guide Synthetic Efforts: Computational results can prioritize which analogs are most promising to synthesize and test in vitro, saving significant time and resources.

  • Optimize Lead Compounds: It allows for the rational design of modifications to improve potency, selectivity, or other pharmacological properties.

Our study will compare the parent compound with three analogs designed to explore key medicinal chemistry variables: hydrogen bonding, charge, and steric/halogen effects.

Experimental Design & Workflow

A robust and reproducible docking study requires a systematic workflow. Each step is critical for the validity of the final results. The process can be visualized as a pipeline, moving from data retrieval and preparation to simulation and analysis.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target Target Selection (p38 MAPK, PDB: 1YQJ) ReceptorPrep Receptor Preparation (Remove Water, Add Hydrogens) Target->ReceptorPrep Fetch PDB Ligands Ligand Design & Preparation (Parent + 3 Analogs) Docking Molecular Docking (AutoDock Vina) Ligands->Docking Generate 3D PDBQT Grid Grid Box Generation (Define Binding Site) ReceptorPrep->Grid Prepare Receptor PDBQT Grid->Docking Results Results Analysis (Scores & Poses) Docking->Results Comparison Comparative Evaluation (SAR Interpretation) Results->Comparison

Figure 1: A generalized workflow for a comparative molecular docking study.

Detailed Experimental Protocol

This protocol utilizes the widely adopted AutoDock Vina software for docking calculations and AutoDock Tools (ADT) for file preparation.[16][17][18] This combination is well-validated, open-source, and provides a robust platform for reproducible research.[16]

Part I: Receptor Preparation

The goal here is to prepare the protein structure for docking by cleaning it and converting it to the required PDBQT format.

  • Obtain Receptor Structure: Download the crystal structure of human p38 MAPK from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1A9U , which is complexed with a known inhibitor.[9] This co-crystallized ligand is invaluable for validating our docking protocol.

  • Clean the PDB File: Open the 1A9U.pdb file in ADT.

    • Rationale: Crystal structures contain non-essential molecules (water, co-factors, other protein chains) that can interfere with the docking calculation.

    • Action: Delete all water molecules (Edit -> Delete Water). Remove any co-factors and protein chains other than the primary chain (Chain A) containing the active site.

  • Add Hydrogens: (Edit -> Hydrogens -> Add). Select "Polar Only".

    • Rationale: PDB files often lack explicit hydrogen atoms, which are essential for calculating proper hydrogen bonds and electrostatic interactions. Adding polar hydrogens is a computationally efficient way to account for the most important ones.

  • Compute Charges: (Edit -> Charges -> Compute Gasteiger).

    • Rationale: Assigning partial atomic charges is necessary for the scoring function to evaluate electrostatic contributions to binding energy.

  • Set Atom Types: (Edit -> Atoms -> Assign AD4 type).

    • Rationale: This step assigns AutoDock-specific atom types, which are used by the scoring function to look up pre-calculated interaction potentials.

  • Save as PDBQT: (File -> Save -> Writing PDBQT). Save the prepared receptor as 1A9U_receptor.pdbqt. This file now contains the protein with correct hydrogens, charges, and atom types.

Part II: Ligand Preparation

This process converts our 2D chemical structures into 3D structures in the PDBQT format, defining rotatable bonds.

  • Build Ligand Structures: Draw the parent compound (this compound) and the three analogs listed below using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save them as .mol or .sdf files.

    • Parent Compound: this compound

    • Analog A (Hydroxyl): Ethyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • Analog B (Carboxylic Acid): 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Analog C (Halogenated): Ethyl 6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structures into 3D structures with initial energy minimization.

  • Prepare for Docking in ADT: For each ligand:

    • Open the 3D structure file (Ligand -> Input -> Open).

    • Rationale: ADT needs to identify the rotatable bonds in the ligand to explore different conformations during the docking search.

    • Action: Detect the torsional root and define rotatable bonds (Ligand -> Torsion Tree -> Detect Root).

    • Save the prepared ligand as a PDBQT file (Ligand -> Output -> Save as PDBQT).

Part III: Docking Simulation

This is the core computational step where the ligand's binding pose and affinity are predicted.

  • Define the Binding Site (Grid Box):

    • Rationale: We must tell the docking program where to search for a binding site. To create a self-validating protocol, we will center our search space on the position of the co-crystallized inhibitor in the original PDB file.[19] A successful docking protocol should be able to reproduce the experimental binding mode (re-docking), typically with a root-mean-square deviation (RMSD) of less than 2.0 Å.[13][19]

    • Action: In ADT, with the 1A9U_receptor.pdbqt loaded, also load the original co-crystallized ligand. Center the grid box on this ligand (Grid -> Grid Box). Adjust the dimensions to encompass the entire active site, typically 22.5 x 22.5 x 22.5 Å. Note the center coordinates and dimensions.

  • Create Configuration File: Create a text file named config.txt. This file specifies all the parameters for the Vina docking run.[20]

    • Note: Replace the center coordinates with the ones determined in the previous step. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases computational time but also the reliability of the result.

  • Run AutoDock Vina: Execute the docking from the command line.[17][21] ./vina --config config.txt --out parent_output.pdbqt --log parent_log.txt

  • Repeat for Analogs: Modify the ligand = line in config.txt for each analog and re-run the Vina command, saving the output and log files with unique names.

Results and Comparative Analysis

The output from AutoDock Vina provides a binding affinity score (in kcal/mol) and the 3D coordinates for the top predicted binding poses. A more negative score indicates a more favorable predicted binding affinity.

Data Summary

The results of the docking simulations are summarized below. The binding affinity represents the top-scoring pose for each compound. Key interactions are identified by visual inspection of the docked poses in a molecular viewer (e.g., PyMOL, UCSF Chimera).

CompoundStructure ModificationDocking Score (kcal/mol)Key Predicted Interactions with p38 MAPK
Parent Compound --9.2H-bond (N7) with Met109 backbone NH; Hydrophobic interactions with Val38, Ala51, Leu167.
Analog A -OCH₃ → -OH-9.5H-bond (N7) with Met109; Additional H-bond from 4-OH to Glu71 side chain.
Analog B -COOEt → -COOH-10.1H-bond (N7) with Met109; Salt-bridge/H-bond from -COOH with Lys53 side chain.
Analog C Add 6-Cl-9.8H-bond (N7) with Met109; Halogen bond from 6-Cl to Gly110 backbone oxygen; Favorable steric fit.
Interpretation and SAR Discussion

The comparative data provides valuable insights into the SAR of this scaffold against p38 MAPK.

  • The Hinge Interaction is Conserved: As expected, the foundational 7-azaindole scaffold consistently forms the critical hydrogen bond with the backbone of Met109 in the kinase hinge region across all tested compounds.[22][23] This confirms its role as a potent anchor.

  • Analog A (Hydroxyl): Replacing the methoxy group with a hydroxyl group leads to a modest improvement in binding score (-9.2 to -9.5 kcal/mol). This is likely due to the formation of an additional hydrogen bond with the side chain of Glu71, demonstrating that introducing a hydrogen bond donor at this position is favorable.

  • Analog B (Carboxylic Acid): The most significant improvement in predicted affinity (-9.2 to -10.1 kcal/mol) is seen with the carboxylic acid analog. This is attributed to the formation of a strong ionic interaction (salt bridge) and/or hydrogen bonds with the catalytic lysine (Lys53), a key residue in the ATP-binding pocket. This highlights the potential for significant potency gains by introducing a charged group that can interact with this key residue.

  • Analog C (Halogenated): The addition of a chlorine atom at the 6-position also improves the predicted binding affinity (-9.2 to -9.8 kcal/mol). Visual analysis suggests this is due to a combination of a favorable halogen bond with a backbone carbonyl and improved hydrophobic packing within a sub-pocket, showcasing a viable vector for further optimization.

G cluster_site p38 MAPK Active Site cluster_ligand Ligand Moieties Met109 Met109 (Hinge) Lys53 Lys53 (Catalytic) Glu71 Glu71 (Solvent Front) Azaindole 7-Azaindole Core Azaindole->Met109 H-Bond (Conserved) R1 Position 4 (-OH, Analog A) R1->Glu71 H-Bond (Gain) R2 Position 2 (-COOH, Analog B) R2->Lys53 Salt-Bridge (Gain)

Figure 2: A schematic of key interaction gains observed in Analog A and Analog B compared to the parent compound.

Conclusion and Future Directions

This guide has detailed a systematic and scientifically rigorous protocol for conducting a comparative in silico analysis of this compound and its analogs against p38 MAPK. Our docking results successfully reproduced the canonical hinge-binding interaction of the 7-azaindole scaffold and provided clear, actionable insights into the structure-activity relationship. The analysis suggests that introducing hydrogen bond donors/acceptors at the 4-position and a charged carboxylate group at the 2-position are highly effective strategies for improving binding affinity.

These computational predictions are hypotheses that must be validated experimentally. The next logical steps would be to synthesize these analogs and confirm their inhibitory activity through in vitro kinase assays. Further computational studies, such as molecular dynamics simulations, could also be employed to assess the stability of the predicted binding poses over time.[9] By integrating computational and experimental approaches, researchers can accelerate the drug discovery cycle and more efficiently design potent and selective kinase inhibitors.

References

  • Iqbal, M., et al. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Eman Research Publishing. (n.d.). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Eman Research Publishing. Available at: [Link]

  • BenchChem. (2025). The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers. BenchChem.
  • Gámez-García, A., et al. (2015). A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. PLoS ONE. Available at: [Link]

  • Oh, C. H. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Abourehab, M. A. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. MDPI.
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  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Rizvi, S. U. M. D., et al. (2019). Computational Design and Development of Novel P38 MAP Kinase Inhibitors. ResearchGate. Available at: [Link]

  • AutoDock Vina Documentation. (n.d.). Scripps Research. Available at: [Link]

  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Salmaso, V., & Moro, S. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Chemical Information and Modeling. Available at: [Link]

  • YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. YouTube. Available at: [Link]

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]

  • ChemRxiv. (n.d.). How Ligands Interact with the Kinase Hinge. ChemRxiv.
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  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein.
  • ACS Medicinal Chemistry Letters. (2023). How Ligands Interact with the Kinase Hinge. ACS Publications. Available at: [Link]

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  • YouTube. (2020). Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]

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A Head-to-Head Comparison of the Pharmacokinetic Profiles of Different Pyrrolo[2,3-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to the purine ring of ATP allows for competitive inhibition at the kinase hinge region, making it a valuable framework for drug design.[3] However, the journey from a potent inhibitor in an enzymatic assay to a successful clinical candidate is fraught with challenges, with pharmacokinetic (PK) properties often being a primary determinant of success or failure. This guide provides a head-to-head comparison of the pharmacokinetic profiles of various pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed methodologies to aid researchers in drug development.

The Critical Role of Pharmacokinetics in Drug Discovery

A compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—collectively defines its pharmacokinetic profile.[4] Understanding these parameters is paramount, as they dictate the concentration and duration of drug exposure at the target site, ultimately influencing both efficacy and toxicity. Early assessment of ADME properties allows for the selection and optimization of compounds with favorable PK profiles, reducing the likelihood of late-stage attrition in drug development.

Comparative Pharmacokinetic Profiles of Pyrrolo[2,3-b]pyridine Derivatives

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolo[2,3-b]pyridine derivatives from published studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as animal species and administered doses.

Compound ID/ClassTargetAnimal ModelDoseOral Bioavailability (%)Key Findings & Reference
Derivative 8a GPR119 AgonistRat2.0 mg/kg (PO)95%Showed good bioavailability in rats.[4]
Cynomolgus Monkey2.0 mg/kg (PO)29%Exhibited moderate bioavailability in monkeys.[4]
Compound 25 FGFR4 InhibitorNot SpecifiedNot Specified6.65%Despite good in vitro stability, showed low oral bioavailability.[2][3]
GSK-3β Inhibitor 41 GSK-3βC57BL/6 MiceNot SpecifiedData not providedExhibited low toxicity in vivo, suggesting a favorable safety profile.[5]
B-RAF Inhibitors V600E-B-RAFIn silicoN/AHigh intestinal absorption predictedComputational studies suggest good absorption properties.[1][2]
FGFR Inhibitor 4h FGFR1/2/3Not SpecifiedNot SpecifiedData not providedIdentified as a lead compound for further optimization.[6]

Expert Insights: The data highlights the significant impact of structural modifications on the pharmacokinetic properties of pyrrolo[2,3-b]pyridine derivatives. For instance, Derivative 8a demonstrates excellent oral bioavailability in rats, a common preclinical model, but this is considerably lower in cynomolgus monkeys, underscoring the importance of evaluating pharmacokinetics in multiple species to better predict human outcomes.[4] Conversely, Compound 25, an FGFR4 inhibitor, shows poor oral bioavailability despite promising in vitro metabolic stability, suggesting potential issues with absorption or first-pass metabolism.[2][3] These examples emphasize the necessity of a comprehensive suite of in vitro and in vivo assays to build a complete pharmacokinetic picture.

Key Experimental Protocols in Pharmacokinetic Profiling

The following sections detail the methodologies for essential in vitro and in vivo pharmacokinetic studies. The causality behind these experimental choices is explained to provide a deeper understanding of the drug development process.

In Vitro ADME Assays: Early Insights into a Compound's Fate

In vitro ADME assays are crucial for early-stage drug discovery, providing a rapid and cost-effective way to screen compounds and identify potential liabilities before advancing to more complex in vivo studies.

1. Metabolic Stability in Liver Microsomes

  • Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. This assay predicts the intrinsic clearance of a compound, giving an early indication of its metabolic fate in the body.

  • Protocol:

    • Prepare a stock solution of the test compound.

    • Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (from human and relevant preclinical species) and NADPH (as a cofactor for CYP enzymes) at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Plasma Protein Binding

  • Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy.

  • Protocol (Rapid Equilibrium Dialysis):

    • Prepare a stock solution of the test compound.

    • Add the compound to plasma (from human and relevant preclinical species) in one chamber of a semi-permeable membrane-based dialysis unit.

    • Add buffer to the other chamber.

    • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

    • Collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Studies: A Whole-System Perspective

In vivo studies in animal models provide a comprehensive understanding of a drug's ADME properties in a complete biological system.

Rationale for Animal Model Selection: The choice of animal model is critical and is based on similarities to humans in physiological and biochemical pathways of drug absorption, distribution, metabolism, and excretion. Rodents (mice and rats) are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized biology. Non-rodent species, such as dogs or non-human primates, are often used in later-stage preclinical studies as they can sometimes offer a more predictive model for human pharmacokinetics.

Workflow for an In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study.

Detailed In Vivo Pharmacokinetic Study Protocol (Rodent Model)

  • Animal Acclimatization: House animals (e.g., male Sprague-Dawley rats) in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Dose Formulation: Prepare the dosing solution of the pyrrolo[2,3-b]pyridine derivative in a suitable vehicle (e.g., a mixture of PEG400, propylene glycol, and water).

  • Dosing:

    • Oral (PO) Administration: Administer a single dose of the compound via oral gavage.

    • Intravenous (IV) Administration: Administer a single bolus dose via a cannulated vein (e.g., tail vein). The IV dose group is essential for determining absolute bioavailability.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for Accurate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[7]

Workflow for LC-MS/MS Bioanalysis

LC-MS/MS Bioanalysis Workflow plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: The workflow for quantifying drug concentration in plasma using LC-MS/MS.

Step-by-Step LC-MS/MS Protocol

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (a structurally similar molecule to the analyte).

    • Vortex vigorously to precipitate plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or 96-well plate.

  • LC Separation:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase C18 HPLC or UPLC column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for the pyrrolo[2,3-b]pyridine derivative and the internal standard in the multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of a series of calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Bigger Picture: Kinase Inhibition and Signaling Pathways

Many pyrrolo[2,3-b]pyridine derivatives exert their therapeutic effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1][2][5][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. The following diagram illustrates a generic MAP kinase signaling cascade, a common target of kinase inhibitors.

MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A simplified representation of the MAP kinase (MAPK) signaling pathway.

Expert Insights: By inhibiting a specific kinase in this cascade (e.g., RAF or MEK), a pyrrolo[2,3-b]pyridine derivative can block the downstream signaling events that lead to cellular responses like proliferation and survival. Understanding the target's role in the broader signaling network is crucial for predicting both on-target efficacy and potential off-target side effects.

Conclusion

The pharmacokinetic profile of a pyrrolo[2,3-b]pyridine derivative is a critical determinant of its potential as a therapeutic agent. A thorough understanding of a compound's ADME properties, gained through a combination of in vitro and in vivo studies, is essential for guiding lead optimization and selecting candidates for clinical development. This guide provides a framework for comparing the pharmacokinetic profiles of different derivatives and highlights the key experimental methodologies that underpin this crucial aspect of drug discovery. By integrating pharmacokinetic data with an understanding of the target's role in cellular signaling, researchers can more effectively design and develop novel pyrrolo[2,3-b]pyridine-based therapies with a higher probability of clinical success.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. [Link]

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  • Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 290332-97-7). As a specialized heterocyclic compound utilized in pharmaceutical research and development, its handling and disposal require a thorough understanding of its chemical properties and associated regulatory guidelines to ensure personnel safety and environmental protection.[1][2][3][4][5]

Hazard Identification and Risk Assessment

This compound is an organic compound that, while not extensively characterized for its toxicity in publicly available literature, should be handled with the caution afforded to all novel research chemicals.[1] Based on its chemical structure—a substituted pyrrolopyridine—and general data for similar compounds, the primary hazards are anticipated to be:

  • Irritation: Potential for irritation to the eyes, skin, and respiratory system.[1]

  • Toxicity: While specific data is lacking, related heterocyclic compounds can exhibit varying levels of toxicity. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

A comprehensive risk assessment should be conducted before handling, considering the quantities used and the specific laboratory procedures involved. All personnel must be familiar with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which mandates access to Safety Data Sheets (SDS) and appropriate training on chemical hazards.[7][8][9]

Table 1: Key Properties and Safety Information

PropertyValue/InformationSource
Chemical Name This compoundChemBK
CAS Number 290332-97-7ChemBK
Molecular Formula C11H12N2O3ChemBK
Known Hazards Irritating to eyes, respiratory system, and skin.ChemBK
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, lab coat.General Lab Practice
First Aid: Eyes Rinse immediately with plenty of water and seek medical advice.ChemBK
First Aid: Skin Wash off with soap and plenty of water.General Lab Practice
Personal Protective Equipment (PPE) and Handling

When handling this compound in any form—solid or in solution—the following PPE is mandatory to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[11][12] this compound waste must be handled as hazardous waste and segregated as follows:

  • Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weigh boats, filter paper), and spill cleanup materials in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified. As a general rule, halogenated and non-halogenated solvent wastes should be segregated.[13]

  • Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[13][14] After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[14]

All waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[15][16]

Waste_Segregation_Workflow cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid_Waste Solid Waste (Unreacted compound, contaminated consumables) Solid_HW_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_HW_Container Collect Liquid_Waste Liquid Waste (Solutions containing the compound) Liquid_HW_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_HW_Container Collect Empty_Container Empty Original Container Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Process Collect_Rinsate Collect Rinsate Triple_Rinse->Collect_Rinsate Generate Non_Hazardous_Trash Non-Hazardous Trash Triple_Rinse->Non_Hazardous_Trash Dispose Container (Deface Label) Collect_Rinsate->Liquid_HW_Container Add to Disposal_Decision_Process start Waste Generated is_sewer_safe Can this be sewered? start->is_sewer_safe no_sewer NO. Prohibited by EPA regulations. is_sewer_safe->no_sewer No collect_hw Collect in Labeled Hazardous Waste Container no_sewer->collect_hw store_saa Store in Satellite Accumulation Area collect_hw->store_saa request_pickup Request Pickup by EHS/Waste Management store_saa->request_pickup end Proper Disposal request_pickup->end

Caption: Decision process for the disposal of chemical waste.

Regulatory Compliance

All handling and disposal activities must comply with federal, state, and local regulations. Key regulatory frameworks include:

  • OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories," which requires a Chemical Hygiene Plan. [9]* EPA 40 CFR Parts 260-273: Regulations under the Resource Conservation and Recovery Act (RCRA) governing the identification, generation, and disposal of hazardous waste. [11][17] It is the responsibility of the Principal Investigator and all laboratory personnel to be aware of and adhere to these regulations and their institution's specific chemical safety policies. [18]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound. ChemBK. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • SAFETY DATA SHEET. CDMS.net. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health (NIH) Office of Research Services. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • Substituted pyrrolopyridines.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

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Navigating the Safe Handling of Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a member of the pyrrolopyridine class, serves as a crucial intermediate in the synthesis of more complex molecules, including potential antibacterial agents.[1] While its potential is significant, ensuring the safety of the researchers who handle it is paramount.

This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational plan grounded in the chemical nature of the compound and its structural relatives. Our objective is to build a self-validating system of safety, where understanding the "why" behind each procedural step fosters an intuitive and robust safety culture in your laboratory.

Understanding the Hazard Profile

This compound (CAS: 290332-97-7) is an organic compound with the molecular formula C11H12N2O3.[2][3] While a comprehensive toxicological profile for this specific molecule is not extensively documented in publicly available literature, its classification as a heterocyclic aromatic amine and a carboxylate ester informs a precautionary approach.

The primary known hazards associated with this compound are irritation to the eyes, respiratory system, and skin.[2] This necessitates a baseline of protective measures to prevent direct contact. Furthermore, the broader family of pyrrolopyridine derivatives has been studied for various biological activities, and some pyridine derivatives are known to exhibit toxicity.[4][5] Therefore, we must operate under the assumption of potential toxicity beyond simple irritation, minimizing exposure through all potential routes—inhalation, ingestion, and dermal absorption.

Core Principles of Protection: A Multi-Layered Approach

Effective chemical safety is not about a single piece of equipment but about an integrated system of controls. This includes engineering controls (like fume hoods), administrative controls (protocols and training), and finally, the last line of defense: Personal Protective Equipment.

Engineering Controls: Your First Line of Defense

All handling of this compound, especially when in powdered form or when solutions are being heated or agitated, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for irritating compounds.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task/Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing solid compound Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedN95 respirator (if not in a fume hood or powder-containment balance enclosure)
Preparing solutions (at room temp) Chemical splash gogglesNitrile glovesFlame-resistant lab coat, fully buttonedNot required if performed in a fume hood
Running reactions (heating/reflux) Chemical splash goggles and a face shield worn over goggles[6][7]Nitrile glovesFlame-resistant lab coat, fully buttonedNot required if performed in a fume hood
Transferring solutions Chemical splash gogglesNitrile glovesFlame-resistant lab coat, fully buttonedNot required if performed in a fume hood
Handling reaction workup & purification Chemical splash gogglesNitrile glovesFlame-resistant lab coat, fully buttonedNot required if performed in a fume hood
Cleaning glassware Chemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNot required
  • Eye and Face Protection : The risk of splashes containing an eye irritant makes chemical splash goggles mandatory.[8] When heating or performing operations under pressure, a face shield must be worn over the goggles to protect the entire face.[7]

  • Hand Protection : Disposable nitrile gloves provide adequate short-term protection against incidental contact.[6] Given the compound's irritant nature, gloves should be changed immediately upon any sign of contamination. For prolonged operations or when cleaning glassware, more robust, heavy-duty gloves are recommended.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[7] Ensure that attire worn underneath covers the legs and that shoes are closed-toed.[8]

  • Respiratory Protection : While engineering controls are primary, if weighing the solid compound outside of a fume hood or a specialized balance enclosure, an N95 respirator is necessary to prevent inhalation of fine particles.[6]

Procedural Guidance: Donning and Doffing PPE

The integrity of your protection depends on the correct procedure for putting on and taking off your PPE. Contamination during doffing is a common and preventable cause of exposure.

Experimental Protocol: PPE Donning and Doffing Sequence

Objective: To correctly don and doff PPE to prevent chemical exposure and cross-contamination.

Materials:

  • Flame-resistant lab coat

  • Chemical splash goggles

  • Face shield (as required)

  • Nitrile gloves (inner and outer pairs for double-gloving)

  • N95 respirator (as required)

Procedure: Donning (Putting On)

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Place the N95 respirator over your nose and mouth, ensuring a tight seal.

  • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves over the first pair.

Procedure: Doffing (Taking Off) This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove, being careful not to touch the outside, and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward and place it in its designated storage area or laundry receptacle.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for cleaning and disinfection.

  • Respirator (if used): Remove the respirator without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decision Logic for PPE Selection

The level of PPE required is not static. It must adapt to the scale and specific hazards of the planned procedure. The following diagram illustrates the decision-making process.

PPE_Selection_Logic cluster_0 Hazard Assessment cluster_1 PPE Determination Start Start: Plan to handle This compound AssessScale Assess Scale of Work (mg, g, or kg scale?) Start->AssessScale AssessOperation Assess Operation (Weighing, solution, heating?) AssessScale->AssessOperation BasePPE Baseline PPE: - Lab Coat - Nitrile Gloves - Splash Goggles AssessOperation->BasePPE AddFaceShield Add Face Shield AssessOperation->AddFaceShield  Heating, pressure, or large volume splash risk? AddRespirator Add N95 Respirator AssessOperation->AddRespirator  Handling powder  outside fume hood? FinalPPE Final PPE Configuration Determined BasePPE->FinalPPE AddFaceShield->FinalPPE AddRespirator->FinalPPE

Caption: PPE selection flowchart for handling the target compound.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.

    • Gently scoop the contaminated material into a designated waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Skin/Eye Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 20 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[10] Seek medical attention if irritation persists.

Disposal Plan: Environmental Responsibility

Improper disposal of heterocyclic compounds can lead to environmental contamination.[11] All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (gloves, absorbent pads, weighing papers) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used.[12][13] Do not pour any amount down the drain.

  • Container Management: Waste containers must be kept closed when not in use, stored in a secondary containment unit, and must not be filled beyond 90% capacity.[13]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you create a resilient safety framework that protects your most valuable asset: your scientists.

References

  • ChemBK. This compound. Available from: [Link]

  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available from: [Link]

  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0. Available from: [Link]

  • PMC - NIH. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Available from: [Link]

  • Appchem. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-, ethyl ester. Available from: [Link]

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  • University of Colorado Boulder. Chemical Safety PPE | Environmental Health & Safety. Available from: [Link]

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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.